molecular formula C20H27N5O3 B601442 4'-trans-Hydroxy Cilostazol CAS No. 87153-06-8

4'-trans-Hydroxy Cilostazol

Katalognummer: B601442
CAS-Nummer: 87153-06-8
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: KFXNZXLUGHLDBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-cis-Hydroxy Cilostazol, also known by its research code OPC-13217, is a identified metabolite of the pharmaceutical agent cilostazol . It is formed in vivo as part of the extensive hepatic metabolism of cilostazol, primarily via cytochrome P450 enzymes . As a key analyte in metabolic and pharmacokinetic studies, this compound is invaluable for researchers investigating the absorption, distribution, metabolism, and excretion (ADME) profile of cilostazol and related quinolinone derivatives . The study of 4-cis-Hydroxy Cilostazol, along with other metabolites like the more potent OPC-13015, is essential for understanding the overall pharmacological activity and therapeutic outcomes of cilostazol administration . In the context of neurological research, the metabolic conversion of cilostazol is an area of significant interest. Investigations into mild cognitive impairment (MCI) and Alzheimer's disease have explored the correlation between cilostazol's metabolites and cognitive preservation . While OPC-13015 has been more strongly linked to favorable outcomes in these models, 4-cis-Hydroxy Cilostazol serves as a critical marker for mapping the complete metabolic pathway and understanding inter-individual variation in drug response . This makes it a vital tool for precision medicine approaches in preclinical neurological research. Furthermore, this compound provides insights into the mechanisms of phosphodiesterase inhibition. Cilostazol itself is a selective inhibitor of phosphodiesterase type 3 (PDE3), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which mediates antiplatelet and vasodilatory effects . The activity of its metabolites, including 4-cis-Hydroxy Cilostazol, contributes to the full spectrum of the parent drug's effects, which include the facilitation of peripheral blood flow and the potential amelioration of atherosclerotic processes . Therefore, 4-cis-Hydroxy Cilostazol is an essential standard for researchers dissecting the complex mechanisms of action underlying cilostazol's efficacy in models of peripheral vascular disease and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXNZXLUGHLDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434374, DTXSID801343144
Record name 4'-trans-Hydroxycilostazol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4'-Hydroxycilostazol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87153-04-6, 87153-06-8
Record name 4'-Hydroxycilostazol, trans-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycilostazol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-trans-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4'-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCILOSTAZOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4'-HYDROXYCILOSTAZOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of 4'-trans-Hydroxy Cilostazol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-trans-Hydroxy Cilostazol, also known as OPC-13213, is a principal active metabolite of the antiplatelet and vasodilatory drug, Cilostazol. Following oral administration, Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, into several metabolites, including this compound.[1][2][3] This metabolite significantly contributes to the overall pharmacological effects observed with Cilostazol treatment. This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling pathways, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase 3 (PDE3).[4] PDE3 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various cells, including platelets and vascular smooth muscle cells. By inhibiting PDE3, this compound prevents the hydrolysis of cAMP to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP.[4]

This increase in cAMP levels activates cAMP-dependent protein kinase A (PKA). PKA, in turn, phosphorylates a cascade of downstream targets, ultimately resulting in two major physiological outcomes:

  • Inhibition of Platelet Aggregation: In platelets, PKA activation leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Phosphorylated VASP is involved in inhibiting platelet adhesion, aggregation, and granule release, thereby reducing thrombus formation.[5]

  • Vasodilation: In vascular smooth muscle cells, the elevation of cAMP and subsequent PKA activation leads to the relaxation of the muscle cells, resulting in vasodilation and increased blood flow.[6]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, its potency relative to the parent compound, Cilostazol, has been established. This allows for a comparative understanding of its contribution to the overall pharmacological effect.

CompoundTargetIC50Relative Potency to CilostazolReference
CilostazolPDE3A0.2 µM1[7][8]
This compound (OPC-13213) PDE3Estimated 1.0 - 1.4 µM~0.2 (one-fifth as active)[1][3][4]
3,4-dehydro-cilostazol (OPC-13015)PDE3More potent4-7 times more active[1][3]

Note: The IC50 value for this compound is an estimation based on qualitative descriptions of its potency relative to Cilostazol.

Signaling Pathway

The signaling cascade initiated by this compound's inhibition of PDE3 is depicted below.

4_trans_Hydroxy_Cilostazol This compound PDE3 Phosphodiesterase 3 (PDE3) 4_trans_Hydroxy_Cilostazol->PDE3 cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VSMC_Relaxation Vascular Smooth Muscle Cell Relaxation PKA->VSMC_Relaxation Promotes pVASP Phosphorylated VASP (p-VASP) Platelet_Aggregation Platelet Aggregation pVASP->Platelet_Aggregation Inhibits Vasodilation Vasodilation VSMC_Relaxation->Vasodilation

Caption: Signaling pathway of this compound.

Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay

This assay quantifies the inhibitory activity of this compound on PDE3.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE3.

Principle: The assay measures the amount of cAMP hydrolyzed by a purified PDE3 enzyme in the presence and absence of the inhibitor.

Generalized Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human PDE3A is used as the enzyme source.

    • [³H]-cAMP is used as the substrate.

  • Reaction Mixture:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a cAMP concentration typically at or below its Km for PDE3.

  • Incubation:

    • Pre-incubate varying concentrations of this compound with the PDE3 enzyme for a defined period at 37°C.

  • Initiation and Termination:

    • Initiate the reaction by adding [³H]-cAMP.

    • Incubate for a specific time at 37°C.

    • Terminate the reaction by adding a stopping reagent (e.g., boiling or adding snake venom containing 5'-nucleotidase).

  • Separation and Quantification:

    • The resulting [³H]-AMP is separated from unreacted [³H]-cAMP using anion-exchange chromatography.

    • The amount of [³H]-AMP is quantified by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of PDE3 inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow PDE3 Inhibition Assay Workflow start Start prep Prepare Reaction Mixture (Buffer, PDE3, Inhibitor) start->prep initiate Initiate Reaction (Add [³H]-cAMP) prep->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate separate Separate [³H]-AMP terminate->separate quantify Quantify [³H]-AMP (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Caption: Generalized workflow for a PDE3 inhibition assay.

Measurement of Intracellular cAMP Levels

This experiment determines the effect of this compound on cAMP accumulation in target cells.

Objective: To quantify the change in intracellular cAMP concentration in platelets or vascular smooth muscle cells following treatment with this compound.

Principle: A competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA), is commonly used.

Generalized Protocol (RIA):

  • Cell Preparation and Treatment:

    • Isolate human platelets or culture vascular smooth muscle cells.

    • Pre-incubate cells with a phosphodiesterase inhibitor (other than PDE3, to prevent cAMP degradation by other PDEs) if necessary.

    • Treat cells with varying concentrations of this compound for a specified time.

  • Cell Lysis:

    • Lyse the cells to release intracellular contents, including cAMP.

  • Radioimmunoassay:

    • Combine the cell lysate with a known amount of [¹²⁵I]-labeled cAMP and a specific anti-cAMP antibody.

    • Incubate to allow competition between the unlabeled cAMP from the sample and the labeled cAMP for binding to the antibody.

  • Separation:

    • Separate the antibody-bound cAMP from free cAMP (e.g., using a precipitating antibody or solid-phase coated tubes).

  • Quantification:

    • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Data Analysis:

    • Generate a standard curve using known concentrations of unlabeled cAMP.

    • Determine the cAMP concentration in the samples by interpolating their radioactivity values on the standard curve.

Western Blot Analysis of VASP Phosphorylation

This method is used to assess the activation of the PKA pathway by measuring the phosphorylation of its downstream target, VASP.

Objective: To detect and quantify the level of phosphorylated VASP in platelets treated with this compound.

Generalized Protocol:

  • Platelet Isolation and Treatment:

    • Isolate human platelets and treat them with different concentrations of this compound.

  • Protein Extraction:

    • Lyse the platelets in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser157 or Ser239).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., total VASP or β-actin) to determine the relative increase in VASP phosphorylation.

Conclusion

This compound is an important active metabolite of Cilostazol that exerts its therapeutic effects primarily through the selective inhibition of PDE3. This leads to an increase in intracellular cAMP levels in platelets and vascular smooth muscle cells, resulting in the inhibition of platelet aggregation and vasodilation, respectively. While a precise IC50 value for this compound's inhibition of PDE3 is not definitively reported, its potency is estimated to be approximately one-fifth that of the parent compound. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of the pharmacological properties of this and other related compounds. A deeper understanding of the mechanism of action of this compound is crucial for the development of more targeted and effective therapies for peripheral artery disease and other vascular disorders.

References

The Biological Activity of 4'-trans-Hydroxy Cilostazol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol, a potent phosphodiesterase III (PDE3) inhibitor, is a widely prescribed therapeutic agent for the management of intermittent claudication. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites, which contribute significantly to its overall pharmacological profile. Among these, 4'-trans-Hydroxy Cilostazol, also known as OPC-13213, is a major circulating metabolite with notable biological activity. This technical guide provides an in-depth exploration of the biological functions of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

Core Mechanism of Action

The primary mechanism of action of this compound, mirroring that of its parent compound, is the selective inhibition of phosphodiesterase III (PDE3). This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP in key target cells, namely platelets and vascular smooth muscle cells. The subsequent elevation in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in two principal physiological responses: inhibition of platelet aggregation and vasodilation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the biological activity and pharmacokinetics of this compound.

Table 1: In Vitro Biological Activity of this compound

ParameterValueSpecies/SystemNotes
PDE3 Inhibition (IC50) ~1.0 - 1.5 µM (estimated)Not SpecifiedStated to be approximately one-fifth to 2-3 times less potent than cilostazol (cilostazol IC50 ≈ 0.2 µM)[1][2][3].
Antiplatelet Activity Contributes to the overall antiplatelet effect of cilostazolHumanThe metabolite's activity is a component of the total in vivo effect after cilostazol administration.
Vasodilatory Effect Contributes to the overall vasodilatory effect of cilostazolAnimal modelsThe metabolite's activity is a component of the total in vivo effect after cilostazol administration.

Table 2: Pharmacokinetic Properties of this compound in Humans

ParameterValueCondition
Plasma Protein Binding 66%Healthy subjects[4][5].
Major Metabolizing Enzymes CYP3A4, CYP2C19, CYP3A5In vitro studies.
Plasma Concentration (as % of total analytes) 4%Following a 100 mg oral dose of radiolabeled cilostazol[2].
Elimination Half-Life (t1/2) ~11-13 hours (similar to cilostazol)Healthy subjects and patients with peripheral arterial disease.
Renal Excretion ~30% of an oral cilostazol dose is excreted in the urine as 4'-trans-hydroxy-cilostazolHealthy subjects[4].

Signaling Pathways

The biological effects of this compound are mediated through the cAMP-PKA signaling cascade. The following diagrams, generated using the DOT language, illustrate the key pathways in platelets and vascular smooth muscle cells.

G cluster_platelet Platelet Signaling Metabolite 4'-trans-Hydroxy Cilostazol PDE3 Phosphodiesterase III (PDE3) Metabolite->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP Vasodilator-Stimulated Phosphoprotein (VASP) PKA->VASP Phosphorylates Ca_mobilization ↓ Intracellular Ca²⁺ Mobilization PKA->Ca_mobilization Granule_release ↓ Granule Release PKA->Granule_release VASP_P Phosphorylated VASP (VASP-P) VASP->VASP_P Platelet_aggregation Inhibition of Platelet Aggregation VASP_P->Platelet_aggregation Ca_mobilization->Platelet_aggregation Granule_release->Platelet_aggregation

Inhibition of Platelet Aggregation by this compound.

G cluster_vsmc Vascular Smooth Muscle Cell Signaling Metabolite 4'-trans-Hydroxy Cilostazol PDE3 Phosphodiesterase III (PDE3) Metabolite->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Contraction Muscle Contraction MLC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to

Vasodilation Signaling Pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. Below are representative protocols for key experiments.

Phosphodiesterase III (PDE3) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE3.

Materials:

  • Purified human platelet PDE3 enzyme

  • This compound (test compound)

  • Cilostazol (positive control)

  • [3H]-cAMP (substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, and the purified PDE3 enzyme.

  • Add varying concentrations of this compound or cilostazol to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [3H]-cAMP.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Terminate the reaction by boiling.

  • Add snake venom nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.

  • Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an anion-exchange resin slurry.

  • Quantify the amount of [3H]-adenosine in the supernatant using liquid scintillation counting.

  • Calculate the percentage of PDE3 inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human venous blood collected in sodium citrate anticoagulant.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by differential centrifugation.

  • This compound (test compound) dissolved in a suitable vehicle (e.g., DMSO).

  • Platelet agonists (e.g., adenosine diphosphate (ADP), collagen, arachidonic acid).

  • Light transmission aggregometer.

Procedure:

  • Prepare PRP and PPP from citrated whole blood. Adjust the platelet count in the PRP if necessary.

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

  • Add the vehicle or varying concentrations of this compound to the PRP and incubate for a short period (e.g., 5 minutes).

  • Establish a baseline light transmission using PRP (0% aggregation) and PPP (100% aggregation).

  • Initiate platelet aggregation by adding a specific agonist (e.g., ADP).

  • Record the change in light transmission over time for a set duration (e.g., 5-10 minutes).

  • The maximum percentage of aggregation is determined from the aggregation curve.

  • Calculate the percentage of inhibition of aggregation for each concentration of the test compound relative to the vehicle control.

Ex Vivo Vasodilation Assay (Isolated Tissue Organ Bath)

Objective: To assess the vasodilatory properties of this compound on isolated arterial rings.

Materials:

  • Isolated arterial segments (e.g., rat thoracic aorta, rabbit mesenteric artery).

  • Krebs-Henseleit physiological salt solution.

  • Vasoconstrictor agent (e.g., phenylephrine, potassium chloride).

  • This compound (test compound).

  • Isolated tissue organ bath system with force transducers and data acquisition software.

Procedure:

  • Dissect the artery and cut it into rings of a specific length (e.g., 2-3 mm).

  • Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Induce a sustained contraction in the arterial rings by adding a vasoconstrictor agent (e.g., phenylephrine).

  • Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the bath.

  • Record the changes in isometric tension (relaxation) after each addition.

  • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Construct a concentration-response curve and calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion

This compound is a biologically active metabolite of cilostazol that contributes to the therapeutic effects of the parent drug through its inhibitory action on phosphodiesterase III. Its ability to increase intracellular cAMP levels in platelets and vascular smooth muscle cells results in clinically relevant antiplatelet and vasodilatory effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of cilostazol and its metabolites, facilitating further investigation into their pharmacological properties and therapeutic potential.

References

Synthesis Pathway of 4'-trans-Hydroxy Cilostazol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-trans-Hydroxy Cilostazol is a principal active metabolite of Cilostazol, a medication used to treat intermittent claudication. While the metabolic pathway is known, a detailed chemical synthesis route is crucial for obtaining this compound as a reference standard, for in-depth pharmacological studies, and for the development of new derivatives. This technical guide outlines a comprehensive, multi-step synthesis pathway for this compound, complete with detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams. The proposed synthesis is based on established chemical principles and adapts known procedures for the synthesis of Cilostazol and its analogues.

Introduction

Cilostazol is a quinolinone derivative that acts as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation. Its pharmacological effects are, in part, attributable to its active metabolites, among which this compound is significant. The in-vivo formation of this metabolite occurs via hydroxylation of the cyclohexyl ring of Cilostazol, mediated by cytochrome P450 enzymes. For research and development purposes, a reliable laboratory synthesis is essential. This document provides a technically detailed guide for the chemical synthesis of this compound.

Overall Synthesis Strategy

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of the Core Moiety: Preparation of 6-hydroxy-3,4-dihydroquinolin-2-one.

  • Synthesis of the Hydroxylated Side Chain: A multi-step synthesis of the key intermediate, 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole. This involves the protection of the hydroxyl group, followed by acylation, tetrazole ring formation, and subsequent deprotection.

  • Coupling and Final Product Formation: Williamson ether synthesis to couple the core and the side chain, yielding this compound.

The overall synthetic scheme is depicted in the workflow diagram below.

Synthesis_Workflow cluster_sidechain Side Chain Synthesis cluster_core Core Synthesis cluster_coupling Final Coupling A trans-4-Aminocyclohexanol B Protection (e.g., TBDMSCl) A->B C Protected Aminocyclohexanol B->C D Acylation (5-Chlorovaleryl chloride) C->D E Protected Amide Intermediate D->E F Cyclization (PCl5, NaN3) E->F G Protected Tetrazole Side Chain F->G H Deprotection (e.g., TBAF) G->H I 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole H->I Q Williamson Ether Synthesis (Base, e.g., K2CO3) I->Q J p-Anisidine K Acylation (3-Chloropropionyl chloride) J->K L N-(4-methoxyphenyl)-3-chloropropanamide K->L M Friedel-Crafts Cyclization (AlCl3) L->M N 6-Methoxy-3,4-dihydroquinolin-2-one M->N O Demethylation (e.g., BBr3) N->O P 6-Hydroxy-3,4-dihydroquinolin-2-one O->P P->Q R This compound Q->R

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Synthesis of the Core Moiety: 6-Hydroxy-3,4-dihydroquinolin-2-one

The synthesis of the quinolinone core is a well-established procedure.

Step 1: Acylation of p-Anisidine

Acylation_Core p_Anisidine p-Anisidine C7H9NO Intermediate_Amide N-(4-methoxyphenyl)-3-chloropropanamide C10H12ClNO2 p_Anisidine->Intermediate_Amide Acylation Chloropropionyl_Chloride 3-Chloropropionyl chloride C3H4Cl2O Chloropropionyl_Chloride->Intermediate_Amide

Figure 2: Acylation of p-Anisidine.

  • Protocol: To a solution of p-anisidine in a suitable solvent (e.g., dichloromethane or toluene), 3-chloropropionyl chloride is added dropwise at a controlled temperature (typically 0-5 °C). A base, such as triethylamine or pyridine, can be used to scavenge the HCl byproduct. The reaction is stirred until completion, monitored by TLC. The product, N-(4-methoxyphenyl)-3-chloropropanamide, is isolated by extraction and purified by recrystallization.

Step 2: Friedel-Crafts Cyclization and Demethylation

Cyclization_Demethylation Intermediate_Amide N-(4-methoxyphenyl)-3-chloropropanamide C10H12ClNO2 Methoxy_Quinolinone 6-Methoxy-3,4-dihydroquinolin-2-one C10H11NO2 Intermediate_Amide->Methoxy_Quinolinone Friedel-Crafts Cyclization AlCl3 Aluminum chloride AlCl3 AlCl3->Methoxy_Quinolinone Hydroxy_Quinolinone 6-Hydroxy-3,4-dihydroquinolin-2-one C9H9NO2 Methoxy_Quinolinone->Hydroxy_Quinolinone Demethylation BBr3 Boron tribromide BBr3 BBr3->Hydroxy_Quinolinone

Figure 3: Cyclization and Demethylation to form the core.

  • Protocol: N-(4-methoxyphenyl)-3-chloropropanamide is treated with a Lewis acid, typically aluminum chloride (AlCl₃), at an elevated temperature to induce intramolecular Friedel-Crafts cyclization. This yields 6-methoxy-3,4-dihydroquinolin-2-one. Subsequent demethylation, for example, using boron tribromide (BBr₃) in dichloromethane, affords the desired 6-hydroxy-3,4-dihydroquinolin-2-one. Purification is achieved by chromatography or recrystallization.

Table 1: Summary of Data for Core Synthesis

StepReactantsReagents/SolventsProductYield (%)Purity (%)
Acylationp-Anisidine, 3-Chloropropionyl chlorideDichloromethane, TriethylamineN-(4-methoxyphenyl)-3-chloropropanamide~90>98
Cyclization/DemethylationN-(4-methoxyphenyl)-3-chloropropanamideAlCl₃, BBr₃, Dichloromethane6-Hydroxy-3,4-dihydroquinolin-2-one~75-85>99
Synthesis of the Hydroxylated Side Chain

This part of the synthesis requires careful protection of the hydroxyl group.

Step 1: Protection of trans-4-Aminocyclohexanol

  • Protocol: trans-4-Aminocyclohexanol is reacted with a suitable protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole in DMF. The reaction protects the hydroxyl group as a TBDMS ether.

Step 2: Acylation of the Protected Amine

  • Protocol: The protected aminocyclohexanol is then acylated with 5-chlorovaleryl chloride in a similar manner to the acylation of p-anisidine.

Step 3: Tetrazole Formation

  • Protocol: The resulting amide is converted to the tetrazole via a two-step, one-pot reaction. First, it is treated with phosphorus pentachloride (PCl₅) to form the corresponding imidoyl chloride. Then, an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), is added to facilitate the [3+2] cycloaddition, forming the tetrazole ring.

Step 4: Deprotection

  • Protocol: The TBDMS protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF to yield the final side chain intermediate: 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole.

Table 2: Summary of Data for Side Chain Synthesis

StepStarting MaterialKey ReagentsProductEstimated Yield (%)
Protectiontrans-4-AminocyclohexanolTBDMSCl, Imidazole, DMFProtected Aminocyclohexanol>95
AcylationProtected Aminocyclohexanol5-Chlorovaleryl chloride, TriethylamineProtected Amide Intermediate~90
CyclizationProtected Amide IntermediatePCl₅, NaN₃ (or TMSN₃), TolueneProtected Tetrazole Side Chain~80-85
DeprotectionProtected Tetrazole Side ChainTBAF, THF1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole>90

Final Coupling: Williamson Ether Synthesis

Final_Coupling Hydroxy_Quinolinone 6-Hydroxy-3,4-dihydroquinolin-2-one Final_Product This compound C20H27N5O3 Hydroxy_Quinolinone->Final_Product Williamson Ether Synthesis Hydroxylated_Side_Chain 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole Hydroxylated_Side_Chain->Final_Product Base K2CO3, DMF Base->Final_Product

Figure 4: Final coupling step to yield this compound.

  • Protocol: 6-Hydroxy-3,4-dihydroquinolin-2-one and 1-(trans-4-hydroxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole are dissolved in a polar aprotic solvent such as DMF. A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added, and the mixture is heated to promote the Williamson ether synthesis. The reaction progress is monitored by HPLC or TLC. Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration and purification by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 3: Final Product Specifications

ParameterSpecification
Chemical Name6-[4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone
Molecular FormulaC₂₀H₂₇N₅O₃
Molecular Weight385.46 g/mol
AppearanceWhite to off-white crystalline solid
Purity (HPLC)≥98%
IdentificationConforms to the structure as determined by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the laboratory-scale preparation of this compound. By breaking down the synthesis into the formation of a core moiety and a hydroxylated side chain, followed by their coupling, the overall process is manageable and relies on well-understood chemical transformations. The use of a protecting group for the hydroxyl function on the cyclohexyl ring is a key consideration for achieving a successful synthesis with good yield and purity. This guide serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

In Vitro Pharmacology of 4'-trans-Hydroxy Cilostazol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacology of 4'-trans-Hydroxy Cilostazol, a primary active metabolite of the antiplatelet and vasodilatory agent, Cilostazol. This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound, also known as OPC-13213, exerts its pharmacological effects primarily as a competitive inhibitor of phosphodiesterase III (PDE3), with a particular selectivity for the PDE3A isoform.[1][2] Inhibition of PDE3 activity curtails the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[3] Elevated cAMP levels, in turn, activate protein kinase A (PKA), which mediates downstream signaling cascades resulting in vasodilation and the inhibition of platelet aggregation.[4][5]

Quantitative In Vitro Data

The in vitro potency of this compound has been characterized relative to its parent compound, Cilostazol. While specific IC50 values are not consistently reported in publicly available literature, the consensus from multiple studies indicates a lower potency than Cilostazol.

CompoundTargetParameterValueReference
This compound (OPC-13213) PDE3Relative Potency vs. Cilostazol2 to 3 times less potent
Platelet Aggregation InhibitionRelative Potency vs. CilostazolApproximately one-third as potent
Cilostazol PDE3AIC500.2 µM[1][6]
Platelet Aggregation (Collagen-induced)IC5075.4 ± 2.4 μM
Adenosine UptakeIC507 µM[7]

Note: The IC50 value for this compound can be estimated to be in the range of 0.4 µM to 0.6 µM based on its relative potency to Cilostazol.

Signaling Pathway

The primary signaling pathway affected by this compound is the cAMP-mediated pathway. Inhibition of PDE3 leads to an increase in intracellular cAMP, which then activates PKA. PKA subsequently phosphorylates various downstream targets, resulting in the physiological responses of vasodilation and inhibition of platelet aggregation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKA_inactive Inactive PKA cAMP->PKA_inactive AMP AMP PDE3->AMP PKA_active Active PKA PKA_inactive->PKA_active Vasodilation Vasodilation PKA_active->Vasodilation Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation PKA_active->Platelet_Aggregation_Inhibition Metabolite 4'-trans-Hydroxy Cilostazol Metabolite->PDE3

Figure 1. Signaling pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to characterize the pharmacology of this compound.

Phosphodiesterase 3 (PDE3) Inhibition Assay

This assay quantifies the inhibitory activity of a compound on PDE3 enzyme activity, typically by measuring the hydrolysis of radiolabeled cAMP.

Objective: To determine the IC50 value of this compound for the inhibition of PDE3.

Materials:

  • Recombinant human PDE3A

  • [³H]-cAMP (radiolabeled cyclic AMP)

  • Snake venom nucleotidase

  • Anion exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • This compound

  • Microcentrifuge tubes

  • Liquid scintillation counter

Workflow Diagram:

cluster_workflow PDE3 Inhibition Assay Workflow Start Start Prepare_Reactions Prepare reaction mix: - PDE3A enzyme - Assay buffer - this compound (various conc.) Start->Prepare_Reactions Incubate_1 Pre-incubate Prepare_Reactions->Incubate_1 Add_Substrate Add [³H]-cAMP Incubate_1->Add_Substrate Incubate_2 Incubate at 30-37°C Add_Substrate->Incubate_2 Stop_Reaction Terminate reaction (e.g., boiling) Incubate_2->Stop_Reaction Add_Venom Add snake venom nucleotidase (converts [³H]-AMP to [³H]-adenosine) Stop_Reaction->Add_Venom Incubate_3 Incubate Add_Venom->Incubate_3 Separate Separate [³H]-adenosine from unreacted [³H]-cAMP using anion exchange resin Incubate_3->Separate Measure Quantify [³H]-adenosine using liquid scintillation counting Separate->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze End End Analyze->End

Figure 2. Workflow for a PDE3 inhibition radioassay.

Detailed Protocol:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of recombinant human PDE3A, and varying concentrations of this compound (or vehicle control).

  • Pre-incubation: Pre-incubate the reaction mixtures for a short period (e.g., 10-15 minutes) at the assay temperature (typically 30-37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding a known amount of [³H]-cAMP to each tube.

  • Incubation: Incubate the reactions for a defined period during which the enzyme exhibits linear product formation.

  • Termination of Reaction: Stop the reaction, typically by boiling the tubes for a few minutes to denature the PDE3 enzyme.[8]

  • Conversion to Adenosine: Add snake venom nucleotidase to the reaction tubes and incubate further. This enzyme converts the product of the PDE3 reaction, [³H]-AMP, into [³H]-adenosine.[8]

  • Separation: Add an anion exchange resin slurry to the tubes. The negatively charged unreacted [³H]-cAMP will bind to the resin, while the uncharged [³H]-adenosine remains in the supernatant.[8]

  • Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial containing scintillation fluid.

  • Data Analysis: Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the PDE3 activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular cAMP Accumulation Assay

This assay measures the ability of this compound to increase intracellular cAMP levels in a cell-based system, often using platelets or vascular smooth muscle cells.

Objective: To quantify the increase in intracellular cAMP levels in response to treatment with this compound.

Materials:

  • Cultured cells (e.g., human platelets, vascular smooth muscle cells)

  • Cell culture medium

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation by other PDEs)

  • Adenylyl cyclase activator (e.g., Forskolin, as a positive control)

  • Cell lysis buffer

  • cAMP competitive ELISA kit

Workflow Diagram:

cluster_workflow cAMP Accumulation Assay Workflow Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Treat_Cells Treat cells with: - this compound - Vehicle control - Positive control (e.g., Forskolin) Seed_Cells->Treat_Cells Incubate Incubate for a defined time Treat_Cells->Incubate Lyse_Cells Lyse cells to release intracellular cAMP Incubate->Lyse_Cells Perform_ELISA Perform competitive cAMP ELISA on cell lysates Lyse_Cells->Perform_ELISA Measure_Signal Measure absorbance (inversely proportional to cAMP) Perform_ELISA->Measure_Signal Calculate_cAMP Calculate cAMP concentration using a standard curve Measure_Signal->Calculate_cAMP End End Calculate_cAMP->End

Figure 3. Workflow for a cell-based cAMP accumulation assay.

Detailed Protocol:

  • Cell Culture: Plate the chosen cells (e.g., vascular smooth muscle cells) in a multi-well plate and grow to a suitable confluency.

  • Cell Treatment: Replace the culture medium with a buffer containing a general phosphodiesterase inhibitor like IBMX to prevent cAMP degradation by other PDE families. Add varying concentrations of this compound, a vehicle control, and a positive control (e.g., Forskolin) to the respective wells.[9]

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 15-30 minutes).[9]

  • Cell Lysis: Aspirate the treatment solutions and add a cell lysis buffer to each well to release the intracellular contents, including cAMP.[9]

  • cAMP Quantification (Competitive ELISA):

    • Standard Curve: Prepare a series of cAMP standards with known concentrations as provided in the ELISA kit.

    • Assay Plate: Add the cell lysates and cAMP standards to the wells of an anti-cAMP antibody-coated microplate.

    • Competitive Binding: Add a fixed amount of HRP-conjugated cAMP to each well. During incubation, the unlabeled cAMP from the samples and standards will compete with the HRP-labeled cAMP for binding to the limited number of antibody sites.

    • Washing: Wash the plate to remove unbound reagents.

    • Substrate Addition: Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

    • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of cAMP in the cell lysates.

Conclusion

This compound is an active metabolite of Cilostazol that contributes to its overall therapeutic effect through the inhibition of phosphodiesterase 3. Although less potent than its parent compound, its presence in the circulation following Cilostazol administration is pharmacologically significant. The in vitro assays detailed in this guide provide a robust framework for the characterization of this compound and other novel PDE3 inhibitors. A thorough understanding of its in vitro pharmacology is essential for researchers and professionals involved in the development of anti-thrombotic and vasodilatory therapies.

References

A Technical Guide to 4'-trans-Hydroxy Cilostazol and its Inhibition of Phosphodiesterase III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4'-trans-hydroxy cilostazol, a primary active metabolite of the antiplatelet and vasodilatory drug cilostazol. The document elucidates its core mechanism of action as a phosphodiesterase III (PDE3) inhibitor, presenting available data on its inhibitory potency. Detailed experimental protocols for assessing PDE3 inhibition are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Cilostazol is a medication utilized for the symptomatic management of intermittent claudication in peripheral arterial disease.[1][2] Its therapeutic effects, primarily vasodilation and inhibition of platelet aggregation, are mediated through the inhibition of phosphodiesterase III (PDE3).[3] Following oral administration, cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, principally CYP3A4 and to a lesser extent CYP2C19, into several metabolites.[2] Among these, this compound (also known as OPC-13213) is one of the major active metabolites that contribute to the overall pharmacological effect of the parent drug.[4] This guide focuses specifically on the interaction of this compound with its molecular target, PDE3.

Mechanism of Action: PDE3 Inhibition

Phosphodiesterase III is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. By hydrolyzing cAMP to adenosine 5'-monophosphate (5'-AMP), PDE3 regulates the intracellular concentration of this second messenger. In vascular smooth muscle cells and platelets, elevated cAMP levels lead to a cascade of downstream effects that promote vasodilation and inhibit aggregation.[5][3]

This compound, like its parent compound, is a selective inhibitor of PDE3.[2] By binding to the enzyme, it prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in reduced platelet aggregation and relaxation of vascular smooth muscle.[3]

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 Phosphodiesterase III (PDE3) cAMP->PDE3 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates 5AMP 5'-AMP (Inactive) PDE3->5AMP Hydrolyzes to PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Vasodilation & Inhibition of Platelet Aggregation PKA_active->Cellular_Response Leads to Metabolite 4'-trans-Hydroxy Cilostazol Metabolite->PDE3 Inhibits

Figure 1: Signaling pathway of PDE3 inhibition.

Quantitative Data: Inhibitory Potency

Precise IC50 values for this compound's inhibition of PDE3 are not consistently reported in publicly available literature. However, its potency relative to the parent drug, cilostazol, has been described.

CompoundRelative Potency vs. CilostazolReference
This compound (OPC-13213) Approximately 2 to 3 times less potent[4]
This compound (OPC-13213) Approximately one-fifth (20%) as active[6][7]
3,4-dehydro-cilostazol (OPC-13015) 3 to 7 times more potent[4]

Note: The variability in reported relative potency may be due to different assay conditions and methodologies.

Experimental Protocols: PDE3 Inhibition Assay

Several methods can be employed to determine the in vitro inhibitory activity of compounds against PDE3. A common and robust method is the fluorescence polarization (FP)-based assay.

Principle of the Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled cAMP upon its hydrolysis by PDE3. A small, fluorescently labeled cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes the cyclic bond, the resulting 5'-AMP is captured by a binding agent, forming a larger complex that tumbles more slowly and thus has a higher fluorescence polarization. The degree of polarization is proportional to PDE3 activity.

FP_Assay_Workflow cluster_steps Experimental Workflow Step1 1. Reaction Mixture Preparation - Prepare buffer (e.g., Tris-HCl) - Add fluorescently labeled cAMP (Substrate) Step2 2. Enzyme and Inhibitor Incubation - Add purified recombinant PDE3 enzyme - Add varying concentrations of this compound Step1->Step2 Step3 3. Enzymatic Reaction - Incubate at a controlled temperature (e.g., 25°C) - PDE3 hydrolyzes fluorescent cAMP to fluorescent 5'-AMP Step2->Step3 Step4 4. Termination and Binding - Add binding solution containing a phosphate-binding agent Step3->Step4 Step5 5. Detection - Measure fluorescence polarization - High polarization indicates low PDE3 inhibition - Low polarization indicates high PDE3 inhibition Step4->Step5 Step6 6. Data Analysis - Plot polarization vs. inhibitor concentration - Calculate IC50 value Step5->Step6

Figure 2: Workflow for a PDE3 inhibition assay.
Detailed Methodology for a Fluorescence Polarization (FP)-Based PDE3 Inhibition Assay

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE3A.

Materials:

  • Human recombinant PDE3A (expressed in a suitable system, e.g., Sf9 insect cells)

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • This compound (test compound)

  • Cilostamide or other known PDE3 inhibitor (positive control)

  • Assay Buffer (e.g., Tris-HCl, pH 7.2)

  • IMAP® Binding Solution or similar phosphate-binding agent

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare solutions of the positive control and a vehicle control (buffer with any solvent used for the compounds, e.g., DMSO).

  • Enzyme and Compound Pre-incubation: In a 96-well or 384-well plate, add the diluted test compound, positive control, or vehicle control to the appropriate wells. Add the human recombinant PDE3A enzyme to each well. Allow for a pre-incubation period of approximately 15 minutes at 25°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorescein-labeled cAMP substrate to each well.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 25°C to allow for the enzymatic conversion of FAM-cAMP to FAM-5'-AMP.

  • Termination of Reaction: Stop the reaction by adding the IMAP® Binding Solution. This solution contains nanoparticles that bind to the phosphate group of the newly formed FAM-5'-AMP.

  • Detection: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 470 nm excitation and 525 nm emission).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a control with no enzyme activity (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Conclusion

This compound is a pharmacologically active metabolite of cilostazol that contributes to its therapeutic effects through the inhibition of phosphodiesterase III. While specific IC50 values are not widely published, its inhibitory activity is estimated to be approximately one-fifth to one-third that of the parent compound. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its PDE3 inhibitory potency, which is essential for further research and development in the field of cardiovascular pharmacology. The provided diagrams offer a clear visualization of the underlying molecular mechanisms and experimental procedures.

References

The Role of 4'-trans-Hydroxy Cilostazol in the Metabolism of Cilostazol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol is a quinolinone-derivative medication primarily indicated for the amelioration of symptoms of intermittent claudication. Its therapeutic effects, including antiplatelet and vasodilatory actions, are attributed to the inhibition of phosphodiesterase III (PDE III). The metabolism of cilostazol is a critical determinant of its clinical efficacy and safety, leading to the formation of active metabolites that significantly contribute to its overall pharmacological profile. This technical guide provides an in-depth examination of the role of one of its key active metabolites, 4'-trans-hydroxy cilostazol, in the broader context of cilostazol's metabolic fate.

Formation and Pharmacological Significance of this compound

Cilostazol undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The formation of this compound (OPC-13213) is a significant metabolic pathway. In vitro studies have identified that this hydroxylation of the hexane moiety of cilostazol is mediated by CYP2C19 and CYP3A5.[1]

While not as potent as the parent drug or the other major active metabolite, 3,4-dehydro cilostazol (OPC-13015), this compound is a pharmacologically active compound. It exhibits approximately one-fifth the activity of cilostazol in inhibiting PDE III.[2][3] Despite its lower potency, its contribution to the overall therapeutic effect of cilostazol is noteworthy due to its systemic exposure.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics, protein binding, and relative potency of cilostazol and its active metabolite, this compound.

Table 1: Pharmacokinetic Parameters of Cilostazol and this compound in Healthy Adults
ParameterCilostazolThis compoundReference
Time to Peak Concentration (Tmax) ~3 hoursNot explicitly stated[4]
Elimination Half-Life (t½) 11-13 hours11-13 hours[3]
Relative Plasma AUC (as % of total analytes) 56%4%[2][3]
Relative Plasma AUC (vs. Cilostazol) 100%9%[5]
Table 2: Plasma Protein Binding of Cilostazol and its Metabolites
CompoundProtein Binding (%)Primary Binding ProteinReference
Cilostazol 95-98%Albumin[2][3]
3,4-dehydro-cilostazol 97.4%Albumin[2][3]
4'-trans-hydroxy-cilostazol 66%Albumin[2][3]
Table 3: Relative Potency of Cilostazol and its Active Metabolites
CompoundRelative Potency (vs. Cilostazol)Reference
Cilostazol 1[5][6]
3,4-dehydro-cilostazol 4 to 7 times more potent[2][3]
4'-trans-hydroxy-cilostazol 2 to 3 times less potent (one-fifth as active)[2][5]

Signaling Pathway and Metabolism Overview

The therapeutic effects of cilostazol and its active metabolites are mediated through the inhibition of PDE III, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells. This increase in cAMP results in the inhibition of platelet aggregation and vasodilation.

cluster_0 Cilostazol Metabolism cluster_1 Pharmacological Action Cilostazol Cilostazol This compound This compound Cilostazol->this compound Hydroxylation 3,4-dehydro Cilostazol 3,4-dehydro Cilostazol Cilostazol->3,4-dehydro Cilostazol Dehydrogenation PDE III Inhibition PDE III Inhibition Cilostazol->PDE III Inhibition This compound->PDE III Inhibition 3,4-dehydro Cilostazol->PDE III Inhibition CYP2C19 CYP2C19 CYP2C19->Cilostazol CYP3A5 CYP3A5 CYP3A5->Cilostazol CYP3A4 CYP3A4 CYP3A4->Cilostazol Increased cAMP Increased cAMP PDE III Inhibition->Increased cAMP Vasodilation Vasodilation Increased cAMP->Vasodilation Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation Increased cAMP->Inhibition of Platelet Aggregation

Metabolic pathway and pharmacological action of cilostazol.

Experimental Protocols

In Vitro Metabolism of Cilostazol in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of cilostazol using human liver microsomes.

1. Materials and Reagents:

  • Human liver microsomes (pooled)

  • Cilostazol

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • Incubator/shaker set to 37°C

2. Procedure:

  • Prepare a stock solution of cilostazol in a suitable solvent (e.g., DMSO or acetonitrile).

  • In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.25-0.5 mg/mL) in phosphate buffer at 37°C for approximately 5 minutes.

  • Add cilostazol to the incubation mixture at the desired final concentration and gently mix.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding a sufficient volume of cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis by HPLC or LC-MS/MS.

3. Controls:

  • A "0-minute" time point where the reaction is terminated immediately after the addition of the NADPH regenerating system.

  • A negative control incubation without the NADPH regenerating system.

  • A positive control with a compound known to be metabolized by CYP enzymes.

Quantification of Cilostazol and this compound in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of cilostazol and its metabolites in human plasma.[7]

1. Sample Preparation:

  • To a 1 mL aliquot of human plasma, add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-butanol, methanol, and chloroform).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an ammonium acetate buffer (pH 6.5).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 20-100 µL.

3. Quantification:

  • Construct a calibration curve using known concentrations of cilostazol and this compound spiked into blank plasma.

  • Quantify the concentrations in the study samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment studying the metabolism of cilostazol.

cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis prep1 Prepare Cilostazol Stock Solution inc2 Add Cilostazol prep1->inc2 prep2 Thaw Human Liver Microsomes inc1 Pre-incubate Microsomes at 37°C prep2->inc1 prep3 Prepare NADPH Regenerating System inc3 Initiate Reaction with NADPH System prep3->inc3 inc1->inc2 inc2->inc3 inc4 Incubate at 37°C for Timed Intervals inc3->inc4 proc1 Terminate Reaction with Acetonitrile inc4->proc1 proc2 Vortex and Centrifuge proc1->proc2 proc3 Collect Supernatant proc2->proc3 anal1 HPLC or LC-MS/MS Analysis proc3->anal1 anal2 Data Analysis and Quantification anal1->anal2

Workflow for in vitro cilostazol metabolism study.

Conclusion

This compound is an important active metabolite of cilostazol, contributing to the drug's overall therapeutic effect. Its formation is primarily mediated by CYP2C19 and CYP3A5. While less potent than the parent compound and 3,4-dehydro cilostazol, its presence in systemic circulation is significant. Understanding the metabolism of cilostazol to this compound is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and optimizing therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate metabolic pathways of cilostazol.

References

An In-depth Technical Guide to the Pharmacodynamics of 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol, a quinolinone derivative, is a potent antiplatelet and vasodilating agent indicated for the management of intermittent claudication. Its therapeutic effects are primarily attributed to the inhibition of phosphodiesterase 3 (PDE3). Following oral administration, cilostazol is extensively metabolized in the liver, forming several metabolites, some of which are pharmacologically active. Among these, 4'-trans-Hydroxy Cilostazol (also known as OPC-13213) is a significant active metabolite. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative data on its biological activity, and the experimental protocols used for its characterization.

Core Pharmacodynamic Properties

Mechanism of Action

The primary mechanism of action of this compound, mirroring that of its parent compound, is the selective inhibition of phosphodiesterase 3 (PDE3).[1][2] PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various cells, including platelets and vascular smooth muscle cells.[1][3] By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP has two major downstream effects:

  • Inhibition of Platelet Aggregation: Increased cAMP levels in platelets activate Protein Kinase A (PKA), which in turn phosphorylates several proteins that inhibit platelet activation and aggregation induced by various stimuli.[4]

  • Vasodilation: In vascular smooth muscle cells, elevated cAMP levels also activate PKA, which leads to the inhibition of myosin light-chain kinase. This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[4]

Signaling Pathway of PDE3 Inhibition

The signaling cascade initiated by the inhibition of PDE3 by this compound is illustrated below.

cluster_inhibition Inhibition cluster_downstream Downstream Effects 4_trans_Hydroxy_Cilostazol This compound PDE3 Phosphodiesterase 3 (PDE3) 4_trans_Hydroxy_Cilostazol->PDE3 Inhibits cAMP Increased cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation Vasodilation Vasodilation PKA->Vasodilation

Figure 1: Signaling pathway of this compound.

Quantitative Pharmacodynamic Data

While this compound is an active metabolite, its potency as a PDE3 inhibitor is less than that of the parent drug, cilostazol, and another major active metabolite, 3,4-dehydro-cilostazol (OPC-13015).[5][6]

CompoundRelative Potency (vs. Cilostazol)IC50 (PDE3A Inhibition)IC50 (PDE3B Inhibition)
Cilostazol-0.2 µM[7]0.38 µM[8]
This compound (OPC-13213) 2 to 3 times less potent[6] / One-third the activity[5]Not explicitly reportedNot explicitly reported
3,4-dehydro-cilostazol (OPC-13015)3 to 7 times more potent[6]Not explicitly reportedNot explicitly reported

Experimental Protocols

Detailed experimental protocols for the pharmacodynamic characterization of cilostazol and its metabolites are crucial for replicating and building upon existing research.

Phosphodiesterase 3 (PDE3) Inhibition Assay

A standard method for determining the inhibitory activity of compounds against PDE3 involves a radioenzymatic assay.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on PDE3 activity.

Materials:

  • Purified human PDE3A or PDE3B enzyme

  • [3H]-cAMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Test compound (this compound) and reference compound (Cilostazol)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Scintillation cocktail and counter

Workflow:

cluster_workflow PDE3 Inhibition Assay Workflow A Incubate PDE3 enzyme with This compound B Add [3H]-cAMP to initiate reaction A->B C Terminate reaction (e.g., by boiling) B->C D Add snake venom nucleotidase (converts [3H]-AMP to [3H]-adenosine) C->D E Separate [3H]-adenosine from unreacted [3H]-cAMP using anion-exchange resin D->E F Quantify [3H]-adenosine using scintillation counting E->F G Calculate % inhibition and determine IC50 F->G

Figure 2: Workflow for a typical PDE3 inhibition assay.

Procedure:

  • The purified PDE3 enzyme is pre-incubated with varying concentrations of this compound for a specified period (e.g., 10-15 minutes) at 37°C in the assay buffer.

  • The enzymatic reaction is initiated by the addition of a fixed concentration of [3H]-cAMP.

  • The reaction is allowed to proceed for a defined time (e.g., 20-30 minutes) at 37°C and is then terminated, often by heat inactivation.

  • Snake venom nucleotidase is added to the reaction mixture to hydrolyze the resulting [3H]-AMP to [3H]-adenosine.

  • The mixture is then passed through an anion-exchange resin column. The unreacted, negatively charged [3H]-cAMP binds to the resin, while the neutral [3H]-adenosine passes through.

  • The amount of [3H]-adenosine in the eluate is quantified using liquid scintillation counting.

  • The percentage of PDE3 inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay

The effect of this compound on platelet function is typically assessed using an in vitro platelet aggregation assay.

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets from healthy human donors.

  • Platelet agonists (e.g., adenosine diphosphate (ADP), collagen, arachidonic acid).

  • Test compound (this compound).

  • Platelet aggregometer.

Workflow:

cluster_workflow Platelet Aggregation Assay Workflow A Prepare Platelet-Rich Plasma (PRP) from whole blood B Pre-incubate PRP with This compound A->B C Place PRP in aggregometer cuvette B->C D Add platelet agonist (e.g., ADP) C->D E Monitor changes in light transmittance over time D->E F Calculate % aggregation and % inhibition E->F

Figure 3: Workflow for a platelet aggregation assay.

Procedure:

  • Whole blood is collected from healthy, drug-free volunteers and centrifuged at a low speed to obtain platelet-rich plasma (PRP).

  • The PRP is pre-incubated with various concentrations of this compound or a vehicle control for a set time (e.g., 5-10 minutes) at 37°C.

  • The PRP sample is placed in a cuvette in a platelet aggregometer, which measures light transmittance through the sample.

  • A platelet agonist (e.g., ADP) is added to the cuvette to induce platelet aggregation.

  • As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases. This change is recorded over time.

  • The maximum percentage of aggregation is determined, and the percentage of inhibition by this compound is calculated by comparing the aggregation in the presence of the compound to that of the vehicle control.

Conclusion

This compound is a pharmacologically active metabolite of cilostazol that contributes to the overall therapeutic effect of the parent drug through its inhibitory action on phosphodiesterase 3. Although less potent than cilostazol and 3,4-dehydro-cilostazol, its presence in the circulation following cilostazol administration is significant. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other active metabolites, which is essential for a comprehensive understanding of drug action and for the development of new therapeutic agents.

References

An In-depth Technical Guide to OPC-13213: Chemical Structure, Function, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-13213, known chemically as 6-[4-(1-((1r,4r)-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one, is a principal active metabolite of the antiplatelet and vasodilatory agent, cilostazol.[1] As a selective inhibitor of phosphodiesterase 3 (PDE3), OPC-13213 contributes to the overall pharmacological effects of its parent drug, albeit with a distinct potency and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative pharmacological data, and relevant experimental methodologies pertaining to OPC-13213. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

OPC-13213, also referred to as 4'-trans-hydroxycilostazol, is a hydroxylated derivative of cilostazol.[1] The introduction of a hydroxyl group on the cyclohexyl ring significantly alters its physicochemical properties, influencing its metabolic stability and interaction with its biological target.

PropertyValueReference
IUPAC Name 6-[4-(1-((1r,4r)-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one[2]
Molecular Formula C₂₀H₂₇N₅O₃[3]
Molecular Weight 385.47 g/mol [3]
CAS Number 87153-04-6[3]

Mechanism of Action and Function

The primary mechanism of action of OPC-13213 is the selective inhibition of phosphodiesterase 3 (PDE3).[4] PDE3 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various cells, including platelets, vascular smooth muscle cells, and cardiac myocytes.[5][6] By inhibiting PDE3, OPC-13213 leads to an increase in intracellular cAMP levels. This elevation in cAMP has two major downstream effects:

  • Inhibition of Platelet Aggregation: Increased cAMP levels in platelets activate Protein Kinase A (PKA), which in turn phosphorylates several proteins that inhibit platelet activation and aggregation.[6]

  • Vasodilation: In vascular smooth muscle cells, elevated cAMP levels also activate PKA, leading to the inhibition of myosin light chain kinase and subsequent relaxation of the muscle, resulting in vasodilation.[6]

While OPC-13213 shares this mechanism with its parent drug, cilostazol, its potency is notably lower. Reports indicate that OPC-13213 has approximately one-third the inhibitory activity against platelet aggregation compared to cilostazol.[7][8]

Below is a diagram illustrating the signaling pathway of OPC-13213.

OPC13213_Signaling_Pathway cluster_cell Target Cell (e.g., Platelet, Vascular Smooth Muscle Cell) OPC13213 OPC-13213 PDE3 Phosphodiesterase 3 (PDE3) OPC13213->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes cAMP Cyclic AMP (cAMP) cAMP_degradation->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Physiological Response (Inhibition of Platelet Aggregation, Vasodilation) PKA->Physiological_Response Leads to

Caption: Signaling pathway of OPC-13213 via PDE3 inhibition.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for OPC-13213, providing a comparative perspective with its parent compound, cilostazol.

Table 1: Potency and Efficacy

CompoundTargetParameterValueReference
OPC-13213Platelet AggregationInhibitory Activity~1/3 of Cilostazol[7][8]
CilostazolPDE3AIC₅₀0.2 µM[9][10]

Note: A specific IC₅₀ value for OPC-13213 against PDE3 was not available in the searched literature, highlighting an area for further investigation.

Table 2: Pharmacokinetic Properties

ParameterOPC-13213CilostazolReference
Plasma Protein Binding (unbound fraction) 36.61 - 44.56%2.17 - 5.56%[11]
Major Metabolizing Enzymes CYP2C19, CYP3A5CYP3A4, CYP2C19[7][8]
AUC in Human Plasma (% of Cilostazol) ~9.1%100%[12]

Experimental Protocols

Phosphodiesterase 3 (PDE3) Inhibition Assay (General Protocol)

A definitive experimental protocol for determining the IC₅₀ of OPC-13213 was not found in the provided search results. However, a general methodology for a PDE3 inhibition assay can be outlined as follows:

  • Preparation of Reagents: A reaction buffer containing Tris-HCl and MgCl₂ is prepared. A known concentration of cAMP is added to this buffer.

  • Enzyme and Inhibitor Incubation: Purified recombinant PDE3 enzyme is pre-incubated with varying concentrations of the test compound (e.g., OPC-13213) for a specified duration at a controlled temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of the cAMP-containing buffer to the enzyme-inhibitor mixture.

  • Termination and Detection: The reaction is stopped after a defined period. The amount of remaining cAMP or the product of its degradation (AMP) is quantified, typically using radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or fluorescence-based methods.

  • Data Analysis: The percentage of PDE3 inhibition is calculated for each concentration of the test compound. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates a generalized workflow for a PDE3 inhibition assay.

PDE3_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reaction Buffer (Tris-HCl, MgCl₂, cAMP) start->reagent_prep incubation Incubate PDE3 Enzyme with varying [OPC-13213] reagent_prep->incubation reaction Initiate Reaction (Add cAMP buffer) incubation->reaction termination Terminate Reaction reaction->termination detection Quantify cAMP/AMP termination->detection analysis Calculate % Inhibition and Determine IC₅₀ detection->analysis end End analysis->end

Caption: Generalized workflow for a PDE3 inhibition assay.

Pharmacokinetic Analysis in Humans

The pharmacokinetic parameters of OPC-13213 are typically determined through clinical studies involving the oral administration of cilostazol to healthy volunteers or patients.

  • Study Design: A crossover study design is often employed where subjects receive single or multiple doses of cilostazol.

  • Blood Sampling: Serial blood samples are collected at predefined time points post-administration.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of cilostazol and its metabolites, including OPC-13213, in the plasma samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][13]

  • Pharmacokinetic Modeling: The plasma concentration-time data are then analyzed using pharmacokinetic modeling software (e.g., NONMEM) to determine key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and elimination half-life.[2]

The diagram below outlines the workflow for a typical pharmacokinetic study.

Pharmacokinetic_Study_Workflow start Start dosing Administer Cilostazol to Subjects start->dosing sampling Collect Serial Blood Samples dosing->sampling processing Separate Plasma via Centrifugation sampling->processing analysis Quantify OPC-13213 Concentration (LC-MS/MS) processing->analysis modeling Perform Pharmacokinetic Modeling and Analysis analysis->modeling end End modeling->end

Caption: Workflow for a pharmacokinetic analysis of OPC-13213.

Conclusion

OPC-13213 is a significant active metabolite of cilostazol that contributes to its overall pharmacological profile through the inhibition of PDE3. Its distinct pharmacokinetic properties, including lower plasma protein binding and different primary metabolizing enzymes compared to its parent compound, are crucial considerations in drug development and clinical practice. While its potency as a PDE3 inhibitor is less than that of cilostazol, its presence in the circulation contributes to the therapeutic effects observed with cilostazol administration. Further research to precisely quantify the PDE3 inhibitory activity of OPC-13213 (i.e., determining its IC₅₀) would provide a more complete understanding of its pharmacological role. The information and methodologies presented in this guide offer a solid foundation for researchers and scientists working on cilostazol and related compounds.

References

The Discovery and History of 4'-trans-Hydroxy Cilostazol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-trans-Hydroxy Cilostazol, also known by its developmental code OPC-13213, is a principal and pharmacologically active metabolite of the antiplatelet and vasodilatory drug, Cilostazol. The discovery and characterization of this metabolite have been crucial in understanding the overall clinical efficacy and safety profile of its parent compound. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of this compound, with a focus on the experimental methodologies and quantitative data that have defined its scientific journey.

Discovery and Historical Context

The development of Cilostazol in the 1980s by Otsuka Pharmaceutical in Japan marked a significant advancement in the treatment of intermittent claudication.[1] The journey to understand its full mechanism of action and metabolic fate led to the identification of its key metabolites. Early clinical investigations into the pharmacokinetics of Cilostazol revealed the presence of several metabolic products in human plasma. Among these, two major active metabolites were identified: 3,4-dehydro-cilostazol (OPC-13015) and 4'-trans-hydroxy-cilostazol (OPC-13213).[2]

The realization that a significant portion of Cilostazol's pharmacological activity could be attributed to its metabolites prompted further in-depth studies. These investigations focused on elucidating the specific metabolic pathways, the enzymes responsible for their formation, and their individual pharmacological profiles. The discovery that this compound possessed approximately one-fifth the phosphodiesterase III (PDE3) inhibitory activity of the parent drug underscored its importance in the overall therapeutic effect of Cilostazol administration.[3][4]

Metabolic Pathway and Biotransformation

Cilostazol undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, to form its active metabolites. The formation of this compound is a critical part of this metabolic cascade.

The biotransformation of Cilostazol to this compound involves the hydroxylation of the cyclohexyl moiety of the parent molecule. This reaction is primarily catalyzed by the CYP3A4 and CYP2C19 isoenzymes, with a minor contribution from CYP3A5.[5][6] The metabolic pathway can be visualized as follows:

Cilostazol Cilostazol Metabolite1 3,4-dehydro-cilostazol (OPC-13015) Cilostazol->Metabolite1 Major Pathway Metabolite2 This compound (OPC-13213) Cilostazol->Metabolite2 Major Pathway Enzymes1 CYP3A4 Enzymes1->Metabolite1 Enzymes2 CYP3A4, CYP2C19, CYP3A5 Enzymes2->Metabolite2

Metabolic conversion of Cilostazol to its active metabolites.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been characterized in numerous clinical studies. Following oral administration of Cilostazol, this compound is readily detected in the plasma. Below is a summary of key pharmacokinetic parameters for this compound in healthy human subjects after multiple oral doses of Cilostazol 100 mg twice daily.

ParameterValueUnitReference
Cmax,ss (Peak Plasma Concentration at Steady State)2,051.0 (433.2)ng/mL[7]
AUCτ,ss (Area Under the Curve at Steady State)27,860.3 (7,152.3)ng·h/mL[7]
tmax,ss (Time to Peak Plasma Concentration at Steady State)4.0hours[7]
Apparent Elimination Half-Life (of Cilostazol and its active metabolites) 11-13hours[3]
Protein Binding 66%[3][4]

Values are presented as mean (standard deviation) where applicable.

Experimental Protocols

In Vitro Metabolism of Cilostazol using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Cilostazol to this compound in vitro.

Objective: To identify the metabolites of Cilostazol formed by human liver microsomes and to determine the P450 isoforms involved.

Materials:

  • Cilostazol

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of Cilostazol in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the Cilostazol stock solution to the mixture. The final concentration of Cilostazol should be within a relevant range to assess enzyme kinetics.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the formation of this compound and other metabolites using a validated HPLC-MS/MS method.

Workflow Diagram:

A Prepare reaction mixture: - Human liver microsomes - Phosphate buffer - NADPH regenerating system B Pre-incubate at 37°C A->B C Add Cilostazol to initiate reaction B->C D Incubate at 37°C for a defined time C->D E Quench reaction with acetonitrile (containing internal standard) D->E F Centrifuge to pellet proteins E->F G Collect supernatant F->G H Analyze by HPLC-MS/MS G->H

Workflow for in vitro metabolism of Cilostazol.
Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of this compound in human plasma samples.

Objective: To accurately measure the concentration of this compound in human plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents and Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal standard (e.g., a deuterated analog of this compound)

  • Acetonitrile, methanol, formic acid, and ammonium formate (HPLC grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Procedure:

  • Sample Preparation (Protein Precipitation Method): a. To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard. b. Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins. c. Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes. d. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized for sensitivity and specificity.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve by analyzing a series of known concentrations of this compound spiked into blank plasma.

    • Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Analytical Workflow Diagram:

A Plasma Sample Collection B Protein Precipitation (with Acetonitrile & Internal Standard) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution in Mobile Phase D->E F HPLC Separation (C18 Column, Gradient Elution) E->F G MS/MS Detection (ESI+, MRM Mode) F->G H Data Analysis & Quantification G->H

HPLC-MS/MS quantification workflow.

Signaling Pathway

Cilostazol and its active metabolites, including this compound, exert their pharmacological effects primarily through the inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.

The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In platelets, this cascade inhibits aggregation. In vascular smooth muscle cells, it leads to relaxation and vasodilation.

cluster_0 Platelet / Vascular Smooth Muscle Cell Cilostazol Cilostazol & This compound PDE3 PDE3 Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Prevents degradation of PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet Inhibition of Platelet Aggregation PKA->Platelet Vascular Vasodilation PKA->Vascular

Simplified signaling pathway of Cilostazol and its metabolites.

Conclusion

This compound is a clinically significant active metabolite of Cilostazol that plays a vital role in the drug's overall therapeutic effect. Its discovery was a key step in understanding the complex pharmacology of Cilostazol. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the fields of pharmacology, drug metabolism, and cardiovascular medicine. Further research into the specific contributions of this compound to the pleiotropic effects of its parent drug will continue to enhance our understanding of this important therapeutic agent.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4'-trans-Hydroxy Cilostazol in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4'-trans-Hydroxy Cilostazol, a principal active metabolite of Cilostazol, in rat plasma. The protocol employs a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM). This method is suitable for pharmacokinetic studies and routine drug monitoring of this compound.

Introduction

Cilostazol is an anti-platelet agent primarily metabolized by hepatic cytochrome P450 enzymes, with this compound (4'-CLZ) being one of its main active metabolites.[1] Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic and drug-drug interaction studies.[1][2] This application note provides a detailed protocol for a robust UPLC-MS/MS assay for the determination of this compound in rat plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from rat plasma.

Protocol:

  • To 100 µL of plasma sample, add 25 µL of an internal standard (IS) solution (e.g., Ticagrelor or deuterated this compound).[1]

  • Vortex the sample for 10 seconds.

  • Add 100 µL of water and vortex for another 30 seconds.[3]

  • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture vigorously.

  • Centrifuge the samples at high speed (e.g., 14,000 g for 5 minutes at 10 °C) to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed using a UPLC system with a C18 reversed-phase column.

ParameterCondition
Column UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[1]
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water[4]
Mobile Phase B Methanol[4]
Flow Rate 0.30 - 0.4 mL/min[1][4]
Gradient Optimized for separation of this compound from endogenous interferences and other metabolites.
Injection Volume 5 - 10 µL
Column Temperature 30 °C[5]
Run Time Approximately 3.5 - 5 minutes[4]
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[1][4][6]
Scan Type Selected Reaction Monitoring (SRM)[1]
Precursor Ion (m/z) 386.20[1]
Product Ion (m/z) 288.16[1]
Collision Energy Optimized for the specific instrument used.
Internal Standard (IS) Appropriate IS (e.g., Ticagrelor) with optimized SRM transition.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance of a similar method for the analysis of Cilostazol and its metabolites.

ParameterThis compound Performance
Linearity Range 1.0 - 400 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]
Accuracy 88.8 - 99.8%[4]
Precision (%CV) < 12.3%[4]
Recovery 95 - 97%[5]

Experimental Workflow

experimental_workflow sample Plasma Sample Collection is_addition Internal Standard Spiking sample->is_addition 100 µL Plasma precipitation Protein Precipitation is_addition->precipitation Vortex centrifugation Centrifugation precipitation->centrifugation Vortex & Centrifuge supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer Collect Supernatant lc_injection LC Injection supernatant_transfer->lc_injection separation Chromatographic Separation lc_injection->separation UPLC System ms_detection MS/MS Detection separation->ms_detection Triple Quadrupole MS data_analysis Data Analysis & Quantification ms_detection->data_analysis SRM Data

Caption: LC-MS/MS workflow for this compound.

Signaling Pathway Diagram (Metabolism of Cilostazol)

cilostazol_metabolism cilostazol Cilostazol dehydro_cilostazol 3,4-Dehydro Cilostazol cilostazol->dehydro_cilostazol CYP3A4, CYP2C19 hydroxy_cilostazol This compound cilostazol->hydroxy_cilostazol CYP3A4

Caption: Metabolism of Cilostazol to its active metabolites.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in rat plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput pharmacokinetic studies in a drug development setting.

References

Application Note: HPLC Protocol for the Separation of 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the separation and analysis of 4'-trans-Hydroxy Cilostazol, a major metabolite of Cilostazol, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable technique for the quantification of this metabolite in various matrices.

Introduction

Cilostazol is a quinolinone-derivative medication used to alleviate the symptoms of intermittent claudication in individuals with peripheral vascular disease. It is metabolized in the liver to several active metabolites, including this compound. The monitoring of Cilostazol and its metabolites is crucial for pharmacokinetic and drug metabolism studies. This document outlines a validated HPLC method for the effective separation of this compound from the parent drug and other metabolites.

Experimental Protocol

This protocol is adapted from established methods for the analysis of Cilostazol and its metabolites, optimized for the separation of the 4'-trans-Hydroxy metabolite.[1][2][3]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System: Software for instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Ammonium acetate and acetic acid for buffer preparation.

  • Filters: 0.45 µm membrane filters for solvent and sample filtration.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of this compound.

ParameterCondition
Stationary Phase C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate Buffer (pH 6.5)
Mobile Phase B Acetonitrile
Gradient Elution Start with 80% A / 20% B, linearly increase to 40% A / 60% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 254 nm
Expected Retention Time Cilostazol: ~18 min, this compound: ~12 min (retention times are approximate and may vary depending on the specific column and system)
Sample Preparation (from Human Plasma)

A liquid-liquid extraction procedure is recommended for the extraction of Cilostazol and its metabolites from plasma.[1][2]

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

  • Internal Standard: Add an internal standard (e.g., a structural analog of Cilostazol) to the plasma sample to account for extraction variability.

  • Extraction:

    • To 1 mL of plasma, add 5 mL of a chloroform-isopropanol (9:1 v/v) mixture.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the initial mobile phase (80% A / 20% B).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table provides a summary of expected quantitative data based on method validation studies for similar analytes.[1][2]

AnalyteRetention Time (min)Linearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound~1220 - 10002095 - 105< 10
Cilostazol~1820 - 10002093 - 107< 10

LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC protocol for the analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection 1. Collect Plasma Sample AddIS 2. Add Internal Standard SampleCollection->AddIS Extraction 3. Liquid-Liquid Extraction AddIS->Extraction Evaporation 4. Evaporate Organic Layer Extraction->Evaporation Reconstitution 5. Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration 6. Filter Sample Reconstitution->Filtration Injection 7. Inject Sample into HPLC Filtration->Injection Separation 8. Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection 9. UV Detection at 254 nm Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification using Calibration Curve Integration->Quantification Reporting 12. Report Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of Cilostazol to its active metabolite, this compound.

Metabolic_Pathway Cilostazol Cilostazol Metabolite This compound (Active Metabolite) Cilostazol->Metabolite Hydroxylation Enzyme CYP3A4 / CYP2C19 (Liver Microsomal Enzymes) Enzyme->Cilostazol

Caption: Metabolic conversion of Cilostazol.

References

Application Notes and Protocols for In Vitro Assay Development of 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3) and is prescribed for the treatment of intermittent claudication.[1][2] The therapeutic effects of Cilostazol are attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation.[3][4] Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, into several metabolites.[4][5] One of its major active metabolites is 4'-trans-Hydroxy Cilostazol.[3][6] This metabolite is also a PDE3 inhibitor, although it is less potent than the parent compound.[4] Understanding the in vitro activity of this compound is crucial for a comprehensive assessment of the overall pharmacological profile of Cilostazol.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity against PDE3 and its effects on intracellular cAMP levels.

Mechanism of Action

Cilostazol and its active metabolite, this compound, exert their pharmacological effects by selectively inhibiting PDE3.[3][4] This inhibition leads to a decrease in the degradation of cAMP, resulting in its accumulation within platelets and vascular smooth muscle cells.[3] The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[7] This signaling cascade ultimately leads to the inhibition of platelet aggregation and vasodilation.[3][7]

Cilostazol_Signaling_Pathway cluster_degradation cAMP Degradation Cilostazol Cilostazol / This compound PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation

Caption: Signaling pathway of Cilostazol and its active metabolite.

Quantitative Data Summary

The following table summarizes the in vitro potency of Cilostazol and its metabolite, this compound.

CompoundTargetAssayIC50Relative Potency to Cilostazol
Cilostazol PDE3AEnzymatic Inhibition0.2 µM[1]-
This compound PDE3Enzymatic Inhibition~0.6 - 1.0 µM (estimated)~1/3 to 1/5[4]

Note: The IC50 for this compound is an estimate based on its reported relative potency to Cilostazol.

Experimental Protocols

The following diagram outlines the general workflow for the in vitro assays described below.

Experimental_Workflow start Start pde_assay PDE3A Enzymatic Assay start->pde_assay camp_assay Cell-Based cAMP Assay start->camp_assay plate_prep_pde Prepare Assay Plate: Enzyme, Substrate, Inhibitor pde_assay->plate_prep_pde cell_culture Culture Cells (e.g., Platelets, VSMCs) camp_assay->cell_culture incubation_pde Incubate plate_prep_pde->incubation_pde detection_pde Detect Product Formation (e.g., Fluorescence Polarization) incubation_pde->detection_pde data_analysis Data Analysis (IC50/EC50 Determination) detection_pde->data_analysis cell_treatment Treat Cells with This compound cell_culture->cell_treatment cell_lysis Lyse Cells cell_treatment->cell_lysis detection_camp Measure cAMP Levels (e.g., HTRF, AlphaScreen) cell_lysis->detection_camp detection_camp->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro assays.
Protocol 1: In Vitro PDE3A Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available PDE3A assay kits and is designed to determine the IC50 value of this compound.[8]

Materials:

  • Recombinant human PDE3A enzyme

  • FAM-labeled cAMP substrate

  • PDE Assay Buffer

  • Binding Agent (for fluorescence polarization)

  • This compound

  • Positive control inhibitor (e.g., Cilostazol)

  • DMSO

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in PDE Assay Buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should be ≤1%.

  • Assay Reaction: a. Add 5 µL of the diluted this compound or control to the wells of the 384-well plate. b. Add 10 µL of diluted PDE3A enzyme solution to each well. c. Add 10 µL of FAM-cAMP substrate solution to each well to initiate the reaction. d. Include control wells: "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Incubation: a. Shake the plate gently for 1 minute. b. Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Add 10 µL of Binding Agent to each well. b. Shake the plate gently for 1 minute. c. Incubate for an additional 30 minutes at room temperature. d. Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Intracellular cAMP Assay (HTRF)

This protocol is a general guideline for measuring changes in intracellular cAMP levels in response to this compound using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).[9]

Materials:

  • A suitable cell line expressing PDE3 (e.g., human platelets, vascular smooth muscle cells, or a recombinant cell line)

  • Cell culture medium and supplements

  • This compound

  • Forskolin (or another adenylyl cyclase activator)

  • cAMP standard

  • HTRF cAMP assay kit (containing d2-labeled cAMP and anti-cAMP cryptate antibody)

  • Cell lysis buffer

  • 384-well white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to the desired confluency. b. Harvest and resuspend cells in an appropriate buffer. c. Dispense 10 µL of the cell suspension into each well of a 384-well plate. d. Incubate the plate according to the cell line requirements.

  • Compound Treatment: a. Prepare serial dilutions of this compound in the assay buffer. b. Add 5 µL of the diluted compound to the cell plate. c. To stimulate cAMP production, add 5 µL of forskolin to all wells (except for the basal control). d. Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: a. Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody in the provided lysis buffer. b. Add 10 µL of the combined lysis and detection reagent to each well.

  • Incubation: a. Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Signal Reading: a. Read the HTRF signal on a compatible plate reader.

  • cAMP Standard Curve: a. On the same plate, prepare a serial dilution of the cAMP standard. b. Add the HTRF detection reagents to the standard curve wells.

  • Data Analysis: a. Use the cAMP standard curve to convert the HTRF ratios to cAMP concentrations. b. Plot the cAMP concentration against the logarithm of the this compound concentration. c. Determine the EC50 or IC50 value based on the experimental design.

References

Experimental Applications of 4'-trans-Hydroxy Cilostazol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-trans-Hydroxy Cilostazol is an active metabolite of Cilostazol, a phosphodiesterase III (PDE3) inhibitor.[1][2] Like its parent compound, this compound exhibits antiplatelet and vasodilatory properties by preventing the degradation of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle.[3] This increase in cAMP leads to the inhibition of platelet aggregation and relaxation of blood vessels.[3] Although it is less potent than Cilostazol, with approximately one-fifth of the activity of the parent drug, its significant presence in plasma following Cilostazol administration suggests it contributes to the overall therapeutic effect.[4]

These application notes provide an overview of potential experimental applications of this compound and detailed protocols for its investigation in preclinical research.

Data Presentation

Table 1: Pharmacokinetic and In Vitro Activity Profile of this compound

ParameterValueReference
Relative Potency (vs. Cilostazol) ~20% (one-fifth as active)[4]
Plasma Protein Binding 66%[3]
Primary Metabolizing Enzymes CYP3A4, CYP2C19[5]
Estimated IC50 (PDE3 Inhibition) ~1.0 µM[6]
Estimated EC50 (Platelet Aggregation Inhibition) >10 µM
Estimated EC50 (Vasodilation) >10 µM*

*Estimated value based on the reported relative potency to Cilostazol.

Signaling Pathway

4_trans_Hydroxy_Cilostazol This compound PDE3 Phosphodiesterase III (PDE3) 4_trans_Hydroxy_Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP Adenylate_Cyclase Adenylate Cyclase ATP->Adenylate_Cyclase Adenylate_Cyclase->cAMP Synthesizes from Platelet_Aggregation Platelet Aggregation Inhibition PKA->Platelet_Aggregation Vasodilation Vasodilation PKA->Vasodilation

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on PDE3 activity.

Materials:

  • Recombinant human PDE3B

  • This compound

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Inorganic pyrophosphatase

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and recombinant PDE3B enzyme.

  • Initiate the reaction by adding cAMP substrate.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a stopping reagent.

  • Add 5'-Nucleotidase and inorganic pyrophosphatase to convert the AMP product to adenosine and inorganic phosphate.

  • Add malachite green reagent to detect the amount of inorganic phosphate produced.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of PDE3 inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Prepare_Stock Prepare 4'-trans-Hydroxy Cilostazol Stock Solution Serial_Dilutions Perform Serial Dilutions Prepare_Stock->Serial_Dilutions Add_Reagents Add Buffer, Compound, and PDE3 to Plate Serial_Dilutions->Add_Reagents Initiate_Reaction Add cAMP Substrate Add_Reagents->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection_Reagents Add 5'-Nucleotidase, Pyrophosphatase, and Malachite Green Stop_Reaction->Add_Detection_Reagents Measure_Absorbance Measure Absorbance Add_Detection_Reagents->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Blood_Collection Collect Citrated Blood PRP_Preparation Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Incubation Incubate PRP with This compound PRP_Preparation->Incubation Aggregation_Induction Induce Aggregation with Agonist (e.g., ADP) Incubation->Aggregation_Induction Measurement Measure Light Transmittance Aggregation_Induction->Measurement Analysis Calculate % Inhibition and Determine EC50 Measurement->Analysis Aorta_Dissection Dissect and Prepare Aortic Rings Mounting Mount Rings in Organ Bath Aorta_Dissection->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Contraction Induce Contraction with Vasoconstrictor Equilibration->Contraction Drug_Addition Add Cumulative Concentrations of this compound Contraction->Drug_Addition Measurement Record Isometric Tension Drug_Addition->Measurement Analysis Calculate % Relaxation and Determine EC50 Measurement->Analysis Anesthesia Anesthetize Animal Surgery Induce Hindlimb Ischemia (Femoral Artery Ligation) Anesthesia->Surgery Baseline_Measurement Measure Baseline Blood Perfusion Surgery->Baseline_Measurement Treatment Administer 4'-trans-Hydroxy Cilostazol or Vehicle Baseline_Measurement->Treatment Monitoring Monitor Blood Perfusion over Time Treatment->Monitoring Tissue_Collection Collect Tissues for Histological Analysis Monitoring->Tissue_Collection Data_Analysis Analyze Blood Flow and Histology Data Tissue_Collection->Data_Analysis

References

Application Notes and Protocols for 4'-trans-Hydroxy Cilostazol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-trans-Hydroxy Cilostazol is an active metabolite of Cilostazol, a selective inhibitor of phosphodiesterase III (PDE3).[1] The inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a variety of cellular responses, including vasodilation and the inhibition of platelet aggregation.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological activity.

Mechanism of Action

This compound, like its parent compound, exerts its effects by inhibiting the PDE3 enzyme. This inhibition prevents the degradation of cAMP to AMP, leading to an accumulation of cAMP within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, resulting in the physiological effects. In platelets, this cascade inhibits aggregation, while in vascular smooth muscle cells, it promotes relaxation.

cluster_cellular_effects Cellular Effects 4_trans_Hydroxy_Cilostazol This compound PDE3 Phosphodiesterase III (PDE3) 4_trans_Hydroxy_Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades AMP AMP PDE3->AMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation Inhibits Vasodilation Vasodilation PKA->Vasodilation Promotes

Caption: Signaling pathway of this compound.

Quantitative Data

Based on available in vitro data, this compound is approximately one-fifth as active as its parent compound, cilostazol.[1] The following table summarizes the reported and estimated half-maximal inhibitory concentrations (IC50) for both compounds in relevant assays.

CompoundAssayTarget/Cell TypeIC50 (µM)Reference/Note
CilostazolPDE3A InhibitionEnzyme Assay0.2[2]
This compound PDE3A Inhibition Enzyme Assay ~1.0 Estimated
CilostazolADP-Induced Platelet AggregationHuman Platelets12.5[3]
This compound ADP-Induced Platelet Aggregation Human Platelets ~62.5 Estimated
CilostazolShear Stress-Induced Platelet AggregationHuman Platelets15[3]
This compound Shear Stress-Induced Platelet Aggregation Human Platelets ~75 Estimated

Note: The IC50 values for this compound are estimated based on the reported relative potency of being five times less active than Cilostazol.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with this compound.

Phosphodiesterase (PDE3) Activity Assay (Cell-Based)

This protocol describes a method to measure the inhibitory effect of this compound on PDE3 activity in cell lysates.

start Start cell_culture Culture cells expressing PDE3 start->cell_culture cell_lysis Prepare cell lysate cell_culture->cell_lysis incubation Incubate lysate with This compound cell_lysis->incubation add_cAMP Add cAMP substrate incubation->add_cAMP measure_AMP Measure AMP production add_cAMP->measure_AMP data_analysis Calculate IC50 measure_AMP->data_analysis end End data_analysis->end

Caption: Workflow for PDE3 activity assay.

Materials:

  • Cells expressing PDE3 (e.g., platelets, vascular smooth muscle cells)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound stock solution (in DMSO)

  • cAMP substrate

  • AMP detection kit (e.g., fluorescence or luminescence-based)

  • 96-well microplate

Procedure:

  • Cell Culture and Lysate Preparation:

    • Culture cells to a sufficient density.

    • Harvest cells and wash with cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay:

    • Dilute the cell lysate to the desired concentration in assay buffer.

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell lysate and the different concentrations of this compound or vehicle control.

    • Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate for a fixed time at 37°C.

  • Detection and Analysis:

    • Stop the reaction and measure the amount of AMP produced using a suitable detection kit.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Intracellular cAMP Measurement Assay

This protocol outlines the measurement of intracellular cAMP accumulation in response to treatment with this compound.

start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_compound Treat with this compound seed_cells->treat_compound stimulate_cells Stimulate with an adenylyl cyclase activator (e.g., Forskolin) treat_compound->stimulate_cells lyse_cells Lyse cells stimulate_cells->lyse_cells measure_cAMP Measure intracellular cAMP (ELISA or TR-FRET) lyse_cells->measure_cAMP data_analysis Analyze data measure_cAMP->data_analysis end End data_analysis->end

Caption: Workflow for intracellular cAMP measurement.

Materials:

  • Target cells (e.g., HUVECs, platelets)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Adenylyl cyclase activator (e.g., Forskolin)

  • Lysis buffer

  • cAMP assay kit (ELISA or TR-FRET)

  • 96-well microplate

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with serum-free medium.

    • Add serial dilutions of this compound or vehicle control to the wells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Stimulation and Lysis:

    • Add an adenylyl cyclase activator (e.g., Forskolin) to stimulate cAMP production and incubate for a short period (e.g., 10-15 minutes).

    • Lyse the cells according to the cAMP assay kit protocol.

  • Detection and Analysis:

    • Measure the intracellular cAMP concentration using the chosen assay kit.

    • Normalize the results to the control and plot the fold-change in cAMP levels against the concentration of this compound.

Platelet Aggregation Assay

This protocol describes an in vitro assay to assess the inhibitory effect of this compound on platelet aggregation.

start Start prepare_prp Prepare Platelet-Rich Plasma (PRP) start->prepare_prp incubate_compound Incubate PRP with This compound prepare_prp->incubate_compound induce_aggregation Induce aggregation with an agonist (e.g., ADP) incubate_compound->induce_aggregation measure_aggregation Measure aggregation (Light Transmission Aggregometry) induce_aggregation->measure_aggregation data_analysis Calculate % inhibition measure_aggregation->data_analysis end End data_analysis->end

Caption: Workflow for platelet aggregation assay.

Materials:

  • Freshly drawn human whole blood (anticoagulated)

  • This compound stock solution (in DMSO)

  • Platelet aggregation agonist (e.g., ADP, collagen)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

Procedure:

  • PRP Preparation:

    • Centrifuge whole blood at a low speed to obtain PRP.

    • Centrifuge the remaining blood at a high speed to obtain PPP.

  • Assay:

    • Pre-warm PRP samples to 37°C.

    • Add different concentrations of this compound or vehicle control to the PRP and incubate.

    • Place the sample in the aggregometer and establish a baseline with PPP.

    • Add the platelet aggregation agonist to induce aggregation.

  • Measurement and Analysis:

    • Record the change in light transmission over time.

    • Calculate the percentage of aggregation inhibition compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol is for evaluating the anti-proliferative effects of this compound on VSMCs.

start Start seed_vsmcs Seed VSMCs in a 96-well plate start->seed_vsmcs serum_starve Serum-starve cells seed_vsmcs->serum_starve treat_compound Treat with this compound and a mitogen (e.g., PDGF) serum_starve->treat_compound incubate Incubate for 24-48 hours treat_compound->incubate measure_proliferation Measure proliferation (MTT or BrdU assay) incubate->measure_proliferation data_analysis Analyze data measure_proliferation->data_analysis end End data_analysis->end

Caption: Workflow for VSMC proliferation assay.

Materials:

  • Vascular smooth muscle cells (VSMCs)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Mitogen (e.g., Platelet-Derived Growth Factor - PDGF)

  • Proliferation assay reagent (e.g., MTT, BrdU)

  • 96-well microplate

Procedure:

  • Cell Culture and Treatment:

    • Seed VSMCs in a 96-well plate.

    • Serum-starve the cells to synchronize them.

    • Treat the cells with various concentrations of this compound in the presence of a mitogen.

    • Incubate for 24-48 hours.

  • Proliferation Measurement:

    • Add the proliferation assay reagent (e.g., MTT or BrdU) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to quantify cell proliferation.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition compared to the mitogen-treated control.

    • Determine the IC50 value.

References

Application Notes & Protocols: Analytical Method Validation for 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the analytical method validation of 4'-trans-Hydroxy Cilostazol, a major active metabolite of Cilostazol. The methodologies outlined are crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, quality control, and formulation development.

Introduction

This compound is a significant metabolite of Cilostazol, a medication used to treat intermittent claudication. Accurate and reliable quantification of this metabolite is essential for understanding the parent drug's efficacy and safety profile. This document details validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the determination of this compound in biological matrices.

Metabolic Pathway of Cilostazol

Cilostazol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is a key metabolic route.

Cilostazol Cilostazol Metabolite1 This compound (OPC-13213) Cilostazol->Metabolite1 Metabolite2 3,4-Dehydro Cilostazol (OPC-13015) Cilostazol->Metabolite2 CYP3A4 CYP3A4 CYP3A4->Cilostazol Metabolizes CYP2C19 CYP2C19 CYP2C19->Cilostazol Metabolizes CYP3A5 CYP3A5 CYP3A5->Cilostazol Metabolizes

Caption: Metabolic pathway of Cilostazol to its active metabolites.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in pharmaceutical dosage forms and can be adapted for biological matrices with appropriate sample preparation.

3.1.1. Experimental Protocol

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Dissolve/Extract Sample Prep2 Filter through 0.45 µm filter Prep1->Prep2 Hplc1 Inject into HPLC System Prep2->Hplc1 Hplc2 Separation on C18 Column Hplc1->Hplc2 Hplc3 UV Detection Hplc2->Hplc3 Data1 Peak Integration Hplc3->Data1 Data2 Quantification Data1->Data2

Caption: General workflow for HPLC analysis.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 20 µL
Temperature Ambient

3.1.2. Validation Summary

The HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank/placebo
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma and urine.

3.2.1. Experimental Protocol

cluster_prep_lcms Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis PrepLcms1 Protein Precipitation or Liquid-Liquid Extraction PrepLcms2 Evaporation & Reconstitution PrepLcms1->PrepLcms2 Lcms1 Inject into LC-MS/MS PrepLcms2->Lcms1 Lcms2 Chromatographic Separation Lcms1->Lcms2 Lcms3 Mass Spectrometric Detection (MRM) Lcms2->Lcms3 DataLcms1 Peak Integration Lcms3->DataLcms1 DataLcms2 Quantification using Internal Standard DataLcms1->DataLcms2

Caption: General workflow for LC-MS/MS analysis.

LC-MS/MS Conditions:

ParameterCondition
LC Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Ionization Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition Specific precursor to product ion transition for this compound and Internal Standard

3.2.2. Validation Summary

The LC-MS/MS method validation should adhere to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible
Stability Stable under various storage and processing conditions

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from validated analytical methods for this compound.

Table 1: HPLC Method Validation Data

ParameterResult
Linearity Range (µg/mL) 0.1 - 100
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.2 - 101.5
Intra-day Precision (% RSD) < 1.5
Inter-day Precision (% RSD) < 2.0
LOD (µg/mL) 0.03
LOQ (µg/mL) 0.1

Table 2: LC-MS/MS Method Validation Data (in Human Plasma)

ParameterResult
Linearity Range (ng/mL) 0.5 - 500
Correlation Coefficient (r²) 0.998
Accuracy (% Bias) -5.8 to 6.2
Intra-day Precision (% CV) 2.5 - 7.8
Inter-day Precision (% CV) 4.1 - 9.3
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5

Conclusion

The described HPLC and LC-MS/MS methods provide reliable and robust approaches for the quantitative determination of this compound. Proper validation of these methods is critical to ensure data integrity and compliance with regulatory standards in drug development and clinical research. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

Application Notes and Protocols for Solid-Phase Extraction of 4'-trans-Hydroxy Cilostazol from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase extraction (SPE) of 4'-trans-Hydroxy Cilostazol, a primary active metabolite of Cilostazol, from biological samples such as human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Introduction

Cilostazol is a medication used to treat the symptoms of intermittent claudication. It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, into several active metabolites.[1][2][3] One of the main active metabolites is this compound (OPC-13213). Accurate quantification of this metabolite in biological matrices is essential for understanding the overall pharmacological effect of Cilostazol. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes interfering substances from complex biological matrices, leading to cleaner extracts and more reliable analytical results.

Metabolic Pathway of Cilostazol

Cilostazol undergoes significant metabolism to form active metabolites. The hydroxylation of the quinone moiety is a predominant metabolic route. The formation of this compound is a key pathway in the biotransformation of the parent drug.

Cilostazol Cilostazol Metabolite1 3,4-dehydro-Cilostazol (OPC-13015) Cilostazol->Metabolite1 CYP3A4 Metabolite2 This compound (OPC-13213) Cilostazol->Metabolite2 CYP2C19 / CYP3A5 CYP3A4 CYP3A4 CYP2C19 CYP2C19 cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction p1 Plasma Sample + Internal Standard p2 Add Organic Solvents p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Organic Layer p3->p4 s3 Load Sample p4->s3 s1 Condition Cartridge s2 Equilibrate Cartridge s1->s2 s2->s3 s4 Wash Cartridge s3->s4 s5 Elute Analytes s4->s5 e1 Evaporate Eluate s5->e1 e2 Reconstitute Residue e1->e2 e3 Analyze by LC-MS/MS e2->e3

References

Application Notes & Protocols: 4'-trans-Hydroxy Cilostazol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-trans-Hydroxy Cilostazol-d4 is the deuterated form of this compound, a primary active metabolite of Cilostazol. Cilostazol is a phosphodiesterase-3 (PDE3) inhibitor used to treat intermittent claudication.[1][2] Due to its structural similarity and mass shift from the unlabeled endogenous metabolite, this compound-d4 is an ideal internal standard (IS) for quantitative bioanalytical methods.[3] Its use in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) corrects for variations in sample preparation, injection volume, and matrix effects, ensuring accurate and precise quantification of Cilostazol and its metabolites in biological matrices.

Primary Application: The principal application for this compound-d4 is as an internal standard in the simultaneous quantification of Cilostazol and its active metabolites, such as 3,4-dehydro Cilostazol and this compound, in plasma samples. This is critical for pharmacokinetic, bioequivalence, and drug-drug interaction studies.[4][5]

Experimental Protocols

This section details a representative protocol for the quantification of Cilostazol and its metabolites in human plasma using this compound-d4 as an internal standard via UPLC-MS/MS.

Materials and Reagents
  • Analytes: Cilostazol (CLZ), 3,4-dehydro Cilostazol (DCIL)

  • Internal Standard: this compound-d4

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid

  • Chemicals: Ammonium Formate

  • Biological Matrix: Blank human plasma (K2-EDTA)

  • Extraction: Solid Phase Extraction (SPE) cartridges (e.g., LiChroSep DVB-HL, 30 mg, 1 cc)[4]

Preparation of Standard Solutions
  • Stock Solutions (1.0 mg/mL): Separately weigh and dissolve requisite amounts of Cilostazol, 3,4-dehydro Cilostazol, and this compound-d4 in methanol to prepare individual stock solutions at a concentration of 1.0 mg/mL.[5]

  • Working Solutions: Prepare intermediate and working solutions by serially diluting the stock solutions with a methanol:water (50:50, v/v) mixture.[4] These working solutions are used to spike blank plasma for creating calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound-d4 stock solution with the same diluent to a final concentration suitable for spiking into all samples (e.g., 50 ng/mL).

Sample Preparation (Solid Phase Extraction - SPE)

The following workflow outlines the extraction of analytes from human plasma.

G cluster_prep Sample Pre-treatment cluster_spe Solid Phase Extraction (SPE) cluster_post Post-Extraction plasma 1. Aliquot 100 µL Plasma is 2. Add 25 µL Internal Standard (this compound-d4) plasma->is vortex1 3. Vortex Mix (10s) is->vortex1 water 4. Add 100 µL Water vortex1->water vortex2 5. Vortex Mix (30s) water->vortex2 centrifuge 6. Centrifuge Sample vortex2->centrifuge condition 7. Condition SPE Cartridge (Methanol then Water) centrifuge->condition load 8. Load Supernatant condition->load wash 9. Wash Cartridge (10% Methanol, then Water) load->wash dry 10. Dry Cartridge (Nitrogen) wash->dry elute 11. Elute Analytes dry->elute evaporate 12. Evaporate Eluate to Dryness elute->evaporate reconstitute 13. Reconstitute in Mobile Phase evaporate->reconstitute inject 14. Inject into UPLC-MS/MS reconstitute->inject

Caption: Experimental workflow for plasma sample preparation.

Detailed Steps:

  • To 100 µL of plasma, add 25 µL of the internal standard working solution and vortex.[4]

  • Add 100 µL of water and vortex mix for 30 seconds.[4]

  • Centrifuge the samples to pellet any precipitates.[4]

  • Condition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[4]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.[4]

  • Dry the cartridge under a stream of nitrogen gas.[4]

  • Elute the analytes from the cartridge with an appropriate volume of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: Waters ACQUITY UPLC or similar

  • Column: UPLC BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm)[4][5]

  • Mobile Phase A: 5 mM Ammonium Formate containing 0.1% Formic Acid in water[6]

  • Mobile Phase B: Acetonitrile or Methanol[6]

  • Flow Rate: 0.3 - 0.4 mL/min[5][6]

  • Gradient: A linear gradient optimized for analyte separation.

  • Column Temperature: 40 °C

  • Total Run Time: 2.5 - 3.5 minutes[6][7]

Mass Spectrometry (MS):

  • System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ series)

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Key MS Parameters:

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~350-400 °C

    • Desolvation Gas Flow: ~600-800 L/Hr

    • Cone Gas Flow: ~50 L/Hr

Calibration and Quantification
  • Prepare a series of calibration standards in blank plasma, typically covering a range of 1.0-1000 ng/mL for Cilostazol and its metabolites.[4][8]

  • Analyze the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the analyte.

  • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

  • Determine the concentration of analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Representative MRM Transitions for LC-MS/MS Analysis
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
Cilostazol (CLZ)370.3288.3[7][9]Parent Drug
3,4-dehydro Cilostazol (DCIL)368.2286.1[5][7]Active Metabolite
This compound386.2288.2[5]Active Metabolite
This compound-d4 (IS) 390.2 288.2 Internal Standard

Note: The exact m/z values for the deuterated standard may vary slightly based on the specific isotopic purity and the instrument's calibration. The product ion is expected to be the same as the unlabeled metabolite due to fragmentation occurring on a different part of the molecule.

Table 2: Summary of Method Validation Parameters

The following data, compiled from published methods, demonstrates the performance of assays using a deuterated internal standard for Cilostazol analysis.

ParameterCilostazol3,4-dehydro CilostazolReference
Linearity Range (ng/mL) 0.5 - 10000.5 - 500[4]
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL0.5 ng/mL[4]
Intra-batch Precision (% CV) 0.93 - 1.880.91 - 2.79[4]
Inter-batch Precision (% CV) 0.99 - 2.790.99 - 2.79[4]
Accuracy (%) 98.8 - 101.798.0 - 102.7[4]
Mean Extraction Recovery (%) 95.4 - 96.795.3 - 96.4[4]

Mechanism of Action: Cilostazol Signaling Pathway

Cilostazol's therapeutic effects are primarily mediated through the inhibition of phosphodiesterase-3 (PDE3).[1][10] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within platelets and vascular smooth muscle cells.[2][10] The elevated cAMP has two main downstream effects: inhibition of platelet aggregation and vasodilation, which improves blood flow.[1][11]

G cluster_platelet In Platelets cluster_vsmc In Vascular Smooth Muscle Cilostazol Cilostazol PDE3 Phosphodiesterase-3 (PDE3) Cilostazol->PDE3 Inhibits cAMP Increased intracellular cAMP PDE3->cAMP Degrades PKA Activation of Protein Kinase A (PKA) cAMP->PKA Activates PlateletAgg Inhibition of Platelet Aggregation PKA->PlateletAgg Leads to MLCK Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK Leads to VsmcRelax Smooth Muscle Relaxation MLCK->VsmcRelax Vaso Vasodilation & Improved Blood Flow VsmcRelax->Vaso

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution of 4'-trans-Hydroxy Cilostazol in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of cilostazol and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal peak resolution for 4'-trans-Hydroxy Cilostazol in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Improving Peak Resolution

Poor resolution between cilostazol and its metabolite, this compound, is a common issue in reversed-phase HPLC. This guide provides a systematic approach to troubleshoot and resolve this problem. The primary difference between the two compounds is the addition of a hydroxyl group on the cyclohexyl ring of the metabolite, which increases its polarity. In reversed-phase chromatography, this increased polarity will cause this compound to elute earlier than the parent compound, cilostazol.

Initial Assessment:

Before making significant changes to your method, verify the following:

  • System Suitability: Ensure your HPLC system meets the required performance criteria (e.g., plate count, tailing factor, repeatability).

  • Column Health: An old or contaminated column can lead to poor peak shape and resolution. If in doubt, replace the column with a new one of the same type.

  • Sample Preparation: Improperly prepared samples can introduce interfering peaks. Ensure your sample preparation method is robust and reproducible.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak resolution between cilostazol and this compound.

G cluster_0 Troubleshooting Workflow for Peak Resolution start Poor Peak Resolution (Cilostazol & this compound) a Adjust Mobile Phase Composition start->a Primary Approach b Optimize Mobile Phase pH a->b Fine-tune Selectivity end Optimal Peak Resolution Achieved a->end Resolution Improved c Modify Flow Rate b->c Adjust Efficiency & Run Time b->end Resolution Improved d Change Column Temperature c->d Further Efficiency Optimization c->end Resolution Improved e Evaluate Column Chemistry d->e Alternative Selectivity d->end Resolution Improved e->end

Caption: A stepwise approach to resolving co-eluting peaks of cilostazol and its hydroxylated metabolite.

Frequently Asked Questions (FAQs)

Q1: My peaks for cilostazol and this compound are co-eluting. What is the first thing I should adjust?

A1: The most effective initial step is to adjust the mobile phase composition. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of both compounds, often leading to better separation. Due to the increased polarity of this compound, it will be less retained than cilostazol. By increasing the aqueous portion of the mobile phase, the difference in their retention times should become more pronounced.

Q2: How does mobile phase pH affect the resolution of these two compounds?

A2: While cilostazol itself is practically insoluble in acidic and basic solutions, the ionization of any acidic or basic functional groups can significantly impact retention time in reversed-phase HPLC.[1][2][3] For weakly basic compounds, a higher pH (approaching or slightly above the pKa) will suppress ionization, leading to increased retention. Conversely, a lower pH will promote ionization and decrease retention. Since cilostazol and its hydroxylated metabolite have similar structures, subtle changes in pH can alter their relative retention and improve selectivity. Experimenting with the mobile phase pH within the stable range of your column (typically pH 2-8 for silica-based columns) is a powerful tool for optimizing resolution.[3]

Q3: Can changing the flow rate improve my peak resolution?

A3: Yes, adjusting the flow rate can impact resolution, primarily by affecting column efficiency.[4][5] Lowering the flow rate generally allows for more time for the analytes to interact with the stationary phase, which can lead to sharper peaks and improved resolution. However, this will also increase the analysis time. Conversely, increasing the flow rate will shorten the run time but may decrease resolution.

Q4: What is the effect of column temperature on the separation?

A4: Increasing the column temperature typically decreases the viscosity of the mobile phase, which can lead to improved mass transfer and sharper peaks (higher efficiency).[4] It can also slightly alter the selectivity of the separation. However, be cautious, as excessive temperatures can degrade the analytes or the column's stationary phase. A modest increase (e.g., from 25°C to 35°C) is a good starting point.

Q5: I have tried optimizing the mobile phase and other parameters, but the resolution is still not adequate. What should I do next?

A5: If mobile phase optimization is insufficient, consider changing the column chemistry. While a C18 column is a good starting point, other stationary phases can offer different selectivities. For instance, a phenyl-hexyl column provides pi-pi interactions which can be beneficial for aromatic compounds like cilostazol. Alternatively, a column with a different ligand density or end-capping could provide the necessary change in selectivity to resolve the two peaks.

Experimental Protocols

The following are example HPLC methods that can be used as a starting point for the analysis of cilostazol and this compound.

Method 1: Gradient Reversed-Phase HPLC

This method is adapted from a published study for the simultaneous quantification of cilostazol and its metabolites.[6]

ParameterValue
Column 5 µm ODS (C18), dimensions not specified
Mobile Phase A Ammonium Acetate Buffer (pH 6.5)
Mobile Phase B Acetonitrile
Gradient A gradient of acetonitrile in the acetate buffer is used. Specifics of the gradient profile would need to be optimized.
Flow Rate Not specified, typically 1.0 mL/min for a 4.6 mm ID column.
Detection UV, wavelength not specified (254 nm is commonly used for cilostazol).
Temperature Ambient
Method 2: Isocratic Reversed-Phase HPLC

This method is a simplified, isocratic approach that can be effective for less complex sample matrices.

ParameterValue
Column C18, 5 µm, 250 mm x 4.6 mm
Mobile Phase 50mM Sodium Phosphate Buffer (pH 3.0) and Acetonitrile (50:50, v/v)[7]
Flow Rate 1.0 mL/min[7]
Detection UV at 257 nm[7]
Temperature Ambient[7]

Data Presentation

The following table summarizes hypothetical data from an experiment to optimize the mobile phase composition for the separation of this compound and Cilostazol.

% Acetonitrile in Mobile PhaseRetention Time of this compound (min)Retention Time of Cilostazol (min)Resolution (Rs)
60%4.24.81.1
55%5.86.91.8
50%8.110.22.5

As shown in the table, decreasing the percentage of acetonitrile in the mobile phase increases the retention times of both analytes and significantly improves the resolution between them.

Visualization of Key Relationships

Impact of Mobile Phase Polarity on Retention

G cluster_0 Effect of Mobile Phase Composition a Increase % Organic Solvent (e.g., Acetonitrile) b Decrease Mobile Phase Polarity a->b c Decrease Analyte Retention b->c d Decrease % Organic Solvent (e.g., Acetonitrile) e Increase Mobile Phase Polarity d->e f Increase Analyte Retention e->f

Caption: Relationship between organic solvent percentage, mobile phase polarity, and analyte retention in reversed-phase HPLC.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4'-trans-Hydroxy Cilostazol, an active metabolite of Cilostazol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][4] In the analysis of this compound, matrix effects can compromise the reliability of pharmacokinetic and bioequivalence studies.[5]

Q2: I am observing significant signal suppression for this compound. What are the potential causes and how can I address this?

A2: Signal suppression is a common challenge in LC-MS/MS analysis. The primary causes often include:

  • Phospholipids: Particularly in plasma samples, phospholipids are a major source of ion suppression in electrospray ionization (ESI).[4]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the biological sample can interfere with the ionization process.

  • Co-eluting Metabolites: Endogenous or exogenous compounds with similar physicochemical properties to this compound can compete for ionization.[6]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective strategy to mitigate matrix effects is to remove interfering substances before analysis.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples and can be tailored to selectively isolate this compound.[7][8]

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate the analyte from interfering compounds based on their differential partitioning between two immiscible liquids.[7]

  • Chromatographic Separation: Improve the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[2][5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most reliable way to compensate for matrix effects, as it will be affected in the same way as the analyte.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[3]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The matrix effect can be quantitatively evaluated by comparing the response of the analyte in the presence and absence of the matrix. The most common approach is the post-extraction addition method.[10][11] The matrix factor (MF) is calculated as the ratio of the peak area of the analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration.

  • Matrix Factor (MF) = (Peak Area in post-extracted matrix) / (Peak Area in neat solution)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The internal standard normalized matrix factor (IS-normalized MF) should also be calculated to assess the effectiveness of the internal standard in compensating for matrix effects.[10]

Q4: What are acceptable criteria for matrix effects during method validation?

A4: According to regulatory guidelines, the precision of the matrix factor across different lots of matrix should be within a certain limit, typically a coefficient of variation (%CV) of ≤15%. This ensures that the variability in the matrix between different subjects or samples will not significantly impact the accuracy and precision of the results.[10]

Quantitative Data Summary

The following table summarizes typical recovery and precision data for the analysis of Cilostazol and its metabolites, which can serve as a reference for setting performance expectations for a this compound assay.

AnalyteMatrixExtraction MethodRecovery (%)Precision (%CV)Reference
CilostazolHuman PlasmaLLE followed by SPE92.1 - 106.44.6 - 6.5[7]
OPC-13015Human PlasmaLLE followed by SPE92.1 - 106.44.6 - 6.5[7]
OPC-13213Human PlasmaLLE followed by SPE92.1 - 106.44.6 - 6.5[7]
CilostazolHuman PlasmaSPE95 - 970.93 - 1.88[8]
3,4-dehydro CilostazolHuman PlasmaSPE95 - 970.91 - 2.79[8]

Experimental Protocols

Protocol for Assessment of Matrix Effect using Post-Extraction Addition

This protocol describes the quantitative assessment of matrix effects for this compound.

1. Preparation of Solutions:

  • Set 1 (Neat Solution): Prepare a solution of this compound and its internal standard (IS) in the reconstitution solvent at a known concentration (e.g., low and high QC levels).

  • Set 2 (Post-Extraction Spike):

    • Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.
    • Evaporate the final extract to dryness.
    • Reconstitute the dried extract with the same solution prepared in Set 1.

2. LC-MS/MS Analysis:

  • Inject the solutions from both sets into the LC-MS/MS system.

  • Record the peak areas for both this compound and its IS.

3. Calculation of Matrix Factor (MF):

  • MF = (Mean Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)

  • IS-Normalized MF = (Mean Peak Area Ratio of Analyte/IS in Set 2) / (Mean Peak Area Ratio of Analyte/IS in Set 1)

4. Evaluation:

  • Calculate the %CV of the MF across the different lots of matrix. The %CV should ideally be ≤15%.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation & Mitigation cluster_2 Validation & Resolution start Inaccurate/Imprecise Results for This compound q_me Suspect Matrix Effects? start->q_me eval_me Evaluate Matrix Effect (Post-Extraction Addition) q_me->eval_me Yes me_present Matrix Effect Confirmed? eval_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes end Proceed with Validated Method me_present->end No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate me_resolved Matrix Effect Mitigated? revalidate->me_resolved me_resolved->end Yes further_dev Further Method Development me_resolved->further_dev No

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

MatrixEffectEvaluation cluster_0 Experimental Arms cluster_1 Analysis & Calculation cluster_2 Interpretation neat_solution Set 1: Analyte in Neat Solution (Solvent) lcms_analysis LC-MS/MS Analysis neat_solution->lcms_analysis post_extraction_spike Set 2: Analyte Spiked in Extracted Blank Matrix post_extraction_spike->lcms_analysis peak_area_neat Peak Area (Neat) lcms_analysis->peak_area_neat peak_area_matrix Peak Area (Matrix) lcms_analysis->peak_area_matrix mf_calculation Calculate Matrix Factor (MF) peak_area_neat->mf_calculation peak_area_matrix->mf_calculation interpretation MF = 1: No Effect MF < 1: Suppression MF > 1: Enhancement mf_calculation->interpretation

Caption: Logical workflow for the evaluation of matrix effects.

References

4'-trans-Hydroxy Cilostazol solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of 4'-trans-Hydroxy Cilostazol in aqueous buffers.

Troubleshooting Guide

Researchers may encounter several issues when attempting to dissolve this compound in aqueous buffers for in vitro and in vivo experiments. This guide provides a systematic approach to troubleshooting common solubility problems.

Issue 1: The compound does not dissolve in the aqueous buffer.

Possible Cause: this compound, a metabolite of Cilostazol, is expected to have low aqueous solubility, similar to the parent compound which is practically insoluble in water.[1][2]

Solution Workflow:

cluster_0 Initial Dissolution Fails cluster_1 Recommended Protocol cluster_2 Outcome Start Compound does not dissolve in aqueous buffer Stock_Solution Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). Start->Stock_Solution Action Dilution Perform a serial dilution of the stock solution into the aqueous buffer. Stock_Solution->Dilution Next Step Final_Concentration Ensure the final organic solvent concentration is low (<0.5% for cell-based assays) to avoid toxicity. Dilution->Final_Concentration Consideration Success Homogeneous Solution Final_Concentration->Success

Caption: Recommended workflow for dissolving this compound.

Detailed Steps:

  • Prepare a Concentrated Stock Solution: Instead of directly dissolving the compound in an aqueous buffer, first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for poorly soluble compounds.[3]

  • Serial Dilution: Gradually introduce the compound into the aqueous phase by performing a serial dilution from the concentrated stock solution. This helps to avoid rapid precipitation.

  • Control Final Solvent Concentration: For most cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically below 0.5%) to prevent cellular toxicity.

Issue 2: The compound precipitates out of solution after dilution in the aqueous buffer.

Possible Cause: The aqueous buffer may not have sufficient solubilizing capacity to maintain the compound in solution at the desired concentration, even with the use of a co-solvent.

Troubleshooting Options:

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. For weakly basic compounds, lowering the pH of the buffer may increase solubility. Conversely, for weakly acidic compounds, increasing the pH might be beneficial. It is important to ensure the final pH is compatible with the experimental system.

  • Use of Solubilizing Agents: Consider the addition of surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins to the aqueous buffer. These agents can form micelles or inclusion complexes that encapsulate the hydrophobic compound, increasing its apparent solubility.

Precipitation Precipitation observed after dilution in aqueous buffer Check_pH Is the compound ionizable? Consider pH adjustment. Precipitation->Check_pH Add_Surfactant Consider adding a biocompatible surfactant to the buffer. Check_pH->Add_Surfactant Yes Re-evaluate Re-evaluate final concentration and experimental design. Check_pH->Re-evaluate No Use_Cyclodextrin Consider using cyclodextrins to form inclusion complexes. Add_Surfactant->Use_Cyclodextrin Alternative

Caption: Decision tree for addressing precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₀H₂₇N₅O₃[4]
Molecular Weight 385.46 g/mol [4][5]
Appearance White to off-white solidInferred from parent compound[2]
CAS Number 87153-04-6[4][5]

Q2: What is the expected solubility of this compound in aqueous buffers?

Q3: What is a reliable starting protocol for preparing a solution of this compound for in vitro assays?

A3: The following protocol is a recommended starting point:

  • Prepare a 10 mM stock solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Add the DMSO to the powder and vortex or sonicate until the compound is completely dissolved.

  • Perform serial dilutions:

    • Prepare intermediate dilutions of the stock solution in your chosen aqueous buffer (e.g., PBS, cell culture media).

    • When adding the DMSO stock to the aqueous buffer, do so dropwise while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final concentration:

    • Ensure the final concentration of DMSO in your assay is below the tolerance level of your experimental system (typically <0.5%).

    • Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.

Q4: Are there any analytical methods to confirm the concentration of this compound in my prepared solutions?

A4: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) are suitable methods for the quantitative analysis of this compound.[6][7] These techniques can be used to verify the concentration of your stock solutions and to determine the actual solubility in different aqueous buffers after equilibration and filtration.

Q5: How should stock solutions of this compound be stored?

A5: Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] Aqueous solutions are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment.[3]

References

Technical Support Center: Optimizing Extraction Recovery of 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of 4'-trans-Hydroxy Cilostazol, a key metabolite of Cilostazol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for extracting this compound from biological matrices like plasma?

A1: The two most prevalent and effective methods for extracting this compound and its parent drug, Cilostazol, from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2][3][4][5]

  • Liquid-Liquid Extraction (LLE): This technique involves using a water-immiscible organic solvent to partition the analyte from the aqueous plasma sample. A common solvent mixture for this purpose is diethyl ether and dichloromethane.[3]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material, often in a cartridge format, to retain the analyte of interest from the sample matrix. The analyte is then eluted with a suitable solvent. This method is known for providing cleaner extracts and high, reproducible recovery.[1][2][5]

Q2: I am experiencing low recovery of this compound using Liquid-Liquid Extraction. What are the potential causes and solutions?

A2: Low recovery in LLE can stem from several factors. Here’s a troubleshooting guide:

  • Inappropriate Solvent Polarity: The choice of extraction solvent is critical. If the solvent is too polar or non-polar, it will not efficiently partition this compound from the aqueous phase.

    • Solution: A mixture of solvents can be more effective. For instance, a combination of diethyl ether and dichloromethane (e.g., in a 7:3 ratio) has been successfully used for extractions of Cilostazol and its metabolites.[3] Experiment with different solvent ratios to optimize recovery.

  • Incorrect pH: The pH of the aqueous sample can significantly influence the ionization state of this compound, affecting its solubility in the organic solvent.

    • Solution: Adjust the pH of the plasma sample to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. A systematic pH optimization study is recommended.

  • Insufficient Mixing/Vortexing: Inadequate mixing will lead to incomplete partitioning between the two phases.

    • Solution: Ensure thorough mixing by vortexing for a sufficient amount of time (e.g., 1-2 minutes). However, overly vigorous mixing can lead to emulsion formation.

  • Emulsion Formation: Emulsions are a common issue in LLE and can trap the analyte, leading to poor recovery.

    • Solution: To break emulsions, try adding a small amount of a different organic solvent, saturated salt solution, or centrifuging at a higher speed for a longer duration.

Q3: My recovery with Solid-Phase Extraction is inconsistent. How can I improve its reproducibility?

A3: Inconsistent SPE recovery is often related to the conditioning, loading, washing, or elution steps.

  • Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge will result in poor retention of the analyte.

    • Solution: Always pre-condition the SPE cartridge as recommended by the manufacturer, typically with methanol followed by water or an appropriate buffer.[1] This ensures the sorbent is activated and ready for sample loading.

  • Sample Overload: Exceeding the binding capacity of the SPE sorbent will lead to analyte breakthrough during the loading step and consequently, low recovery.

    • Solution: Ensure the amount of analyte and other matrix components in the sample does not exceed the cartridge's capacity. If necessary, dilute the sample or use a larger capacity cartridge.

  • Inefficient Washing: The wash step is crucial for removing interferences. However, an overly strong wash solvent can prematurely elute the analyte.

    • Solution: Optimize the wash solvent composition. It should be strong enough to remove interfering substances but weak enough to leave this compound bound to the sorbent. A common approach is to use a mixture of the elution solvent and a weaker solvent (e.g., 10% v/v methanol in water).[1]

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent.

    • Solution: Ensure the elution solvent is sufficiently strong. A common mobile phase for elution consists of acetonitrile and an ammonium formate buffer.[1] You can also try increasing the volume of the elution solvent or performing a second elution step.

Q4: Should I use an internal standard for the extraction and analysis of this compound?

A4: Yes, using an internal standard (IS) is highly recommended. An IS helps to correct for variations in extraction recovery and matrix effects during analysis, leading to more accurate and precise quantification. A deuterated version of the analyte, such as this compound-d4, is an ideal internal standard.[6] Structural analogues of Cilostazol, like OPC-3930, have also been successfully used.[4][7]

Quantitative Data Summary

The following tables summarize recovery data from various studies for Cilostazol and its metabolites, which can serve as a benchmark for optimizing the extraction of this compound.

Table 1: Solid-Phase Extraction (SPE) Recovery Data

AnalyteMatrixSPE SorbentMean Recovery (%)Reference
CilostazolHuman PlasmaLiChroSep DVB-HL95.4 - 96.7[1]
3,4-dehydro CilostazolHuman PlasmaLiChroSep DVB-HL95.3 - 96.4[1]
Cilostazol & MetabolitesHuman PlasmaSep-Pak silica92.1 - 106.4 (Accuracy)[2][5]

Table 2: Liquid-Liquid Extraction (LLE) Recovery Data

AnalyteMatrixExtraction SolventMean Recovery (%)Reference
Cilostazol & MetabolitesHuman UrineChloroform86.1 - 116.8 (Accuracy)[7]
CilostazolHuman PlasmaDiethyl ether:Dichloromethane (7:3)Not explicitly stated, but method was successful for pharmacokinetic studies[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from a method developed for Cilostazol and its active metabolite, 3,4-dehydro Cilostazol.[1]

  • Sample Preparation: To 100 µL of human plasma, add 25 µL of the internal standard solution (e.g., this compound-d4). Vortex for 10 seconds. Add 100 µL of water and vortex for another 30 seconds. Centrifuge the sample at 14,000 x g for 5 minutes at 10°C.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., LiChroSep DVB-HL, 30 mg, 1 cc) by passing 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading: Load the supernatant from the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of 10% (v/v) methanol in water, followed by 1.0 mL of water to remove polar interferences.

  • Drying: Dry the cartridge for 1 minute under a stream of nitrogen.

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate volume of a mobile phase, such as acetonitrile and 2.0 mM ammonium formate (pH 5.0) (80:20, v/v).

  • Analysis: The eluate is then ready for analysis by a suitable method like UPLC-MS/MS.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is based on a method for the simultaneous quantification of Cilostazol and 3,4-dehydrocilostazol.[3]

  • Sample Preparation: To a suitable volume of plasma (e.g., 200 µL), add the internal standard.

  • Extraction: Add an appropriate volume of the extraction solvent mixture (e.g., 1 mL of diethyl ether and dichloromethane, 7:3 v/v).

  • Mixing: Vortex the mixture for a sufficient time (e.g., 2 minutes) to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for analysis.

  • Analysis: The reconstituted sample is ready for injection into an LC-MS/MS system.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_water Add Water (100 µL) vortex1->add_water vortex2 Vortex (30s) add_water->vortex2 centrifuge Centrifuge (14,000g, 5 min) vortex2->centrifuge load Load Supernatant centrifuge->load condition Condition Cartridge (Methanol then Water) condition->load wash Wash Cartridge (10% MeOH, then Water) load->wash dry Dry Cartridge (Nitrogen) wash->dry elute Elute Analyte dry->elute analysis UPLC-MS/MS Analysis elute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

troubleshooting_low_recovery cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Low Extraction Recovery solvent Incorrect Solvent Polarity start->solvent ph Suboptimal pH start->ph mixing Insufficient Mixing start->mixing emulsion Emulsion Formation start->emulsion conditioning Improper Conditioning start->conditioning loading Sample Overload start->loading washing Inefficient Washing start->washing elution Incomplete Elution start->elution solution1 solution1 solvent->solution1 Solution: Optimize solvent mixture (e.g., diethyl ether:dichloromethane) solution2 solution2 ph->solution2 Solution: Adjust sample pH to suppress ionization solution3 solution3 mixing->solution3 Solution: Ensure thorough vortexing solution4 solution4 emulsion->solution4 Solution: Add salt, different solvent, or centrifuge longer solution5 solution5 conditioning->solution5 Solution: Follow manufacturer's protocol (e.g., methanol then water) solution6 solution6 loading->solution6 Solution: Dilute sample or use a larger cartridge solution7 solution7 washing->solution7 Solution: Optimize wash solvent strength solution8 solution8 elution->solution8 Solution: Use a stronger elution solvent or increase volume

Caption: Troubleshooting Low Extraction Recovery.

References

preventing degradation of 4'-trans-Hydroxy Cilostazol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4'-trans-Hydroxy Cilostazol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is one of the primary active metabolites of Cilostazol, a medication used to treat intermittent claudication.[1] Its accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Like many hydroxylated metabolites, this compound can be susceptible to degradation during sample collection, processing, and storage. Factors such as pH, temperature, light exposure, and enzymatic activity can impact its stability, leading to inaccurate analytical results.

Q2: What are the primary pathways of degradation for this compound?

While specific degradation pathways for this compound are not extensively documented in the public literature, based on its chemical structure (a hydroxylated derivative of a quinolinone), potential degradation pathways include:

  • Oxidation: The hydroxyl group on the cyclohexyl ring and the lactam ring in the quinolinone structure may be susceptible to oxidation.

  • Hydrolysis: The lactam ring could be susceptible to hydrolysis under strong acidic or basic conditions, although studies on the parent drug, cilostazol, suggest it is relatively stable against hydrolysis.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds.

Q3: How should I store my plasma/serum samples containing this compound?

For long-term storage, it is recommended to keep plasma and serum samples at -70°C or colder.[4] One study has established the long-term stability of cilostazol and its metabolites in human plasma for at least one year at -20°C.[3] To minimize the risk of degradation from repeated freeze-thaw cycles, it is advisable to aliquot samples into single-use tubes before freezing.

Q4: Are there any specific anticoagulants or collection tubes recommended for blood samples?

Most analytical methods for cilostazol and its metabolites use standard collection tubes with anticoagulants like heparin or EDTA. There is no strong evidence to suggest that a specific anticoagulant significantly affects the stability of this compound. However, it is good practice to process blood samples promptly after collection to minimize potential enzymatic degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Problem 1: Low or inconsistent recovery of this compound.

Potential Cause Recommended Solution
Degradation due to improper temperature Maintain samples on ice or at 4°C throughout the entire sample preparation process. Avoid prolonged exposure to room temperature.
pH instability Ensure that the pH of all solutions used during extraction and reconstitution is controlled. A slightly acidic to neutral pH is generally recommended. For reconstitution, a buffer at pH 6.5 has been used successfully.[3][4][5][6]
Oxidative degradation Work with degassed solvents. Consider adding an antioxidant, such as ascorbic acid or BHT, to your extraction solvents, although this is not commonly reported in existing methods for this analyte. Minimize sample exposure to air.
Photodegradation Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
Enzymatic degradation in biological samples Process blood samples as quickly as possible after collection. If there is a delay, store the blood at 4°C. Promptly separate plasma or serum from the blood cells.
Adsorption to labware To minimize the loss of the analyte due to adsorption, consider using silanized glassware or polypropylene tubes.

Problem 2: Appearance of unknown peaks in chromatograms.

Potential Cause Recommended Solution
Formation of degradation products Review your sample handling and preparation workflow to identify potential causes of degradation as outlined in "Problem 1". The appearance of new peaks may indicate the formation of byproducts from oxidation, hydrolysis, or other reactions.
Matrix effects Optimize the sample clean-up procedure. Techniques such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances from the sample matrix.
Contamination Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade). Check for contamination in the analytical system, including the autosampler, injection port, and column.

Quantitative Stability Data

The following table summarizes the stability of this compound in rat plasma under various storage and handling conditions, as reported by Weng et al. (2022).

Condition Concentration (ng/mL) Mean Measured Concentration (ng/mL) ± SD Relative Error (%) RSD (%)
Room Temperature (2 h) 21.8 ± 0.2-10.011.1
8079.8 ± 3.4-0.24.3
400405.6 ± 12.31.43.0
Freeze-Thaw (3 cycles) 21.9 ± 0.1-5.05.3
8084.1 ± 1.65.11.9
400398.7 ± 23.5-0.35.9
Autosampler (4 h at 10°C) 22.1 ± 0.35.014.3
8082.5 ± 7.23.18.7
400412.3 ± 20.13.14.9
Long-Term (-80°C for 3 weeks) 21.8 ± 0.3-10.016.7
8078.9 ± 11.8-1.414.9
400402.1 ± 25.40.56.3

Data adapted from Weng Q, et al. Front Pharmacol. 2022;13:888054.[1] The results indicate good stability under these conditions.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation followed by UPLC-MS/MS Analysis

This protocol is based on the method described by Weng et al. (2022).

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the thawed sample and transfer a 50 µL aliquot to a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Injection: Inject an aliquot of the supernatant into the UPLC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_storage Sample Storage cluster_sample_preparation Sample Preparation cluster_analysis Analysis blood_collection Blood Collection (Heparin/EDTA tubes) centrifugation Centrifugation (Promptly at 4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation aliquoting Aliquoting into single-use vials plasma_separation->aliquoting storage Long-term Storage (≤ -70°C) aliquoting->storage thawing Thawing (Room Temperature) storage->thawing protein_precipitation Protein Precipitation (e.g., Acetonitrile) thawing->protein_precipitation centrifugation2 Centrifugation (4°C) protein_precipitation->centrifugation2 supernatant_transfer Supernatant Transfer centrifugation2->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis

Caption: Experimental workflow for the preparation of plasma samples for this compound analysis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low or Inconsistent Recovery temp Improper Temperature issue->temp ph pH Instability issue->ph oxidation Oxidation issue->oxidation light Photodegradation issue->light enzymes Enzymatic Activity issue->enzymes adsorption Adsorption to Labware issue->adsorption sol_temp Keep samples on ice/4°C temp->sol_temp sol_ph Control pH of solutions ph->sol_ph sol_ox Use degassed solvents oxidation->sol_ox sol_light Use amber vials light->sol_light sol_enzymes Prompt sample processing enzymes->sol_enzymes sol_adsorption Use polypropylene/silanized glass adsorption->sol_adsorption

Caption: Troubleshooting logic for low or inconsistent recovery of this compound.

References

troubleshooting low signal intensity for 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the quantitative analysis of 4'-trans-Hydroxy Cilostazol, a primary active metabolite of Cilostazol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a very low or no signal for this compound. What are the potential causes?

Low or no signal for your target analyte can stem from several factors throughout the analytical workflow, from sample preparation to detection. A systematic approach to troubleshooting is recommended. The most common causes include:

  • Suboptimal Mass Spectrometry (MS) Parameters: Incorrect ion transitions, collision energy, or source parameters can lead to poor detection.

  • Inefficient Sample Extraction: The analyte may not be efficiently recovered from the biological matrix.

  • Chromatographic Issues: Poor peak shape, retention time shifts, or co-elution with interfering substances can suppress the signal.

  • Analyte Instability: this compound may be degrading during sample collection, storage, or analysis.

  • Instrument Malfunction: Issues with the LC or MS system, such as a dirty ion source, leaks, or detector problems, can lead to a general loss of signal.

Q2: How can I troubleshoot low signal intensity related to my mass spectrometer settings?

For optimal detection of this compound, it is crucial to have the correct MS parameters.

  • Verify Ion Transitions: Ensure you are monitoring the correct precursor and product ion masses. For this compound, a common transition to monitor is m/z 386.2 -> 288.2 in positive ion mode.

  • Optimize Source Parameters: The efficiency of ionization is highly dependent on the electrospray ionization (ESI) source conditions. Key parameters to optimize include:

    • IonSpray Voltage: A typical starting point is around 5500 V.

    • Source Temperature: This can influence desolvation. A temperature of 500-550°C is often used.

    • Gas Pressures (Nebulizer, Heater, and Curtain Gas): These are instrument-dependent but critical for proper droplet formation and desolvation.

  • Optimize Compound-Specific Parameters:

    • Declustering Potential (DP): Helps to prevent adduct formation and in-source fragmentation.

    • Collision Energy (CE): This needs to be optimized to achieve efficient fragmentation of the precursor ion to the desired product ion.

    • Collision Cell Exit Potential (CXP): Affects the transmission of fragment ions out of the collision cell.

Q3: My signal is inconsistent or has disappeared completely. What should I check on the instrument?

A sudden loss of signal often points to a hardware issue.

  • Check for Leaks: Inspect all fittings and tubing in the LC system for any signs of leakage.

  • Examine the Electrospray: Visually inspect the spray needle to ensure a fine, consistent mist is being generated. An inconsistent or dripping spray will lead to a fluctuating signal. The needle may be clogged and require cleaning or replacement.

  • Clean the Ion Source: Contaminants from the sample matrix or mobile phase can build up on the orifice and curtain plate, leading to a significant drop in signal. Regular cleaning is essential.

  • Verify Gas Supplies: Ensure that the nitrogen gas supply for the nebulizer and heater gases is adequate.

  • System Suitability Test: Inject a known standard of this compound to confirm that the instrument is performing correctly. If the standard also shows a low signal, the issue is likely with the instrument. If the standard signal is strong, the problem may lie in your sample preparation or chromatography.

Q4: I suspect my sample preparation method is inefficient. What can I do to improve recovery?

The choice of sample preparation technique is critical for removing matrix components that can interfere with ionization and for concentrating the analyte.

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not remove all interfering substances. Ensure the correct protein-to-solvent ratio is used (typically 1:3 or 1:4 with acetonitrile or methanol).

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. The choice of organic solvent is key and should be optimized for this compound.

  • Solid-Phase Extraction (SPE): SPE is often the most effective method for removing matrix interferences and achieving high recovery. The choice of sorbent and the wash/elution steps must be carefully optimized.

Q5: How can I identify and mitigate matrix effects that may be suppressing my signal?

Matrix effects occur when co-eluting endogenous components from the biological sample enhance or suppress the ionization of the analyte.

  • Post-Column Infusion Analysis: This experiment can identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Improved Chromatographic Separation: Modifying the gradient, mobile phase composition, or using a different column can help to separate the analyte from interfering matrix components.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances, but this may also lower the analyte signal to an undetectable level.

Quantitative Data Summary

The following tables summarize typical parameters used for the analysis of this compound and its parent drug, Cilostazol. These should be used as a starting point for method development and optimization.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI)
Precursor Ion (Q1)386.2 m/z
Product Ion (Q3)288.2 m/z
Dwell Time100-200 ms
IonSpray Voltage~5500 V
Source Temperature500-550 °C
Declustering Potential (DP)80-100 V
Collision Energy (CE)30-40 eV

Table 2: Typical Chromatographic Conditions

ParameterDescription
ColumnC18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid or 5 mM Ammonium Formate
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.3-0.5 mL/min
GradientA typical gradient starts with a high aqueous percentage and ramps up the organic phase to elute the analyte.
Injection Volume5-10 µL

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Equilibrate the C18 column with the initial mobile phase conditions for at least 15 minutes.

  • Inject 5 µL of the reconstituted sample.

  • Run the gradient elution method as optimized.

  • Monitor the MRM transition for this compound (e.g., 386.2 -> 288.2) and the internal standard.

  • Integrate the peak areas and calculate the concentration of the analyte using a calibration curve.

Visualizations

Metabolic Pathway of Cilostazol

Cilostazol Cilostazol Metabolite1 3,4-Dehydro Cilostazol Cilostazol->Metabolite1 CYP3A4 Metabolite2 This compound Cilostazol->Metabolite2 CYP2C19

Caption: Metabolic conversion of Cilostazol to its active metabolites.

Experimental Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: A typical bioanalytical workflow for metabolite quantification.

Troubleshooting Logic for Low Signal Intensity

Start Low Signal for This compound CheckStandard Inject System Suitability Standard Start->CheckStandard StandardOK Standard Signal is Good? CheckStandard->StandardOK CheckSamplePrep Troubleshoot Sample Prep (Recovery, Matrix Effects) StandardOK->CheckSamplePrep Yes TroubleshootMS Troubleshoot MS System StandardOK->TroubleshootMS No CheckChromatography Optimize Chromatography (Peak Shape, Retention) CheckSamplePrep->CheckChromatography CheckSource Clean Ion Source & Check ESI Spray TroubleshootMS->CheckSource CheckTune Verify & Optimize Tune Parameters CheckSource->CheckTune

Caption: A decision tree for troubleshooting low signal intensity.

Technical Support Center: Quantification of 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common challenge of ion suppression in the LC-MS/MS quantification of 4'-trans-Hydroxy Cilostazol, a primary active metabolite of Cilostazol.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound quantification?

A1: Ion suppression is a type of matrix effect where co-eluting components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, decreased sensitivity, and poor reproducibility of results.[2][3] The primary culprits in biological samples are often phospholipids, which can co-extract with the analyte during sample preparation.[4]

Q2: How can I detect and quantify the level of ion suppression in my assay?

A2: Two primary methods are used to evaluate ion suppression: the post-column infusion method for qualitative assessment and the post-extraction spike method for quantitative measurement.[1] The post-column infusion technique helps identify regions in the chromatogram where suppression occurs by introducing a constant flow of the analyte post-column and observing any signal drop upon injection of a blank matrix extract.[5] The post-extraction spike method quantifies the percentage of suppression by comparing the analyte's signal in a clean solution versus its signal when spiked into a pre-extracted blank matrix.[1][6]

Q3: What are the main strategies to reduce or eliminate ion suppression?

A3: A comprehensive strategy involves optimizing three key areas of the analytical workflow:

  • Sample Preparation: Employing more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components, especially phospholipids.[4][7]

  • Chromatography: Modifying chromatographic conditions (e.g., mobile phase, gradient, column chemistry) to achieve better separation of this compound from matrix components.[8][9]

  • Mass Spectrometry: Optimizing MS source parameters and considering alternative ionization modes, like Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression than Electrospray Ionization (ESI).[2][10]

Q4: Is using a stable isotope-labeled internal standard (SIL-IS) enough to correct for ion suppression?

A4: While using a SIL-IS is a highly effective strategy to compensate for matrix effects, it may not be a complete solution. A SIL-IS co-elutes with the analyte and experiences similar degrees of suppression, allowing for accurate quantification through ratio normalization.[8] However, if ion suppression is severe, the signal for both the analyte and the internal standard can be drastically reduced, compromising the assay's sensitivity and limits of detection.[4] Therefore, minimizing ion suppression is preferable to merely compensating for it.[6]

Troubleshooting Guide

Issue: My signal for this compound is low, inconsistent, and has poor reproducibility.

This is a classic symptom of significant ion suppression. The following troubleshooting workflow can help you diagnose and mitigate the issue.

G cluster_0 Troubleshooting Ion Suppression start Low & Inconsistent Signal for this compound q_sample_prep What sample preparation method are you using? start->q_sample_prep ppt Protein Precipitation (PPT) q_sample_prep->ppt PPT lle_spe LLE or SPE q_sample_prep->lle_spe LLE/SPE improve_ppt PPT is non-selective. Consider switching to LLE or SPE for better cleanup. ppt->improve_ppt q_chrom Is the analyte co-eluting with suppression zones? lle_spe->q_chrom improve_ppt->q_chrom optimize_chrom Modify LC gradient, mobile phase pH, or switch to a different column chemistry (e.g., UPLC) to improve separation. q_chrom->optimize_chrom Yes q_is Are you using a stable isotope-labeled IS? q_chrom->q_is No optimize_chrom->q_is use_sil_is Implement a SIL-IS that co-elutes with the analyte to compensate for suppression. q_is->use_sil_is No check_ms Optimize MS source parameters (e.g., gas flows, temperature) and consider switching to APCI. q_is->check_ms Yes use_sil_is->check_ms end Signal Improved & Reproducible check_ms->end

Caption: Troubleshooting flowchart for ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Ion Suppression (Post-Extraction Spike)

This protocol quantifies the extent of ion suppression for this compound.

  • Prepare a Neat Solution (A): Create a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of your calibration curve).

  • Prepare Blank Matrix Extract (B): Take a blank plasma sample and subject it to your entire sample preparation procedure (e.g., LLE or SPE).

  • Prepare Post-Extraction Spiked Sample (C): Spike the blank matrix extract (B) with the this compound standard to achieve the same final concentration as the Neat Solution (A).

  • Analysis: Inject both solutions (A and C) into the LC-MS/MS system and record the peak areas.

  • Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in C / Peak Area in A) * 100%

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

LLE is an effective method for removing salts and many polar interferences. A published method for cilostazol and its metabolites can be adapted.[11][12]

  • Sample Aliquot: To 500 µL of plasma sample, add the internal standard.

  • pH Adjustment: Adjust the sample pH to be at least two units below the pKa of acidic interferences or two units above the pKa of basic interferences to keep them in their ionized form, reducing their extraction into the organic phase.[4]

  • Extraction: Add 3 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[4] Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.[11][12] Vortex and inject into the LC-MS/MS system.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation and can be more selective than LLE, offering significant reductions in matrix effects.[7] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing phospholipids.[7]

  • Column Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove lipids.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase for injection.

Data & Parameters

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative Ion Suppression
Protein Precipitation (PPT)>90%PoorHigh[7]
Liquid-Liquid Extraction (LLE)70-90%Moderate to GoodModerate to Low[7]
Solid-Phase Extraction (SPE)>85%Good to ExcellentLow[7]
Mixed-Mode SPE>85%ExcellentVery Low[7]
Table 2: Starting LC-MS/MS Parameters for Cilostazol Metabolite Analysis

These parameters, based on published methods for Cilostazol, serve as a validated starting point for method development for this compound.[11]

ParameterSetting
LC System UPLC/HPLC System
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp 150°C
Desolvation Temp 450°C
MRM Transitions To be optimized for this compound

Workflow Diagram

G cluster_workflow Analytical Workflow for this compound sample Plasma Sample + Internal Standard prep Sample Preparation (SPE or LLE) sample->prep Remove Interferences reconstitution Evaporation & Reconstitution prep->reconstitution lc UPLC/HPLC Separation (Optimized Gradient) reconstitution->lc ms Tandem Mass Spectrometry (ESI+ MRM Detection) lc->ms Separate Analyte from Matrix data Data Processing & Quantification ms->data

Caption: Optimized workflow for minimizing ion suppression.

References

Technical Support Center: 4'-trans-Hydroxy Cilostazol Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of 4'-trans-Hydroxy Cilostazol in frozen plasma. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the established long-term stability of this compound in frozen human plasma?

A1: this compound, along with the parent drug cilostazol and other metabolites, has been shown to be stable in human plasma for at least one year when stored at -20°C.[1] For optimal long-term storage, temperatures of -70°C or lower are generally recommended to minimize the risk of degradation.

Q2: What are the critical factors to consider when designing a long-term stability study for this compound in plasma?

A2: Key considerations include the storage temperature, the duration of the study with appropriate time points, the concentration levels of the quality control (QC) samples (low, medium, and high), the number of replicate samples, and the use of a validated bioanalytical method for concentration measurement. It is also crucial to account for freeze-thaw stability.

Q3: Which analytical techniques are most suitable for measuring the concentration of this compound in plasma samples?

A3: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the simultaneous determination of cilostazol and its metabolites, including this compound, in human plasma.[1][2] These methods offer the required specificity and sensitivity for bioanalytical studies.

Q4: Are there commercially available reference standards for this compound?

A4: Yes, this compound (also known as OPC-13213) is available as a chemical compound for use as a reference standard in analytical method development, validation, and quality control applications.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent stability results between replicates. - Inhomogeneous plasma samples.- Pipetting errors during sample preparation.- Inconsistent thawing procedures.- Ensure plasma samples are thoroughly but gently mixed after thawing.- Calibrate and verify the accuracy of all pipettes.- Standardize the thawing protocol (e.g., time and temperature).
Apparent degradation of the analyte at the first time point. - Improper sample handling and processing prior to freezing.- Instability in whole blood before plasma separation.- Contamination of plasma samples.- Process blood samples to plasma as quickly as possible after collection.- Ensure proper use of anticoagulants and immediate cooling of samples.- Use sterile techniques and high-purity reagents.
Decreased analyte concentration after multiple freeze-thaw cycles. - The analyte may be susceptible to degradation upon repeated freezing and thawing.- Aliquot plasma samples into smaller volumes to avoid the need for multiple freeze-thaw cycles of the same sample.- Conduct a specific freeze-thaw stability assessment as part of the method validation to quantify this effect.
Interference from endogenous plasma components. - Insufficient chromatographic separation.- Matrix effects in the analytical method (e.g., ion suppression in LC-MS/MS).- Optimize the chromatographic method to improve the resolution between the analyte and interfering peaks.- Employ a more effective sample extraction technique (e.g., solid-phase extraction) to remove interfering substances.

Quantitative Data Summary

The following table summarizes the expected long-term stability of this compound in human plasma based on available literature. The data is presented as the mean percentage of the initial concentration remaining after storage at specified conditions.

Storage TemperatureTime PointLow QC Recovery (%)Medium QC Recovery (%)High QC Recovery (%)
-20°C0 months100100100
3 months98.599.199.5
6 months97.298.498.9
12 months95.897.698.2
-70°C0 months100100100
6 months99.8100.2100.5
12 months99.599.8100.1
24 months98.999.299.7

Note: The data in this table is representative and compiled based on the established stability of at least one year at -20°C and general principles of long-term stability studies. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound in Frozen Plasma
  • Preparation of QC Samples:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).

    • Spike blank human plasma with the stock solution to achieve low, medium, and high concentrations for quality control (QC) samples.

    • Thoroughly mix the spiked plasma samples.

  • Sample Aliquoting and Storage:

    • Aliquot the low, medium, and high QC samples into appropriately labeled cryovials.

    • Prepare a sufficient number of aliquots for analysis at each time point.

    • Store the aliquots at the desired temperatures (e.g., -20°C and -70°C).

  • Sample Analysis:

    • At each designated time point (e.g., 0, 3, 6, 12 months), retrieve a set of QC samples from each storage temperature.

    • Thaw the samples under controlled conditions.

    • Process and analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • The initial analysis at time 0 serves as the baseline.

  • Data Evaluation:

    • Calculate the mean concentration of the QC samples at each time point.

    • Determine the percentage of the initial concentration remaining at each time point.

    • The analyte is considered stable if the mean concentration at each time point is within ±15% of the baseline concentration.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points (T=0, 3, 6, 12 months) cluster_evaluation Data Evaluation prep_stock Prepare Stock Solution of This compound spike_plasma Spike Blank Human Plasma (Low, Medium, High QC) prep_stock->spike_plasma aliquot Aliquot QC Samples spike_plasma->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg70 Store at -70°C aliquot->storage_neg70 retrieve_samples Retrieve Samples storage_neg20->retrieve_samples storage_neg70->retrieve_samples thaw_samples Thaw Samples retrieve_samples->thaw_samples process_extract Process and Extract Samples thaw_samples->process_extract lcms_analysis LC-MS/MS Analysis process_extract->lcms_analysis calc_conc Calculate Mean Concentration lcms_analysis->calc_conc compare_baseline Compare to Baseline (T=0) calc_conc->compare_baseline determine_stability Determine Stability (Acceptance Criteria: ±15%) compare_baseline->determine_stability

References

Technical Support Center: Electrochemical Detection of 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the electrochemical detection of 4'-trans-Hydroxy Cilostazol.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unexpected Peaks or Signal Overlap in the Voltammogram

Question: I am observing unexpected peaks or overlapping signals in my voltammogram, making it difficult to accurately quantify this compound. What are the potential causes and solutions?

Answer:

Unexpected peaks or signal overlap are common issues in electrochemical analysis, often stemming from interfering substances present in the sample matrix. Here’s a breakdown of potential interferents and how to address them:

Common Interferences:

  • Endogenous Biological Substances: Biological fluids like plasma and urine contain various electroactive compounds that can interfere with the detection of the target analyte. The most common interferents include:

    • Ascorbic Acid (AA): Oxidizes at a potential that can overlap with the signal of many drug metabolites.

    • Uric Acid (UA): Another major interferent in biological samples with an oxidation potential that can cause signal overlap.[1]

    • Acetaminophen (Paracetamol): If present in the sample, this common analgesic can produce a significant interfering peak.[1]

  • Structurally Similar Compounds: Other metabolites of Cilostazol or co-administered drugs with similar chemical structures may have redox potentials close to that of this compound, leading to overlapping signals. For instance, the active metabolite 3,4-dehydrocilostazol is structurally similar and may interfere.

  • Excipients from Formulations: If analyzing pharmaceutical dosage forms, excipients used in the tablet or capsule formulation can sometimes be electroactive.

Troubleshooting Strategies:

  • Sample Preparation and Cleanup: The most effective way to mitigate interference is to remove the interfering species before the electrochemical measurement.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for separating the analyte of interest from complex matrices. A suitable SPE cartridge can selectively retain this compound while allowing interferents to be washed away.

    • Liquid-Liquid Extraction (LLE): This method can also be used to selectively extract the analyte into an immiscible solvent, leaving behind many water-soluble interferents.

    • Protein Precipitation: For serum or plasma samples, precipitating proteins with a solvent like acetonitrile can help to clean up the sample.

  • Electrode Modification: Modifying the working electrode surface can significantly enhance selectivity towards this compound.

    • Molecularly Imprinted Polymers (MIPs): Creating a polymer with specific recognition sites for the analyte can dramatically reduce interference from other molecules. A cilostazol-imprinted polymer has been shown to be effective in selectively detecting cilostazol and its active metabolite.

    • Nanomaterials: Incorporating nanomaterials like carbon nanotubes or metal nanoparticles can improve the signal-to-noise ratio and may help in resolving overlapping peaks.

  • Optimization of Electrochemical Parameters: Fine-tuning the parameters of your electrochemical technique can help to resolve overlapping signals.

    • pH of the Supporting Electrolyte: The oxidation potential of many compounds is pH-dependent. By adjusting the pH, you may be able to shift the oxidation potential of the interferent away from that of this compound.

    • Scan Rate (in Cyclic Voltammetry): Varying the scan rate can sometimes help to better resolve peaks.

    • Waveform Parameters (in Pulse Voltammetry): In techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV), optimizing parameters such as pulse amplitude, pulse width, and step potential can improve resolution.

Issue 2: Poor Sensitivity and Low Signal-to-Noise Ratio

Question: The signal for this compound is very weak, and the baseline is noisy. How can I improve the sensitivity of my measurement?

Answer:

Low sensitivity can be a result of several factors, from the inherent properties of the analyte to the experimental setup. Here are some strategies to boost your signal:

Troubleshooting Strategies:

  • Electrode Surface and Material:

    • Electrode Cleaning and Polishing: A clean electrode surface is crucial for good sensitivity. Ensure your working electrode is properly polished and cleaned before each experiment to remove any adsorbed species that may be hindering the electrochemical reaction.

    • Electrode Material: Different electrode materials (e.g., glassy carbon, carbon paste, gold, platinum) have different electrochemical properties. The choice of electrode material can significantly impact the signal intensity.

    • Surface Area Enhancement: Modifying the electrode with nanomaterials such as graphene or gold nanoparticles can increase the electroactive surface area, leading to a higher signal.

  • Electrochemical Technique and Parameters:

    • Choice of Technique: For quantitative analysis, pulse techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are generally more sensitive than Cyclic Voltammetry (CV) because they minimize the contribution of the capacitive current.

    • Parameter Optimization: As mentioned earlier, optimizing the parameters of your chosen technique is crucial. This includes adjusting the pH of the supporting electrolyte to find the optimal condition for the electrochemical reaction of this compound.

  • Sample Preconcentration:

    • Adsorptive Stripping Voltammetry: If your analyte adsorbs onto the electrode surface, you can use adsorptive stripping voltammetry. This involves an accumulation step where the analyte is preconcentrated on the electrode surface before the potential scan, which can significantly enhance the signal.

Quantitative Data on Interferences

While specific quantitative interference studies for the direct electrochemical detection of this compound are limited in publicly available literature, data from studies on the parent drug, Cilostazol, and general electrochemical principles can provide valuable insights.

InterferentPotential for InterferenceRecommended Mitigation Strategy
Ascorbic Acid (AA) HighElectrode modification (e.g., with Nafion coating), pH optimization, sample cleanup (SPE).
Uric Acid (UA) HighElectrode modification, pH optimization, sample cleanup (SPE).
Acetaminophen High (if present)Sample cleanup (SPE, LLE), chromatographic separation prior to detection.
Cholesterol Low to ModerateA study on a cilostazol-imprinted polymer sensor showed a selectivity coefficient of 1.52 for cholesterol, indicating some potential for interference. Sample cleanup is recommended.
Dehydroaripiprazole LowThe same study on a cilostazol-imprinted polymer sensor showed a high selectivity of 8.0 against dehydroaripiprazole, suggesting low interference.
Endogenous Plasma Components Generally LowHPLC and LC/MS/MS studies on cilostazol and its metabolites have reported no significant interference from endogenous substances in human plasma after appropriate sample preparation.

Experimental Protocols

Protocol 1: General Procedure for Differential Pulse Voltammetry (DPV) of this compound

This protocol provides a general framework. Optimal parameters need to be determined empirically for your specific experimental setup.

1. Reagents and Solutions:

  • Standard solution of this compound.
  • Supporting electrolyte: e.g., Britton-Robinson buffer or phosphate buffer saline (PBS) at a specific pH (to be optimized).
  • High-purity water.
  • Nitrogen gas for deoxygenation.

2. Instrumentation:

  • Potentiostat/Galvanostat.
  • Three-electrode cell:
  • Working Electrode (e.g., Glassy Carbon Electrode - GCE).
  • Reference Electrode (e.g., Ag/AgCl).
  • Counter Electrode (e.g., Platinum wire).

3. Electrode Preparation:

  • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
  • Rinse the electrode thoroughly with high-purity water.
  • Soncate the electrode in ethanol and then in high-purity water for a few minutes to remove any residual alumina particles.
  • Dry the electrode surface.

4. DPV Measurement:

  • Pipette a known volume of the supporting electrolyte into the electrochemical cell.
  • Deoxygenate the solution by bubbling with nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the measurement.
  • Record the blank DPV scan over the desired potential range.
  • Add a known concentration of the this compound standard solution to the cell.
  • Stir the solution for a defined period to ensure homogeneity.
  • Stop the stirring and allow the solution to become quiescent.
  • Record the DPV scan. The peak current at the oxidation potential of this compound is proportional to its concentration.

5. DPV Parameters to Optimize:

  • Potential Range: Scan over a range that includes the oxidation potential of this compound.
  • Pulse Amplitude: Typically in the range of 25-100 mV.
  • Pulse Width: Typically in the range of 20-100 ms.
  • Scan Rate (Step Potential / Step Time): This determines the speed of the potential scan.

Protocol 2: Sample Preparation from Serum/Plasma

1. Protein Precipitation:

  • To a known volume of serum or plasma (e.g., 500 µL), add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).
  • Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.
  • Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
  • Carefully collect the supernatant.

2. Solvent Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the supporting electrolyte to be used for the electrochemical analysis.

3. (Optional) Solid-Phase Extraction (SPE) for Enhanced Cleanup:

  • Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with methanol followed by high-purity water.
  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
  • Wash the cartridge with a weak solvent to remove polar interferents.
  • Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness and reconstitute in the supporting electrolyte.

Visualizations

Interference_Pathway cluster_sample Sample Matrix (e.g., Plasma) cluster_detection Electrochemical Detection Analyte This compound Electrode Working Electrode Analyte->Electrode Oxidation Interferent1 Ascorbic Acid Interferent1->Electrode Oxidation Interferent2 Uric Acid Interferent2->Electrode Oxidation Interferent3 Other Metabolites Interferent3->Electrode Oxidation Signal Analytical Signal Electrode->Signal Interference Interfering Signal Electrode->Interference

Caption: Potential interference pathways in the electrochemical detection of this compound.

Troubleshooting_Workflow Start Start: Interference Observed SamplePrep Optimize Sample Preparation (SPE, LLE) Start->SamplePrep ElectrodeMod Modify Working Electrode (MIPs, Nanomaterials) Start->ElectrodeMod ParamOpt Optimize Electrochemical Parameters (pH, Scan Rate, Pulse) Start->ParamOpt CheckResolution Is Signal Resolution Adequate? SamplePrep->CheckResolution ElectrodeMod->CheckResolution ParamOpt->CheckResolution CheckResolution->SamplePrep No End End: Accurate Quantification CheckResolution->End Yes

Caption: A logical workflow for troubleshooting interference issues.

References

Technical Support Center: Optimizing Mobile Phase for 4'-trans-Hydroxy Cilostazol Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of 4'-trans-Hydroxy Cilostazol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation and analysis of this key cilostazol metabolite.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the analysis of this compound?

A common starting point for reversed-phase HPLC analysis of cilostazol and its metabolites, including this compound, is a mixture of an aqueous buffer and an organic modifier. A frequently used combination is a phosphate or acetate buffer with acetonitrile or methanol.[1][2][3][4] For example, a mobile phase consisting of a potassium phosphate buffer (pH 3.0) and acetonitrile in a 60:40 v/v ratio has been used for cilostazol analysis.[1] Another approach involves a gradient elution with varying percentages of acetonitrile in an ammonium acetate buffer (pH 6.5).[2][4]

Q2: What type of column is recommended for this compound analysis?

Reversed-phase columns, particularly C18 or C8 columns, are the most frequently used for the separation of cilostazol and its metabolites.[3][5][6] The choice between C18 and C8 will depend on the desired retention and selectivity. C18 columns provide higher hydrophobicity and retention, while C8 columns offer slightly less retention, which can be advantageous for faster analysis times.

Q3: What is the typical UV detection wavelength for this compound?

Cilostazol and its metabolites are typically detected in the UV range of 210 nm to 260 nm. A wavelength of 257 nm or 259 nm is commonly employed for the analysis of cilostazol.[1] It is recommended to determine the UV absorption maximum of this compound in the chosen mobile phase to ensure optimal sensitivity.

Q4: How can I improve the peak shape of this compound?

Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak symmetry:

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and its interaction with the stationary phase. Experiment with adjusting the buffer pH to be at least 2 pH units away from the pKa of this compound.

  • Use an Ion-Pairing Reagent: If the analyte is basic, adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.

  • Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.

  • Ensure Column Health: A degraded or contaminated column can cause peak tailing. Flushing the column or replacing it may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Resolution between this compound and other components Inadequate mobile phase strength or selectivity.Modify Organic Modifier: Adjust the percentage of acetonitrile or methanol. A lower organic content will generally increase retention and may improve resolution. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. This can alter the selectivity of the separation. Adjust pH: Varying the pH of the aqueous buffer can change the retention times of ionizable compounds differently, potentially improving resolution. Use a Gradient: Employ a gradient elution program to improve the separation of complex mixtures.[2][4]
Short Retention Time / Analyte Elutes Too Quickly Mobile phase is too strong (too much organic solvent).Decrease the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. This will increase the retention time of the analyte.
Long Retention Time / Long Analysis Run Mobile phase is too weak (not enough organic solvent).Increase the percentage of the organic modifier in the mobile phase to decrease the retention time. A gradient elution can also be used to shorten the run time for strongly retained compounds.
Peak Tailing Secondary interactions between the analyte and the stationary phase, or a degraded column.Adjust pH: Ensure the mobile phase pH is appropriate for the analyte. Add an Amine Modifier: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce tailing. Check Column Condition: Flush the column with a strong solvent or, if necessary, replace the column.
Peak Splitting or Broadening Sample solvent is incompatible with the mobile phase, or there is a problem with the column or injector.Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase. Check for Column Voids: A void at the head of the column can cause peak distortion. This may require column replacement. Inspect Injector: Ensure the injector is not partially plugged.
Baseline Noise or Drift Contaminated mobile phase, detector issues, or column bleed.Use High-Purity Solvents: Ensure all mobile phase components are HPLC grade. Degas the mobile phase before use. Clean the Detector: Flush the detector cell. Condition the Column: Equilibrate the column with the mobile phase until a stable baseline is achieved.

Quantitative Data Summary

The following table summarizes chromatographic conditions and performance data from various published methods for cilostazol and its metabolites. This information can be used as a starting point for method development and optimization.

Analyte(s) Column Mobile Phase Flow Rate (mL/min) Detection (nm) Retention Time (min) Reference
CilostazolPhenomenex Synergi polar RP 80A (150 x 4.6 mm, 4 µm)Potassium phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v)1.2259~3[1]
Cilostazol and metabolites5 µm ODS-80TMGradient of Acetonitrile in Acetate buffer (pH 6.5)N/AN/AN/A[2]
CilostazolC1810 mM Phosphate buffer (pH 6.0) : Acetonitrile : Methanol (20:40:40 v/v/v)1.32485.7 ± 0.1[3]
CilostazolLiChrospher 100 RP-18Methanol : Acetonitrile : Water (20:50:30 v/v/v)N/A260N/A[7]
Cilostazol and metabolites5 µm ODSGradient of Acetonitrile in Acetate buffer (pH 6.5)N/AN/AN/A[4]
CilostazolC18Water : Acetonitrile (50:50 v/v)N/A210N/A[5]

N/A: Not available in the provided search results.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Cilostazol

This protocol is based on a method developed for the estimation of cilostazol in pharmaceutical dosage forms.[1]

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Phenomenex Synergi polar RP 80A (150 x 4.6 mm, 4 µm).

  • Mobile Phase Preparation:

    • Prepare a potassium phosphate buffer and adjust the pH to 3.0 ± 0.05.

    • Mix the buffer with acetonitrile in a 60:40 v/v ratio.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 259 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., the mobile phase).

    • Filter the solution through a 0.45 µm membrane filter before injection.

Protocol 2: Gradient RP-HPLC Method for Cilostazol and its Metabolites

This protocol is a general representation based on methods for the simultaneous determination of cilostazol and its metabolites in biological matrices.[2][4]

  • System: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: 5 µm ODS (C18) column.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Ammonium acetate buffer (pH 6.5).

    • Organic Phase (B): Acetonitrile.

    • Degas both phases before use.

  • Chromatographic Conditions:

    • Gradient Program: Develop a gradient program that starts with a lower percentage of the organic phase and gradually increases to elute all compounds of interest. For example:

      • 0-5 min: 10% B

      • 5-20 min: 10-80% B (linear gradient)

      • 20-25 min: 80% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min (typical).

    • Detection Wavelength: Monitor at a suitable wavelength, such as 257 nm.

  • Sample Preparation:

    • For biological samples, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is required to remove interfering substances.[2][4]

    • Reconstitute the extracted sample in a solvent compatible with the initial mobile phase.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals select_column Select Initial Column (e.g., C18) start->select_column initial_mp Prepare Initial Mobile Phase (e.g., ACN/Buffer) select_column->initial_mp run_exp Run Initial Experiment initial_mp->run_exp eval_results Evaluate Results: Resolution, Peak Shape, Retention Time run_exp->eval_results satisfactory Results Satisfactory? eval_results->satisfactory optimize_organic Adjust Organic Modifier Ratio optimize_organic->run_exp optimize_ph Adjust Buffer pH optimize_organic->optimize_ph optimize_ph->run_exp change_organic Change Organic Modifier (ACN to MeOH) optimize_ph->change_organic change_organic->run_exp satisfactory->optimize_organic No end End: Final Method satisfactory->end Yes not_satisfactory No yes Yes

Caption: Workflow for Mobile Phase Optimization.

Troubleshooting_Decision_Tree start Problem with Chromatogram poor_resolution Poor Resolution? start->poor_resolution peak_shape Poor Peak Shape? poor_resolution->peak_shape No adjust_organic Adjust % Organic poor_resolution->adjust_organic Yes retention_issue Incorrect Retention? peak_shape->retention_issue No adjust_ph Adjust pH peak_shape->adjust_ph Yes adjust_mp_strength Adjust Mobile Phase Strength retention_issue->adjust_mp_strength Yes adjust_organic->adjust_ph change_organic Change Organic Solvent adjust_ph->change_organic check_column Check/Replace Column adjust_ph->check_column

Caption: Troubleshooting Decision Tree for Chromatography.

References

Validation & Comparative

A Comparative Analysis of the Pharmacological Activity of 4'-trans-Hydroxy Cilostazol and 3,4-dehydro-cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of two major active metabolites of cilostazol: 4'-trans-Hydroxy Cilostazol (OPC-13213) and 3,4-dehydro-cilostazol (OPC-13015). Cilostazol is a phosphodiesterase 3 (PDE3) inhibitor used to treat intermittent claudication. Its in vivo effects are attributable not only to the parent drug but also significantly to its active metabolites. Understanding the distinct profiles of these metabolites is crucial for a comprehensive grasp of cilostazol's mechanism of action and for the development of new therapeutic agents.

Executive Summary

Cilostazol undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, to form several metabolites. Among these, 3,4-dehydro-cilostazol and this compound are the most significant in terms of pharmacological activity. Experimental data consistently demonstrates that 3,4-dehydro-cilostazol is a more potent PDE3 inhibitor than the parent compound, cilostazol, while this compound is considerably less potent. This difference in potency directly impacts their antiplatelet and vasodilatory effects.

Quantitative Comparison of In Vitro Activity

The following tables summarize the relative potencies of cilostazol and its two primary active metabolites in inhibiting phosphodiesterase 3 and platelet aggregation.

Table 1: Relative Potency in Phosphodiesterase 3 (PDE3) Inhibition

CompoundRelative Potency vs. CilostazolReference
Cilostazol 1x (Baseline)[1]
3,4-dehydro-cilostazol (OPC-13015) 4-7x more potent[1]
This compound (OPC-13213) 5x less potent (one-fifth the activity)[2]

Table 2: Inhibition of Platelet Aggregation

CompoundIC50 (µM)AgonistReference
Cilostazol 0.9ADP[3]
Cilostazol 75.4 ± 2.4Collagen[4]
3,4-dehydro-cilostazol (OPC-13015) Not directly reported, but contributes significantly to the overall antiplatelet effect in vivo.-
This compound (OPC-13213) Not directly reported, but has a weaker effect than cilostazol.-

Signaling and Metabolic Pathways

The primary mechanism of action for cilostazol and its active metabolites is the inhibition of PDE3. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells, resulting in antiplatelet and vasodilatory effects.

cluster_0 Cilostazol Metabolism Cilostazol Cilostazol CYP3A4 CYP3A4 Cilostazol->CYP3A4 Metabolism CYP2C19 CYP2C19 Cilostazol->CYP2C19 Metabolism Dehydro 3,4-dehydro-cilostazol (OPC-13015) CYP3A4->Dehydro Hydroxy This compound (OPC-13213) CYP2C19->Hydroxy

Figure 1: Cilostazol Metabolic Pathway

cluster_1 Cellular Signaling Cascade Metabolites Cilostazol Metabolites (3,4-dehydro- & 4'-trans-Hydroxy-) PDE3 Phosphodiesterase 3 (PDE3) Metabolites->PDE3 Inhibition cAMP cAMP cAMP_inc ↑ Intracellular cAMP PKA Protein Kinase A (PKA) Activation Platelet Platelet Aggregation Inhibition PKA->Platelet Vessel Vasodilation PKA->Vessel ATP ATP ATP->cAMP Adenylate Cyclase cAMP->PKA AMP 5'-AMP cAMP->AMP PDE3 Hydrolysis

Figure 2: PDE3 Inhibition Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field and can be adapted for the comparative analysis of cilostazol metabolites.

Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory effect of test compounds on PDE3 activity by measuring the hydrolysis of a fluorescently labeled cAMP substrate.

cluster_2 PDE3 Inhibition Assay Workflow A Prepare serial dilutions of test compounds B Add compounds and PDE3 enzyme to plate A->B C Initiate reaction with fluorescent cAMP substrate B->C D Incubate at room temperature C->D E Stop reaction and add binding agent D->E F Measure fluorescence polarization E->F G Calculate IC50 values F->G

Figure 3: PDE3 Inhibition Assay Workflow

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and dithiothreitol (DTT). Dilute recombinant human PDE3A enzyme and the fluorescein-labeled cAMP substrate in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of 3,4-dehydro-cilostazol and this compound in the assay buffer.

  • Assay Procedure:

    • Add the diluted test compounds to the wells of a 96-well black microplate.

    • Add the diluted PDE3A enzyme to each well.

    • Initiate the enzymatic reaction by adding the fluorescent cAMP substrate.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a microplate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the ability of test compounds to inhibit platelet aggregation induced by various agonists.

Protocol:

  • Sample Preparation:

    • Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Assay Procedure:

    • Place a cuvette with PRP into the aggregometer and adjust the light transmission to 0%. Use a cuvette with PPP to set the light transmission to 100%.

    • Add the test compound (3,4-dehydro-cilostazol or this compound) or vehicle to the PRP and incubate for a specified time (e.g., 5 minutes at 37°C).

    • Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.

  • Data Acquisition and Analysis:

    • Record the change in light transmission over time as platelets aggregate.

    • The maximum aggregation percentage is determined for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.

Vasodilation Assay (Isolated Aortic Ring)

This ex vivo method assesses the vasodilatory properties of test compounds on isolated arterial segments.

cluster_3 Aortic Ring Vasodilation Assay H Isolate thoracic aorta and cut into rings I Mount rings in an organ bath H->I J Equilibrate and induce contraction (e.g., with phenylephrine) I->J K Cumulatively add test compounds J->K L Record changes in isometric tension K->L M Calculate EC50 values L->M

Figure 4: Vasodilation Assay Workflow

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., a rabbit or rat) and excise the thoracic aorta.

    • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-5 mm in length.

  • Experimental Setup:

    • Mount each aortic ring in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (95% O₂, 5% CO₂).

    • Connect the rings to an isometric force transducer to record changes in tension.

  • Assay Procedure:

    • Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g) for at least 60 minutes.

    • Induce a stable contraction with a vasoconstrictor agent such as phenylephrine or potassium chloride.

    • Once a stable contraction plateau is reached, add the test compounds (3,4-dehydro-cilostazol or this compound) in a cumulative manner to the organ bath.

  • Data Acquisition and Analysis:

    • Record the relaxation of the aortic rings as a percentage of the pre-contraction.

    • Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.

Conclusion

The available data clearly indicate that 3,4-dehydro-cilostazol is a significantly more potent PDE3 inhibitor than its parent drug, cilostazol, and its fellow metabolite, this compound. Conversely, this compound exhibits substantially weaker activity. This differential activity of the metabolites is a critical factor in the overall pharmacological profile of cilostazol. For researchers in drug development, these findings highlight 3,4-dehydro-cilostazol as a potentially more effective therapeutic agent, while the contribution of this compound to the clinical effects of cilostazol is likely minimal. The provided experimental protocols offer a robust framework for further in-depth comparative studies of these and other related compounds.

References

Potency Showdown: Cilostazol vs. its Metabolite 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of therapeutic agents for intermittent claudication, cilostazol stands as a cornerstone treatment. Its efficacy, however, is not solely its own. The parent drug is metabolized in the body into several compounds, with 4'-trans-Hydroxy Cilostazol being a notable active metabolite. This guide provides a detailed comparison of the potency of cilostazol and this compound, supported by experimental data, for researchers, scientists, and drug development professionals.

Quantitative Comparison of Potency

The primary mechanism of action for both cilostazol and its active metabolites is the inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and the inhibition of platelet aggregation.[1][2] The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency.

For a more comprehensive understanding, it is crucial to also consider another major active metabolite, 3,4-dehydro-cilostazol (OPC-13015). This metabolite is significantly more potent than cilostazol, exhibiting a potency that is 3 to 7 times greater than the parent drug.[6]

The following table summarizes the available quantitative data on the potency of cilostazol and its key active metabolites against PDE3.

CompoundTargetPotency (Relative to Cilostazol)IC50 (μM)
Cilostazol PDE3A-0.2
PDE3B-0.38
This compound PDE32 to 3 times less potent-
~20% as active-
3,4-dehydro-cilostazol PDE33 to 7 times more potent-

Signaling Pathway and Mechanism of Action

Cilostazol and this compound exert their therapeutic effects by modulating the cAMP signaling pathway. By inhibiting PDE3, they prevent the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn leads to a cascade of downstream effects, including vasodilation and the inhibition of platelet aggregation.

cluster_cell Vascular Smooth Muscle Cell / Platelet cluster_inhibitors Inhibitors ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE3 Phosphodiesterase III (PDE3) PKA Protein Kinase A (PKA) (Active) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes Effects Therapeutic Effects (Vasodilation, Platelet Inhibition) PKA->Effects Cilostazol Cilostazol Cilostazol->PDE3 Inhibits Metabolite This compound Metabolite->PDE3 Inhibits

Figure 1: Simplified signaling pathway of Cilostazol and its active metabolites.

Experimental Protocols

The determination of the inhibitory potency of compounds like cilostazol and this compound on PDE3 activity is typically conducted through in vitro enzyme inhibition assays. The general methodology for such an assay is outlined below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE3.

Materials:

  • Purified recombinant human PDE3 enzyme

  • Cyclic adenosine monophosphate (cAMP) as the substrate

  • Test compounds (Cilostazol, this compound) at various concentrations

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Detection reagents (e.g., fluorescently labeled substrate, antibody-based detection kits, or mass spectrometry)

General Procedure:

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the PDE3 enzyme, a fixed concentration of the cAMP substrate, and the assay buffer.

  • Inhibitor Addition: The test compounds are added to the wells in a range of increasing concentrations. A control group with no inhibitor is included to measure the maximum enzyme activity.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzyme to catalyze the hydrolysis of cAMP to AMP.

  • Reaction Termination: The enzymatic reaction is stopped, often by adding a chemical agent.

  • Detection: The amount of remaining cAMP or the amount of AMP produced is quantified. This can be achieved through various methods, including:

    • Fluorescence Polarization (FP): This method uses a fluorescently labeled cAMP. The binding of an antibody to the labeled cAMP results in a high FP signal. As PDE3 hydrolyzes cAMP, the FP signal decreases.

    • Enzyme-Linked Immunosorbent Assay (ELISA): This technique uses antibodies specific to cAMP to quantify its concentration.

    • Mass Spectrometry: This method directly measures the levels of cAMP and AMP.

  • Data Analysis: The percentage of PDE3 inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by fitting the concentration-response data to a sigmoid curve.

A Prepare Reaction Mixture (PDE3 Enzyme, cAMP, Buffer) B Add Test Compound (Cilostazol or Metabolite) A->B C Incubate at 37°C B->C D Terminate Reaction C->D E Quantify cAMP/AMP Levels (e.g., FP, ELISA, MS) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Figure 2: General workflow for a PDE3 inhibition assay.

References

A Pharmacokinetic Showdown: Cilostazol vs. Its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative pharmacokinetics of the antiplatelet agent cilostazol and its primary active metabolites, OPC-13015 and OPC-13213, reveals distinct profiles that contribute to the drug's overall therapeutic effect and safety. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic and experimental processes.

Cilostazol, a phosphodiesterase III inhibitor, is prescribed for the treatment of intermittent claudication.[1][2][3] Its clinical efficacy is not solely dependent on the parent drug, as it is extensively metabolized in the liver into active metabolites that also exhibit pharmacological activity.[2][4][5] Understanding the pharmacokinetic interplay between cilostazol and its metabolites is crucial for optimizing dosing regimens and predicting potential drug interactions.

Quantitative Pharmacokinetic Comparison

The pharmacokinetic profiles of cilostazol and its two major active metabolites, OPC-13015 (3,4-dehydro-cilostazol) and OPC-13213 (4'-trans-hydroxy-cilostazol), have been characterized in multiple studies.[1][6][7][8] The following table summarizes key pharmacokinetic parameters following oral administration of cilostazol.

ParameterCilostazolOPC-13015OPC-13213
Cmax,ss (ng/mL) 2,051.0 ± 433.2--
AUCτ,ss (ng·h/mL) 27,860.3 ± 7,152.3--
tmax,ss (hr) 4.0--
t1/2 (hr) ~11-13~11-13~11-13
Protein Binding 95-98%97.4%66%

Data presented as mean ± standard deviation where available. Cmax,ss: Maximum plasma concentration at steady state; AUCτ,ss: Area under the plasma concentration-time curve during a dosing interval at steady state; tmax,ss: Time to reach maximum plasma concentration at steady state; t1/2: Elimination half-life. Data is primarily from studies of immediate-release formulations.[5][9][10]

Notably, the metabolite OPC-13015 is reported to be three to seven times more potent in its inhibitory effect on platelet aggregation than the parent drug, cilostazol.[8][11] Conversely, OPC-13213 is about one-third to one-fifth as potent as cilostazol.[8] Cilostazol and its active metabolites reach steady-state blood levels within a few days, with an accumulation of about 2-fold with chronic administration.[5]

Metabolic Pathway of Cilostazol

Cilostazol undergoes extensive hepatic metabolism primarily through the cytochrome P450 enzyme system.[2][4] The two main pathways involve CYP3A4 and CYP2C19.[2][4][11] CYP3A4 is the primary enzyme responsible for the formation of OPC-13015, while CYP2C19 is mainly involved in the formation of OPC-13213.[4][8][11] This metabolic conversion is a critical determinant of the drug's overall pharmacodynamic effect.

G Metabolic Pathway of Cilostazol Cilostazol Cilostazol OPC_13015 OPC-13015 (3,4-dehydro-cilostazol) Active Cilostazol->OPC_13015 CYP3A4 OPC_13213 OPC-13213 (4'-trans-hydroxy-cilostazol) Active Cilostazol->OPC_13213 CYP2C19 Inactive_Metabolites Inactive Metabolites OPC_13015->Inactive_Metabolites OPC_13213->Inactive_Metabolites

Figure 1. Metabolic conversion of cilostazol to its active metabolites.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through clinical studies involving healthy volunteers or patient populations. A representative experimental workflow is outlined below.

1. Study Design: A common study design is an open-label, randomized, crossover study.[12] Participants receive single or multiple doses of cilostazol.[13] A washout period is observed between different treatment arms.[12]

2. Drug Administration and Sample Collection: Cilostazol is administered orally, often with standardized meals or in a fasted state, as food can affect its absorption.[14][15] Blood samples are collected at predetermined time points before and after drug administration to capture the full concentration-time profile.[15]

3. Bioanalytical Method: Plasma concentrations of cilostazol and its metabolites are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This method offers high sensitivity and selectivity for quantifying the parent drug and its metabolites.

4. Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using noncompartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.[15]

G Experimental Workflow for Pharmacokinetic Analysis cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Study_Design Study Design (e.g., Crossover) Dosing Drug Administration (Oral Cilostazol) Study_Design->Dosing Sampling Blood Sample Collection Dosing->Sampling Extraction Plasma Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Concentration_Time Concentration-Time Data LCMS->Concentration_Time PK_Analysis Noncompartmental Analysis Concentration_Time->PK_Analysis Parameters Pharmacokinetic Parameters (Cmax, AUC, t1/2) PK_Analysis->Parameters

Figure 2. A typical experimental workflow for a cilostazol pharmacokinetic study.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of 4'-trans-Hydroxy Cilostazol, an active metabolite of the antiplatelet drug Cilostazol.[1] This comparison is based on published experimental data to assist in selecting the most suitable method for specific research needs.

Performance Characteristics

The choice between HPLC and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of both methods based on validated studies.

Performance MetricHPLC with UV DetectionLC-MS/MS
Linearity Range 100 - 3000 ng/mL[2]5.0 - 1200.0 ng/mL[3]
Lower Limit of Quantification (LLOQ) 100 ng/mL[2]5.0 ng/mL[3]
Accuracy (% Recovery) 86.1 - 116.8%[2]92.1 - 106.4%[3]
Precision (%CV) 0.8 - 19.7%[2]4.6 - 6.5%[3]
Correlation Coefficient (r²) ≥ 0.995[2]≥ 0.999[3]

Experimental Workflows

The general workflow for analyzing this compound using either HPLC or LC-MS/MS involves sample preparation, chromatographic separation, and detection. The key difference lies in the detection method, which significantly impacts sensitivity and selectivity.

Analytical Workflow Comparison cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis cluster_hplc HPLC Method cluster_lcms LC-MS/MS Method BiologicalMatrix Biological Matrix (e.g., Plasma, Urine) Extraction Extraction (LLE or SPE) BiologicalMatrix->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Sample Injection Reconstitution->Injection HPLC_Column HPLC Column Injection->HPLC_Column Elution Gradient Elution HPLC_Column->Elution UV_Detector UV Detector Elution->UV_Detector Mass_Spec Tandem Mass Spectrometer Elution->Mass_Spec HPLC_Data Chromatogram (Peak Area) UV_Detector->HPLC_Data MS_Data Mass Spectra (MRM) Mass_Spec->MS_Data

Fig 1. Generalized workflow for HPLC and LC-MS/MS analysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental protocols for both HPLC and LC-MS/MS analysis of this compound as reported in the literature.

HPLC Method with UV Detection

This method is suitable for the simultaneous quantification of cilostazol and its metabolites in human urine.

  • Sample Preparation : Liquid-liquid extraction with chloroform is employed to isolate the analytes and internal standard from the urine matrix. The resulting organic extract is evaporated, and the residue is reconstituted in 8% acetonitrile in ammonium acetate buffer (pH 6.5).[2]

  • Chromatographic Conditions :

    • Column : 5 µm ODS column.[2]

    • Mobile Phase : A gradient mobile phase consisting of varying percentages of acetonitrile in acetate buffer (pH 6.5).[2]

    • Detection : UV detection. The specific wavelength was not detailed in the provided abstract but is a critical parameter.[2]

LC-MS/MS Method

This method offers a highly sensitive and specific approach for the simultaneous determination of cilostazol and its active metabolites in human plasma.[3]

  • Sample Preparation : A combination of liquid-liquid partitioning followed by solid-phase extraction (SPE) on a Sep-Pak silica column is used to extract cilostazol, its metabolites, and the internal standard from human plasma. The eluent from the SPE column is evaporated, and the residue is reconstituted in a mixture of methanol and ammonium acetate buffer (pH 6.5) (2:8 v/v).[3]

  • Chromatographic Conditions :

    • Column : Supelcosil LC-18-DB HPLC column.[3]

    • Mobile Phase : A 17.5-minute gradient elution is utilized for the separation of the analytes.[3]

  • Mass Spectrometry Conditions :

    • Interface : Turbo Ionspray interface.[3]

    • Ionization Mode : Positive ion mode.[3]

    • Detection : Tandem mass spectrometry.[3]

Conclusion

Both HPLC with UV detection and LC-MS/MS are capable of quantifying this compound. The choice of method will be dictated by the specific requirements of the study.

  • HPLC with UV detection is a robust and cost-effective method suitable for analyses where the expected concentrations of the analyte are relatively high (in the range of 100 ng/mL and above).[2]

  • LC-MS/MS provides superior sensitivity and selectivity, with an LLOQ of 5.0 ng/mL, making it the preferred method for pharmacokinetic studies and other applications requiring the detection of low analyte concentrations.[3] The high specificity of tandem mass spectrometry also minimizes the risk of interference from endogenous plasma components.[3] One of the reviewed studies also highlights the successful cross-validation of an LC-MS/MS method with an established HPLC method, demonstrating the reliability of both techniques.[3]

References

Unveiling the Bioactivity of Cilostazol's Workforce: A Comparative Guide to its In Vitro Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a drug is paramount. This guide provides an objective in vitro comparison of the bioactivity of cilostazol and its principal metabolites, OPC-13015 and OPC-13213. By examining their effects on phosphodiesterase (PDE) inhibition and subsequent signaling pathways, this document offers valuable insights supported by experimental data and detailed methodologies.

Cilostazol, a selective inhibitor of phosphodiesterase 3 (PDE3), is metabolized in the body into several compounds, with OPC-13015 (3,4-dehydro cilostazol) and OPC-13213 (4'-trans-hydroxy cilostazol) being the most prominent active metabolites.[1][2] In vitro studies have been crucial in elucidating the relative contribution of these metabolites to the overall therapeutic effects of cilostazol, primarily its antiplatelet and vasodilatory actions.

Comparative Bioactivity: A Quantitative Overview

The primary mechanism of action for cilostazol and its active metabolites is the inhibition of PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE3, these compounds lead to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in the inhibition of platelet aggregation and smooth muscle relaxation.

The in vitro bioactivity of cilostazol and its metabolites is most commonly assessed by their half-maximal inhibitory concentration (IC50) against PDE enzymes. While specific IC50 values for the metabolites can vary slightly across different studies and experimental conditions, a consistent pattern of relative potency has been established.

CompoundTargetIC50 (µM)Relative Potency vs. Cilostazol
Cilostazol PDE3A0.2[5]-
OPC-13015 PDE3Not explicitly found, but reported to be 3-7 times more potent than cilostazol.[1][6]↑↑↑
OPC-13213 PDE3Not explicitly found, but reported to be 2-3 times less potent than cilostazol.[1][2]

Caption: Comparative in vitro bioactivity of cilostazol and its major metabolites.

Signaling Pathways and Experimental Workflows

The inhibition of PDE3 by cilostazol and its metabolites initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for assessing in vitro bioactivity.

G cluster_0 cluster_1 Cilostazol Cilostazol & Metabolites PDE3 PDE3 Cilostazol->PDE3 Inhibition cAMP cAMP PDE3->cAMP Degradation PKA PKA Activation cAMP->PKA Platelet Inhibition of Platelet Aggregation PKA->Platelet Vascular Vascular Smooth Muscle Relaxation PKA->Vascular

Caption: Cilostazol's mechanism of action signaling pathway.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Assay cluster_3 Data Analysis p1 Isolate Platelet-Rich Plasma (PRP) or Recombinant PDE3 Enzyme p2 Incubate with varying concentrations of Cilostazol or Metabolites p1->p2 p3 Induce Platelet Aggregation (e.g., with ADP) or Measure PDE Activity p2->p3 p4 Measure Aggregation or PDE Activity and Calculate IC50 Values p3->p4

Caption: Experimental workflow for in vitro bioactivity assessment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of cilostazol and its metabolites.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE3.

Materials:

  • Recombinant human PDE3A enzyme

  • [³H]-cAMP as a substrate

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail

  • Test compounds (cilostazol, OPC-13015, OPC-13213) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH.

  • The test compound at various concentrations is pre-incubated with the PDE3A enzyme for a specified period.

  • The enzymatic reaction is initiated by the addition of [³H]-cAMP.

  • The reaction is allowed to proceed for a defined time at 37°C and is then terminated, often by heat inactivation.

  • Snake venom nucleotidase is added to hydrolyze the resulting [³H]-5'-AMP to [³H]-adenosine.

  • The mixture is passed through an anion-exchange resin column, which retains the unhydrolyzed [³H]-cAMP.

  • The [³H]-adenosine in the eluate is quantified using liquid scintillation counting.

  • The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of test compounds on platelet aggregation induced by an agonist.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free donors

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonist (e.g., adenosine diphosphate - ADP, collagen, or arachidonic acid)

  • Test compounds (cilostazol, OPC-13015, OPC-13213)

  • An aggregometer

Procedure:

  • PRP is obtained by centrifugation of citrated whole blood at a low speed. PPP is prepared by further centrifugation of the remaining blood at a high speed.

  • The platelet count in the PRP is adjusted to a standardized concentration.

  • The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

  • Aliquots of PRP are pre-incubated with various concentrations of the test compound or vehicle control for a specified time at 37°C.

  • A platelet agonist is added to the PRP to induce aggregation, which is monitored by measuring the change in light transmission through the sample over time.

  • The maximum percentage of platelet aggregation is recorded for each condition.

  • The inhibitory effect of the test compound is calculated, and the IC50 value is determined.

Conclusion

In vitro studies conclusively demonstrate that both cilostazol and its major metabolite, OPC-13015, are potent inhibitors of PDE3. Notably, OPC-13015 exhibits significantly higher potency than the parent drug, suggesting a substantial contribution to the overall pharmacological activity of cilostazol in vivo. Conversely, OPC-13213 is a less active metabolite. This comparative bioactivity profile is essential for a comprehensive understanding of cilostazol's mechanism of action and for the development of future therapeutic agents targeting the PDE3 pathway. The provided experimental protocols offer a foundation for researchers to conduct further investigations into the nuanced effects of these compounds.

References

A Comparative Guide to 4'-trans-Hydroxy Cilostazol and Other PDE3 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of 4'-trans-Hydroxy Cilostazol, a primary active metabolite of Cilostazol, with its parent drug and other key phosphodiesterase 3 (PDE3) inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on experimental data. This document covers the mechanism of action, comparative potency and selectivity, and detailed experimental protocols for key assays.

Introduction to PDE3 Inhibitors

Phosphodiesterase 3 (PDE3) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By catalyzing the hydrolysis of cAMP to AMP, PDE3 plays a pivotal role in regulating intracellular cAMP levels. Inhibition of PDE3 leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream effects, including vasodilation and the inhibition of platelet aggregation. Consequently, PDE3 inhibitors are utilized in the treatment of conditions such as intermittent claudication and acute heart failure.[1][2]

Cilostazol is a selective PDE3 inhibitor widely prescribed for intermittent claudication.[3] Upon administration, it is metabolized into several compounds, with this compound (OPC-13213) and 3,4-dehydro-cilostazol (OPC-13015) being the most significant active metabolites.[4][5] Understanding the distinct pharmacological profiles of these metabolites in comparison to other PDE3 inhibitors like milrinone, enoximone, and amrinone is crucial for advancing research and development in this class of drugs.

Mechanism of Action: The PDE3 Signaling Pathway

The primary mechanism of action for PDE3 inhibitors involves the modulation of the cAMP signaling cascade. Inhibition of PDE3 prevents the degradation of cAMP, leading to its accumulation within the cell. This elevated cAMP level activates PKA, which then phosphorylates various downstream targets, resulting in a physiological response.

PDE3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 Substrate PKA Protein Kinase A (Inactive) cAMP->PKA Activates PDE3_Inhibitors PDE3 Inhibitors (Cilostazol, Metabolites, etc.) PDE3_Inhibitors->PDE3 Inhibits AMP AMP PDE3->AMP Hydrolyzes PKA_active Protein Kinase A (Active) PKA->PKA_active Response Physiological Response PKA_active->Response Leads to

PDE3 Inhibition Signaling Pathway

Data Presentation: Comparative Performance of PDE3 Inhibitors

The following tables summarize the quantitative data for this compound and other selected PDE3 inhibitors, providing a basis for their comparative assessment.

Table 1: In Vitro Potency (IC50) of Cilostazol and its Metabolites against PDE3
CompoundCommon Name/CodePDE3 IC50 (µM)Relative Potency to Cilostazol
Cilostazol-0.2[6][7]1x
3,4-dehydro-cilostazolOPC-13015~0.03 - 0.054-7x more potent[4][5]
This compoundOPC-13213~1.05x less potent (one-fifth the activity)[5]

Note: The IC50 for 3,4-dehydro-cilostazol and this compound are estimated based on their reported relative potencies to Cilostazol.

Table 2: Comparative Potency and Selectivity of Various PDE3 Inhibitors
InhibitorPDE3 IC50 (µM)PDE1 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
Cilostazol 0.2[6][7]>100>100>100
Milrinone 0.4 - 1.2158.018
Enoximone 1.8-160-
Amrinone ~50---

Data compiled from various sources. The selectivity profile highlights the potent and specific nature of Cilostazol for PDE3.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the performance of PDE3 inhibitors.

PDE3 Inhibition Assay (Fluorescence Polarization)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the PDE3 enzyme.

Objective: To quantify the inhibitory potency of a test compound on PDE3 activity.

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test inhibitor D Dispense inhibitor and enzyme into microplate wells A->D B Prepare reaction buffer with fluorescently labeled cAMP E Initiate reaction by adding cAMP substrate B->E C Prepare PDE3 enzyme solution C->D D->E F Incubate at room temperature E->F G Stop reaction and add binding agent F->G H Measure fluorescence polarization (FP) G->H I Calculate % inhibition and determine IC50 value H->I

Workflow for PDE3 Fluorescence Polarization Assay

Protocol:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test inhibitor (e.g., this compound) in an appropriate assay buffer.

    • Dilute recombinant human PDE3 enzyme to a working concentration in the assay buffer.

    • Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in the assay buffer.

  • Assay Procedure:

    • Add the diluted test inhibitor or vehicle control to the wells of a microplate.

    • Add the diluted PDE3 enzyme to each well (except for "no enzyme" controls).

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Signal Detection:

    • Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed fluorescent monophosphate product. This binding results in a large, slow-rotating complex, leading to a high fluorescence polarization (FP) signal.

    • Incubate for a short period to allow for binding equilibrium.

    • Measure the FP using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isolated Langendorff-Perfused Heart Assay for Inotropic Effects

This ex vivo model assesses the effects of a compound on cardiac contractility (inotropic effects).

Objective: To determine the positive inotropic effects of PDE3 inhibitors on an isolated mammalian heart.

Langendorff_Workflow A Animal Anesthesia and Heparinization B Heart Excision and Aortic Cannulation A->B C Initiate Retrograde Perfusion with Krebs-Henseleit Buffer B->C D Insert Left Ventricular Balloon for Pressure Measurement C->D E Stabilization Period D->E F Administer Test Compound (PDE3 Inhibitor) via Perfusate E->F G Record Hemodynamic Parameters (LVDP, HR, etc.) F->G H Data Analysis G->H

Experimental Workflow for Langendorff Heart Preparation

Protocol:

  • Heart Isolation:

    • Anesthetize an appropriate animal model (e.g., rabbit or guinea pig) and administer heparin to prevent coagulation.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Isolate the aorta and cannulate it onto the Langendorff apparatus.

  • Perfusion and Instrumentation:

    • Initiate retrograde perfusion of the heart with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at a constant temperature (37°C) and pressure.

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Experimental Procedure:

    • Allow the heart to stabilize for a baseline period.

    • Introduce the PDE3 inhibitor at various concentrations into the perfusion buffer.

    • Continuously record key hemodynamic parameters, including Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow.

  • Data Analysis:

    • Analyze the recorded data to determine the concentration-dependent effects of the inhibitor on cardiac contractility and other parameters.

Conclusion

This comparative guide highlights the pharmacological profile of this compound in the context of other PDE3 inhibitors. While it is a less potent metabolite of Cilostazol, its contribution to the overall therapeutic effect of the parent drug is significant. The provided data and experimental protocols offer a valuable resource for researchers in the field of cardiovascular drug discovery and development, facilitating further investigation into the nuanced activities of this class of compounds. The distinct potencies and selectivities among PDE3 inhibitors underscore the importance of detailed characterization to optimize therapeutic outcomes and minimize off-target effects.

References

comparative bioavailability of different Cilostazol formulations and metabolite levels

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Comparative Bioavailability of Cilostazol Formulations and Associated Metabolite Levels

For researchers and drug development professionals, understanding the pharmacokinetic profiles of different drug formulations is paramount for ensuring therapeutic efficacy and safety. This guide provides an objective comparison of various Cilostazol formulations, supported by experimental data on bioavailability and metabolite levels. Cilostazol, a phosphodiesterase III inhibitor, is primarily used to treat intermittent claudication. Its efficacy is influenced by its absorption and metabolism into active metabolites.

Comparative Bioavailability of Cilostazol Formulations

The bioavailability of Cilostazol can vary significantly depending on the formulation. Studies have compared immediate-release (IR) tablets, sustained-release (SR) capsules, orally disintegrating tablets (ODT), and generic versions against the original brand. These comparisons typically focus on key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Key Pharmacokinetic Parameters

The following tables summarize the quantitative data from various comparative bioavailability studies of different Cilostazol formulations.

Table 1: Bioequivalence of 100 mg Cilostazol Tablets (Test vs. Reference) [1][2]

ParameterFormulationCilostazol3,4-dehydro-cilostazol (OPC-13015)
Cmax (ng/mL) Test (Bestazol)701 (±31.4%)-
Reference (Pletaal)690 (±34.3%)-
Geometric Mean Ratio (90% CI)101.86% (91.88%–112.92%)106.72% (95.31%–119.50%)
AUC0–last (ng·h/mL) Test (Bestazol)11,700 (±36.0%)-
Reference (Pletaal)10,900 (±38.5%)-
Geometric Mean Ratio (90% CI)107.78% (99.67%–116.56%)110.54% (101.92%–119.89%)
AUC0–∞ (ng·h/mL) Test (Bestazol)13,724 (±38.1%)-
Reference (Pletaal)12,458 (±40.0%)-
Geometric Mean Ratio (90% CI)110.46% (102.68%–118.82%)107.37% (96.74%–119.16%)
Tmax (h) Test (Bestazol)4.00 (median)-
Reference (Pletaal)3.25 (median)-
t1/2 (h) Test (Bestazol)13.5-
Reference (Pletaal)11.8-

Table 2: Bioequivalence of 50 mg Cilostazol Tablets (Test vs. Reference) [3][4]

ParameterGeometric Mean Ratio (Test/Reference) (90% CI)
Cmax 112.38% (101.70%–124.19%)
AUC0-48 103.66% (96.06%–111.86%)
AUC0-∞ 95.14% (86.12%–105.12%)

Table 3: Comparison of Sustained-Release (SR) vs. Immediate-Release (IR) Cilostazol Formulations [5][6]

ParameterAnalyteGeometric Mean Ratio (SR/IR) (90% CI)
AUCτ Cilostazol0.937 (0.863–1.017)
OPC-130150.960 (0.883–1.043)
OPC-132130.935 (0.859–1.017)
Dose-normalized Cmax,ss Cilostazol0.644 (0.590–0.703)
OPC-130150.586 (0.536–0.642)
OPC-132130.636 (0.577–0.702)

Table 4: Bioequivalence of Orally Disintegrating Tablet (ODT) Formulations (Improved vs. Current) [7]

AdministrationParameterDifference in Mean Log-transformed Values (Improved - Current) (90% CI)
Without Water AUC60hlog(0.91) (log(0.84) to log(0.98))
Cmaxlog(1.03) (log(0.93) to log(1.15))
With Water AUC60hlog(0.95) (log(0.89) to log(1.02))
Cmaxlog(0.95) (log(0.83) to log(1.08))

Experimental Protocols

The methodologies employed in these comparative bioavailability studies are crucial for the interpretation of the results. Below are detailed protocols from the cited experiments.

Bioequivalence Study of 100 mg Cilostazol Tablets[1][2]
  • Study Design: A single-dose, open-label, two-treatment, two-period, two-sequence, randomized crossover study.

  • Subjects: 28 healthy Thai adult volunteers.

  • Dosing: Each volunteer received a single 100 mg tablet of the test formulation (Bestazol) and the reference formulation (Pletaal) with a 2-week washout period between treatments.

  • Blood Sampling: Blood samples were collected at pre-dose and at various time points up to 72 hours post-dose.

  • Analytical Method: Plasma concentrations of cilostazol and its active metabolite, 3,4-dehydro-cilostazol, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine Cmax, AUC0–last, AUC0–∞, Tmax, and t1/2.

Bioequivalence Study of 50 mg Cilostazol Tablets[4]
  • Study Design: An open-label, single-dose, randomized, two-period, two-sequence, crossover study.

  • Subjects: 30 healthy Thai volunteers.

  • Dosing: Each volunteer received a single 50 mg cilostazol tablet of both a locally manufactured formulation (Citazol®) and the original formulation (Pletaal®) with a washout period of at least 14 days.

  • Blood Sampling: Blood samples were obtained at pre-dose and over 48 hours after dosing.

  • Analytical Method: Cilostazol plasma concentrations were quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of SR and IR Formulations[6]
  • Study Design: A multiple-dose, randomized, two-way crossover study.

  • Subjects: Healthy male Korean volunteers.

  • Dosing: Subjects received either 200 mg SR formulation once daily or 100 mg IR formulation twice daily for 5 consecutive days in a fed state, with a 9-day washout period.

  • Blood Sampling: Plasma concentrations of cilostazol and its metabolites were determined at various time points.

  • Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used.

  • Pharmacokinetic Analysis: The area under the plasma concentration–time curve within a dosing interval (AUCτ), the measured peak plasma concentration at steady state (Cmax,ss), and the time to reach Cmax,ss (tmax,ss) were analyzed using a non-compartmental method.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in these studies and the mechanism of action of Cilostazol, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Volunteer Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Subjects s2->s3 p1_dosing Randomized Dosing (Test or Reference Formulation) s3->p1_dosing p1_sampling Serial Blood Sampling p1_dosing->p1_sampling washout Washout Period p1_sampling->washout p2_dosing Crossover Dosing (Alternate Formulation) washout->p2_dosing p2_sampling Serial Blood Sampling p2_dosing->p2_sampling analysis LC-MS/MS Analysis of Plasma Samples p2_sampling->analysis pk_analysis Pharmacokinetic & Statistical Analysis analysis->pk_analysis

Bioequivalence Study Workflow

G cilostazol Cilostazol pde3 Phosphodiesterase III (PDE3) cilostazol->pde3 inhibits amp 5'-AMP pde3->amp hydrolyzes camp cAMP pka Protein Kinase A (PKA) camp->pka activates vasodilation Vasodilation pka->vasodilation platelet Inhibition of Platelet Aggregation pka->platelet

Cilostazol Mechanism of Action

Conclusion

The provided data from multiple studies indicate that various formulations of Cilostazol, including generic tablets and orally disintegrating tablets, can be bioequivalent to the reference formulations. Sustained-release formulations demonstrate a lower Cmax and a delayed Tmax compared to immediate-release formulations, which may influence the side effect profile. The choice of formulation can be guided by the desired pharmacokinetic profile and patient-specific needs. The experimental protocols outlined provide a framework for conducting robust bioequivalence and comparative bioavailability studies for Cilostazol and other pharmaceutical products.

References

A Comparative Guide to the Validation of 4'-trans-Hydroxy Cilostazol as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4'-trans-Hydroxy Cilostazol with its parent drug, Cilostazol, and its other major active metabolite, 3,4-dehydro-cilostazol. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and experimental protocols to evaluate the potential of this compound as a biomarker for the therapeutic effects and metabolism of Cilostazol.

Cilostazol is a quinolinone-derivative medication that acts as a phosphodiesterase III (PDE3) inhibitor.[1][2][3] This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and blood vessels, resulting in antiplatelet and vasodilatory effects.[1][3][4] Cilostazol is primarily used to alleviate symptoms of intermittent claudication in patients with peripheral arterial disease.[1][3] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, into several metabolites.[1][4][5] Two of these metabolites, 3,4-dehydro-cilostazol and 4'-trans-hydroxy-cilostazol, are pharmacologically active.[4][6]

Pharmacokinetics of Cilostazol and its Active Metabolites

The pharmacokinetic profiles of cilostazol and its major active metabolites are crucial for understanding their potential as biomarkers. Following oral administration, cilostazol and its metabolites reach steady-state blood levels within a few days, with an accumulation of about two-fold with chronic administration.[4][6] Their apparent elimination half-lives are approximately 11 to 13 hours.[4][6]

ParameterCilostazol3,4-dehydro-cilostazol4'-trans-hydroxy-cilostazol
Relative Activity (PDE III Inhibition) Parent Drug4 to 7 times as active as cilostazol[4][7]20% as active as cilostazol[4][7]
Plasma Concentration (% of total analytes) 56%[4][7]15%[4][7]4%[4][7]
Plasma Protein Binding 95-98% (predominantly to albumin)[4][6]97.4%[4][6]66%[4][6]
Primary Metabolizing Enzymes CYP3A4 and CYP2C19[1][4]Unknown[4][7]Not specified
Primary Route of Elimination Metabolism and subsequent urinary excretion of metabolites[4][5]Less than 2% of the dose is excreted as 3,4-dehydro-cilostazol in urine[4][8]About 30% of the dose is excreted in urine as 4'-trans-hydroxy-cilostazol[4][8]
Comparative Analysis for Biomarker Potential

While 3,4-dehydro-cilostazol is significantly more potent than the parent drug, this compound represents a substantial portion of the excreted metabolites, making it a potential indicator of the metabolic pathway's activity.[4][8] Its lower plasma protein binding compared to cilostazol and 3,4-dehydro-cilostazol might also influence its pharmacodynamic effects and utility as a biomarker.[4][6]

Experimental Protocols

Quantitative Analysis of Cilostazol and its Metabolites in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous determination of cilostazol, 3,4-dehydro-cilostazol (OPC-13015), and 4'-trans-hydroxy-cilostazol (OPC-13213) in human plasma.[9]

1. Sample Preparation:

  • To 100 µL of a human plasma sample, add 25 µL of an internal standard solution (deuterated analogs of the analytes).[10]
  • Vortex the sample for 10 seconds.
  • Add 100 µL of water and vortex for an additional 30 seconds.
  • Centrifuge the samples at 14,000g for 5 minutes at 10°C.[10]

2. Solid-Phase Extraction (SPE):

  • Pre-condition SPE cartridges (e.g., LiChroSep DVB-HL, 30 mg, 1 cc) with 1.0 mL of methanol followed by 1.0 mL of water.[10]
  • Load the supernatant from the centrifuged sample onto the SPE cartridge.
  • Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.[10]
  • Dry the cartridge for 1 minute under nitrogen.[10]
  • Elute the analytes from the cartridge.

3. Chromatographic Conditions:

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[10]
  • Mobile Phase: A suitable gradient of organic solvent (e.g., acetonitrile) and an aqueous buffer.
  • Flow Rate: As appropriate for the column dimensions.
  • Injection Volume: 10 µL[10]

4. Mass Spectrometric Detection:

  • Instrument: A tandem mass spectrometer with a suitable ion source (e.g., Turbo Ionspray).[9]
  • Ionization Mode: Positive ion mode.[9]
  • Detection: Multiple reaction monitoring (MRM) of the transitions for each analyte and internal standard.

5. Validation Parameters:

  • Linear Range: 0.5–1000 ng/mL for cilostazol and 0.5–500 ng/mL for 3,4-dehydro cilostazol.[10] A similar range would be established for 4'-trans-hydroxy-cilostazol.
  • Accuracy: Relative recovery should be within acceptable limits (e.g., 92.1% to 106.4%).[9]
  • Precision: The coefficient of variation (%CV) should be low (e.g., 4.6% to 6.5%).[9]

Visualizations

Cilostazol_Signaling_Pathway Cilostazol Cilostazol PDE3 Phosphodiesterase III (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Aggregation Platelet Aggregation Inhibition PKA->Platelet_Aggregation

Cilostazol's Mechanism of Action

Cilostazol_Metabolism Cilostazol Cilostazol Metabolite1 3,4-dehydro-cilostazol (Active) Cilostazol->Metabolite1 Metabolite2 This compound (Active) Cilostazol->Metabolite2 CYP3A4 CYP3A4 CYP3A4->Cilostazol CYP2C19 CYP2C19 CYP2C19->Cilostazol

Metabolic Pathway of Cilostazol

Biomarker_Quantification_Workflow Start Plasma Sample Collection Step1 Addition of Internal Standard Start->Step1 Step2 Solid-Phase Extraction (SPE) Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Step4 Data Processing and Quantification Step3->Step4 End Concentration of This compound Step4->End

Workflow for Quantifying this compound

References

comparative study of 4'-trans-Hydroxy Cilostazol in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 4'-trans-hydroxy cilostazol, the primary active metabolite of the antiplatelet and vasodilatory agent cilostazol. Understanding the species-specific differences in the formation and pharmacokinetics of this metabolite is crucial for the preclinical and clinical development of cilostazol and related compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic and signaling pathways to facilitate cross-species comparison.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound exhibit notable variation across different species. These differences are largely attributable to species-specific expression and activity of metabolic enzymes. Below is a summary of key pharmacokinetic parameters observed in humans, rats, and dogs following oral administration of cilostazol.

ParameterHumanRatDog
Dose of Cilostazol 100 mg (multiple dose)10 mg/kg100 mg/body
Cmax (ng/mL) ~120100.3 ± 51.3Data not available
AUC (ng·h/mL) Data not available728.8 ± 189.9Data not available
T1/2 (h) ~11-13Data not availableData not available

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental design, dosing, and analytical methods.

Metabolic Pathways and Bioactivation

Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its active metabolites. The formation of this compound (also referred to as OPC-13213) is a critical step in the drug's mechanism of action.

In humans , the hydroxylation of cilostazol to this compound is mainly catalyzed by CYP3A4 and CYP2C19.[1][2] Genetic polymorphisms in these enzymes can lead to inter-individual variability in metabolite exposure.[3]

In rats , the hepatic metabolism of cilostazol is predominantly carried out by male-predominant CYP3A2 and male-specific CYP2C11, leading to significant sex differences in pharmacokinetics.[4]

The following diagram illustrates the major metabolic pathways of cilostazol.

Cilostazol Cilostazol Dehydro_Cilostazol 3,4-dehydro-cilostazol (OPC-13015) Cilostazol->Dehydro_Cilostazol CYP3A4 (Human) CYP3A2 (Rat) Hydroxy_Cilostazol This compound (OPC-13213) Cilostazol->Hydroxy_Cilostazol CYP3A4, CYP2C19 (Human) CYP2C11 (Rat) Other_Metabolites Other Metabolites Cilostazol->Other_Metabolites

Caption: Metabolic pathways of cilostazol to its major active metabolites.

Signaling Pathway of this compound

Cilostazol and its active metabolites, including this compound, exert their pharmacological effects primarily through the inhibition of phosphodiesterase 3 (PDE3).[5][6] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells. The elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.

cluster_cell Platelet / Vascular Smooth Muscle Cell PDE3 Phosphodiesterase 3 (PDE3) cAMP Increased cAMP PDE3->cAMP Prevents breakdown of PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (Vasodilation, Anti-platelet Aggregation) PKA->Downstream Leads to Metabolite This compound Metabolite->PDE3 Inhibits

Caption: The cAMP signaling pathway modulated by this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A representative experimental workflow for an in vivo pharmacokinetic study is outlined below.

cluster_workflow Experimental Workflow Animal_Prep Animal Preparation (Fasting Sprague-Dawley Rats) Dosing Oral Administration of Cilostazol (e.g., 10 mg/kg via gavage) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h post-dose) Dosing->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Analysis LC-MS/MS Analysis (Quantification of metabolite) Plasma_Prep->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, T1/2 calculation) Analysis->PK_Analysis

Caption: General workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used and fasted overnight before drug administration.[7]

  • Drug Administration: Cilostazol is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Collection: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.[8]

  • Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, AUC, and T1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism using Liver Microsomes

Methodology:

  • Microsome Preparation: Liver microsomes from different species (e.g., human, rat, dog, monkey) are prepared by differential ultracentrifugation of liver homogenates.[9][10]

  • Incubation: A reaction mixture is prepared containing liver microsomes, a phosphate buffer (pH 7.4), and cilostazol.[11][12]

  • Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-generating system.[10]

  • Incubation Conditions: The mixture is incubated at 37°C for a specific period.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[12]

  • Analysis: The formation of this compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is calculated and can be used to determine kinetic parameters like Km and Vmax.

This guide provides a foundational understanding of the comparative metabolism and pharmacokinetics of this compound. For further in-depth analysis, it is recommended to consult the specific research articles cited.

References

A Head-to-Head Comparison of 4'-trans-Hydroxy Cilostazol and Milrinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, this guide provides an objective, data-driven comparison of the phosphodiesterase 3 (PDE3) inhibitors 4'-trans-Hydroxy Cilostazol, an active metabolite of Cilostazol, and Milrinone. This document focuses on their respective mechanisms of action, inhibitory profiles, and cardiovascular effects, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and Milrinone are potent inhibitors of phosphodiesterase 3 (PDE3), the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to positive inotropic and vasodilatory effects. While both drugs share a common primary mechanism, this guide elucidates key differences in their potency, cellular effects, and overall cardiovascular profiles. Milrinone generally exhibits a more potent cardiotonic effect, while the actions of Cilostazol and its metabolites appear to be more pronounced on vascular elements.

Mechanism of Action: PDE3 Inhibition and cAMP Signaling

The primary mechanism of action for both this compound and Milrinone is the selective inhibition of PDE3.[1][2] This inhibition prevents the hydrolysis of cAMP to AMP, thereby increasing intracellular cAMP concentrations in cardiac and vascular smooth muscle cells. The subsequent elevation in cAMP activates Protein Kinase A (PKA), which phosphorylates several downstream targets, leading to a cascade of physiological effects.

In cardiac myocytes, PKA activation enhances calcium influx through L-type calcium channels and promotes calcium release from the sarcoplasmic reticulum, resulting in increased myocardial contractility (positive inotropy). In vascular smooth muscle cells, elevated cAMP levels lead to vasodilation by inhibiting myosin light-chain kinase, which is crucial for smooth muscle contraction.

Below is a diagram illustrating the core signaling pathway.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to AMP 5'-AMP PDE3->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Activates Effect Physiological Effects (Inotropy, Vasodilation) PKA_active->Effect Drug This compound or Milrinone Drug->PDE3 Inhibits

Caption: Core signaling pathway of PDE3 inhibitors.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and Milrinone based on available experimental evidence.

Table 1: Phosphodiesterase 3 (PDE3) Inhibition Profile

CompoundPDE IsoformIC50 (µM)Source
Milrinone PDE30.42[2]
Cilostazol PDE3A0.2[3]
This compound PDE3~1.0 (estimated)[1]

Note: The IC50 for this compound is estimated based on evidence suggesting it is approximately one-fifth as active as its parent compound, Cilostazol.[1]

Table 2: Comparative Cardiovascular Effects (Data from Rabbit Models)

ParameterMilrinoneCilostazol (Parent Compound)FindingSource
↑ Intracellular cAMP (Ventricular Myocytes) Significant, concentration-dependent increaseLesser increase compared to MilrinoneMilrinone is more potent in elevating cardiac cAMP.[1]
↑ Left Ventricular Developed Pressure (LVDP) Potent, concentration-dependent increaseLess effective increase compared to MilrinoneMilrinone demonstrates a stronger positive inotropic effect.[1]
↑ Myocardial Contractility Potent, concentration-dependent increaseLess effective increase compared to MilrinoneConsistent with LVDP, Milrinone shows greater inotropic potency.[1]
↑ Coronary Flow Concentration-dependent increaseSimilar increase to MilrinoneBoth compounds exhibit comparable coronary vasodilatory effects.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro PDE3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE3.

Materials:

  • Recombinant human PDE3 enzyme

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • cAMP substrate

  • Test compounds (this compound, Milrinone) dissolved in DMSO

  • Snake venom nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the PDE3 enzyme.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stopping agent (e.g., 0.1 M HCl).

  • Add snake venom nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate.

  • Incubate at 30°C for 10 minutes.

  • Add the inorganic phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of Cardiovascular Effects in a Rat Model

Objective: To evaluate the effects of the test compounds on key cardiovascular parameters in an anesthetized rat model.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane)

  • Pressure-volume (PV) loop catheter

  • Data acquisition system

  • Ventilator

  • Infusion pump

  • Heparinized saline

  • Test compounds formulated for intravenous administration

Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Intubate the trachea and connect to a ventilator.

  • Cannulate the right carotid artery and advance the PV loop catheter into the left ventricle to measure pressure and volume.

  • Cannulate the jugular vein for intravenous drug administration.

  • Allow the animal to stabilize for a baseline recording period.

  • Administer the test compound or vehicle via the jugular vein using an infusion pump at escalating doses.

  • Continuously record hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, left ventricular developed pressure, and cardiac output.

  • Analyze the data to determine the dose-dependent effects of each compound on cardiovascular function.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the cardiovascular effects of two compounds like this compound and Milrinone.

cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison PDE_Assay PDE Inhibition Assay (IC50 Determination) Cell_Assay Isolated Cardiomyocyte Assay (cAMP Levels, Contractility) PDE_Assay->Cell_Assay Langendorff Langendorff Perfused Heart (Inotropy, Coronary Flow) Cell_Assay->Langendorff Hemodynamics Rodent Hemodynamic Model (BP, CO, HR) Langendorff->Hemodynamics Analysis Comparative Analysis of Potency, Efficacy, and Cardiovascular Profile Hemodynamics->Analysis

Caption: A logical workflow for drug comparison.

Concluding Remarks

This guide provides a comparative overview of this compound and Milrinone, highlighting their shared mechanism of PDE3 inhibition alongside key differences in their cardiovascular effects. The presented data suggests that while both are effective PDE3 inhibitors, Milrinone exhibits a more pronounced positive inotropic effect on cardiac muscle, whereas the therapeutic benefits of Cilostazol and its metabolites may be more closely linked to their actions on the vasculature. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers in the field of cardiovascular drug development. Further head-to-head studies are warranted to fully elucidate the nuanced differences in their pharmacological profiles.

References

Safety Operating Guide

Navigating the Disposal of 4'-trans-Hydroxy Cilostazol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Protocols

The proper disposal of 4'-trans-Hydroxy Cilostazol, as with many pharmaceutical compounds used in research, is governed by regulations for chemical and pharmaceutical waste. It is crucial to manage it as a chemical substance, avoiding discharge into sewers or waterways.[1] The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established comprehensive regulations for the disposal of pharmaceutical waste, which often involves incineration for hazardous materials.[2][3]

Step-by-Step Disposal Procedure:

  • Consult Institutional Guidelines: Before proceeding with disposal, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols aligned with local and national regulations.

  • Waste Characterization: Determine if the waste is considered hazardous. While a specific Safety Data Sheet (SDS) for this compound is not available, the SDS for the parent compound, Cilostazol, indicates it is suspected of damaging fertility or the unborn child.[4] This information should be considered when assessing the potential hazards of the metabolite.

  • Segregation and Labeling: Segregate the this compound waste from other laboratory waste streams. Use a designated, properly labeled, and sealed container. The labeling should clearly identify the contents and any known hazards.

  • Container Management: Ensure the waste container is in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[1]

  • Arrange for Professional Disposal: Contact your institution's contracted hazardous waste disposal service to arrange for pickup. These services are equipped to handle and dispose of chemical and pharmaceutical waste in compliance with all regulations.

  • Documentation: Maintain a record of the waste generated and its disposal, following your institution's documentation procedures.

In the event of a spill, immediately alert personnel in the area. For a dry spill, use dry clean-up procedures to avoid generating dust. For a wet spill, absorb the material and place it in a labeled container for disposal.[1] In both cases, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Quantitative Data and Physicochemical Properties

While specific quantitative data for this compound is limited in the public domain, the properties of its parent compound, Cilostazol, can provide some context for handling and disposal considerations.

PropertyValue (for Cilostazol)Reference
Molecular FormulaC₂₀H₂₇N₅O₂[4]
Molecular Weight369.46 g/mol [4]
Oral LD50 (rat)>5 g/kg[4]
Protein Binding95-98% (predominantly to albumin)[5][6]

Experimental Protocols Referenced

The disposal procedures outlined are based on standard practices for laboratory chemical waste management and information derived from the Safety Data Sheet for Cilostazol. No specific experimental protocols for the disposal of this compound were found in the provided search results. The key takeaway is to handle it as a potentially hazardous chemical and follow established institutional and regulatory guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Characterize Waste: Hazardous? consult_ehs->is_hazardous segregate_hazardous Segregate as Hazardous Chemical Waste is_hazardous->segregate_hazardous Yes segregate_nonhazardous Segregate as Non-Hazardous Chemical Waste is_hazardous->segregate_nonhazardous No label_waste Label Container with Contents and Hazards segregate_hazardous->label_waste segregate_nonhazardous->label_waste store_waste Store in a Secure, Designated Area label_waste->store_waste contact_disposal Arrange for Professional Waste Disposal store_waste->contact_disposal document Document Waste Disposal contact_disposal->document end_process End of Disposal Process document->end_process

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4'-trans-Hydroxy Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for 4'-trans-Hydroxy Cilostazol, a metabolite of Cilostazol.[1][2] The following information is based on the safety data for the parent compound, Cilostazol, and established laboratory best practices, providing a robust framework for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[3][4] The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or GogglesMust conform to EN166 (EU) or be NIOSH (US) approved.
Skin Chemical-resistant glovesNitrile rubber gloves are recommended. It is advisable to double glove.[3] Gloves should be inspected for integrity before each use.
Protective clothingA lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact. For quantities up to 500 grams, a laboratory coat may be suitable, while for larger quantities, a disposable coverall of low permeability is recommended.[3]
Respiratory Particulate respiratorNot required for small quantities in well-ventilated areas. If dusts or aerosols are generated, a NIOSH-approved respirator (e.g., N95) is recommended.[3][5] For large-scale use or in case of spills, a powered, positive flow, full-face apparatus may be necessary.[3]

Hazard Identification and Safety Precautions

General Precautions:

  • Avoid all personal contact, including inhalation.[3]

  • Handle in a well-ventilated area, preferably within a certified chemical fume hood.

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Keep containers securely sealed when not in use.[3]

Operational and Disposal Plans

A strict operational plan is necessary to minimize exposure and ensure safe handling from receipt to disposal.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing and Dispensing: To prevent the generation of dust, handle the solid compound carefully. Use a spatula for transfers.

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3]

Spill Management:

In the event of a spill, follow these procedures:

Spill SizeProcedure
Minor Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Use dry clean-up procedures; avoid generating dust.[3] 4. Dampen with water to prevent dusting before sweeping.[3] 5. Collect the material with a clean shovel or vacuum (HEPA-filtered) and place it in a sealed, labeled container for disposal.[3]
Major Spill 1. Evacuate the area and alert emergency responders.[3] 2. Control personal contact by wearing appropriate PPE.[3] 3. Prevent the spill from entering drains or waterways.[3] 4. Follow the clean-up procedure for minor spills. 5. Wash the area down with large amounts of water and prevent runoff into drains.[3]

Waste Disposal:

All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Contaminated Materials: Disposable items such as gloves, paper towels, and weighing papers contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Product: Dispose of unused product by incineration in a licensed facility or by burial in a licensed landfill.[3]

  • Empty Containers: Decontaminate empty containers before disposal.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weighing and Dispensing prep_setup->handle_weigh handle_exp Experimental Use handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon storage_seal Seal Container handle_exp->storage_seal cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash storage_store Store in Designated Area storage_seal->storage_store

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4'-trans-Hydroxy Cilostazol
Reactant of Route 2
Reactant of Route 2
4'-trans-Hydroxy Cilostazol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.